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  • Product: cis-Dichlorobis(triphenylphosphite)platinum(II)
  • CAS: 30053-58-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of cis-Dichlorobis(triphenylphosphite)platinum(II)

This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of cis-dichlorobis(triphenylphosphite)platinum(II), a square planar platinum(II) complex. This document is intend...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of cis-dichlorobis(triphenylphosphite)platinum(II), a square planar platinum(II) complex. This document is intended for researchers, scientists, and professionals in the fields of inorganic chemistry, materials science, and drug development who require a deep technical understanding of this compound and its properties.

Introduction: The Significance of Platinum(II) Phosphite Complexes

Platinum(II) complexes are a cornerstone of modern inorganic chemistry, with applications ranging from catalysis to medicine. The discovery of cisplatin's anticancer properties sparked immense interest in platinum-based compounds for therapeutic applications. While cisplatin and its analogs are highly effective, their clinical use can be limited by severe side effects and the development of drug resistance.[1][2] This has driven research into new classes of platinum complexes with potentially different mechanisms of action and improved pharmacological profiles.

Phosphine and phosphite complexes of platinum(II) have emerged as a promising area of investigation. The electronic and steric properties of the phosphorus ligands can be finely tuned to modulate the reactivity, stability, and biological activity of the metal center. cis-Dichlorobis(triphenylphosphite)platinum(II), with the chemical formula cis-[PtCl₂(P(OPh)₃)₂], is a key precursor for the synthesis of various other platinum compounds and a subject of interest for its potential applications in catalysis and as a scaffold for novel therapeutic agents. Understanding its synthesis and characterizing its unique structural and spectroscopic features are fundamental to unlocking its full potential.

Synthesis of cis-Dichlorobis(triphenylphosphite)platinum(II)

The synthesis of cis-dichlorobis(triphenylphosphite)platinum(II) is typically achieved through the reaction of a platinum(II) precursor with two equivalents of triphenylphosphite. A reliable and effective method involves the direct reaction of platinum(II) chloride with triphenylphosphite in a suitable solvent.

Causality Behind Experimental Choices

The choice of reactants and conditions is critical for obtaining the desired cis isomer in high purity. Platinum(II) chloride serves as a readily available source of Pt(II). Toluene is often selected as the reaction solvent due to its ability to dissolve the reactants and its relatively high boiling point, which allows the reaction to be conducted at an elevated temperature to ensure a reasonable reaction rate. The 1:2 molar ratio of PtCl₂ to P(OPh)₃ is stoichiometric for the formation of the desired product. The reaction temperature of 60°C provides sufficient thermal energy to drive the reaction to completion within a reasonable timeframe without promoting decomposition or isomerization.

SynthesisWorkflow

Experimental Protocol

The following protocol is adapted from a reported new method for the synthesis of cis-[PtCl₂(P(OPh)₃)₂].

Materials:

  • Platinum(II) chloride (PtCl₂)

  • Triphenylphosphite (P(OPh)₃)

  • Toluene (anhydrous)

  • Chloroform

  • Methanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend platinum(II) chloride in toluene.

  • Add two molar equivalents of triphenylphosphite to the suspension.

  • Heat the mixture to 60°C and maintain this temperature while stirring for 6 hours.

  • During the reaction, a yellowish precipitate of the crude product will form.

  • After 6 hours, allow the mixture to cool to room temperature.

  • Extract the yellowish precipitate from the suspension by filtration.

  • To obtain colorless crystals suitable for X-ray diffraction, dissolve the crude product in a minimal amount of chloroform.

  • Slowly add methanol to the chloroform solution until crystals begin to form.

  • Allow the solution to stand for complete crystallization.

  • Collect the colorless crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum.

Characterization of cis-Dichlorobis(triphenylphosphite)platinum(II)

A comprehensive characterization of the synthesized complex is essential to confirm its identity, purity, and geometry. The primary techniques employed are single-crystal X-ray diffraction, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.

Characterization

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including the cis geometry and precise bond lengths and angles.

Key Structural Features:

  • Geometry: The complex exhibits a distorted square planar geometry around the central platinum atom.[3]

  • Coordination: The platinum atom is coordinated to two chlorine atoms and two phosphorus atoms from the triphenylphosphite ligands, with the two chlorine ligands in a cis configuration.[3]

  • Crystal System: The complex crystallizes in the orthorhombic space group P2₁2₁2₁.[3]

Table 1: Selected Crystallographic Data for cis-[PtCl₂(P(OPh)₃)₂]

ParameterValueReference
Crystal SystemOrthorhombic[3]
Space GroupP2₁2₁2₁[3]
a (Å)10.4135(13)[3]
b (Å)14.0635(16)[3]
c (Å)23.505(3)[3]
Pt-P1 (Å)2.1985(12)[3]
Pt-P2 (Å)2.1998(10)[3]
Pt-Cl1 (Å)2.3390(10)[3]
Pt-Cl2 (Å)2.3256(10)[3]
P1-Pt-P2 (°)93.56(4)[3]
Cl1-Pt-Cl2 (°)88.51(4)[3]
P1-Pt-Cl1 (°)89.38(4)[3]
P2-Pt-Cl2 (°)88.58(4)[3]

The bond angles around the platinum center deviate from the ideal 90° of a perfect square planar geometry, indicating a distorted structure, which can be attributed to the steric bulk of the triphenylphosphite ligands.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR spectroscopy is a powerful tool for characterizing phosphorus-containing compounds. The chemical shift (δ) and coupling constants provide valuable information about the electronic environment of the phosphorus atoms and their bonding to the platinum center.

Expected ³¹P NMR Spectral Features:

  • Chemical Shift: Coordinated triphenylphosphite typically exhibits a downfield shift compared to the free ligand. For cis-[PtCl₂(P(OPh)₃)₂], a single resonance is expected due to the chemical equivalence of the two phosphorus atoms. The chemical shift for a similar complex, cis-dichloridobis(triisopropoxyphosphine)platinum(II), was reported at δ 61.7 ppm.[4]

  • ¹⁹⁵Pt-¹³P Coupling: Platinum has a naturally abundant NMR-active isotope, ¹⁹⁵Pt (I = 1/2, 33.8% abundance). The coupling between the ¹⁹⁵Pt nucleus and the two equivalent ³¹P nuclei results in a characteristic satellite pattern flanking the main peak. The magnitude of the one-bond coupling constant, ¹J(Pt-P), is indicative of the s-character of the Pt-P bond. For similar cis-platinum(II) phosphite complexes, ¹J(Pt-P) values are typically in the range of 5000-6000 Hz.[4]

Table 2: Predicted ³¹P NMR Data for cis-[PtCl₂(P(OPh)₃)₂]

ParameterPredicted Value
Chemical Shift (δ)~60-70 ppm
¹J(Pt-P)~5800 Hz
MultiplicitySinglet with ¹⁹⁵Pt satellites
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the characteristic vibrational modes of the complex, particularly the Pt-Cl and Pt-P stretching frequencies.

Key IR Absorption Bands:

  • Pt-Cl Stretching (ν(Pt-Cl)): The number of IR-active Pt-Cl stretching bands is indicative of the geometry of the complex. For a cis isomer (C₂ᵥ symmetry), two IR-active Pt-Cl stretching bands are expected (symmetric and asymmetric stretches). In contrast, a trans isomer (D₂h symmetry) would show only one IR-active Pt-Cl stretch. The presence of two distinct bands in the far-IR region is a strong indicator of the cis configuration.[5] These bands typically appear in the 300-350 cm⁻¹ range.

  • Pt-P Stretching (ν(Pt-P)): The Pt-P stretching vibrations are also found in the far-IR region, typically around 280-380 cm⁻¹.[6]

  • Ligand Vibrations: The spectrum will also show the characteristic absorption bands of the triphenylphosphite ligands, such as P-O and C-H stretching and bending modes.

Table 3: Expected IR Absorption Frequencies for cis-[PtCl₂(P(OPh)₃)₂]

Vibrational ModeExpected Frequency Range (cm⁻¹)
ν(Pt-Cl) (asymmetric)~340-360
ν(Pt-Cl) (symmetric)~330-350
ν(Pt-P)~280-380
ν(P-O)~1000-1100
ν(C-H) aromatic~3000-3100

Applications in Drug Development

While cis-dichlorobis(triphenylphosphite)platinum(II) itself is not a clinical drug, it serves as a valuable precursor and a model compound for the development of new platinum-based therapeutic agents. The rationale for exploring such complexes in drug development is multifaceted:

  • Overcoming Cisplatin Resistance: Platinum complexes with different ligand spheres may exhibit different mechanisms of cellular uptake, DNA binding, and processing by cellular repair machinery, potentially allowing them to overcome resistance to cisplatin.[7]

  • Modulating Reactivity and Lipophilicity: The triphenylphosphite ligands are more lipophilic than the ammine ligands of cisplatin, which can influence the complex's ability to cross cell membranes. The electronic properties of the phosphite ligands also modulate the reactivity of the platinum center.

  • Alternative Cellular Targets: While DNA is the primary target for cisplatin, some platinum-phosphine complexes have been shown to interact with other cellular components, which could lead to different mechanisms of cytotoxicity.[8]

Although direct cytotoxicity data for cis-[PtCl₂(P(OPh)₃)₂] is not widely reported in the readily available literature, studies on analogous platinum(II) phosphine complexes have demonstrated significant antiproliferative activity, in some cases exceeding that of cisplatin, particularly in cisplatin-resistant cancer cell lines.[9] This suggests that platinum(II) phosphite complexes are a promising class of compounds for further investigation in the development of novel anticancer therapeutics.

Conclusion

cis-Dichlorobis(triphenylphosphite)platinum(II) is a fundamentally important platinum(II) complex with well-defined synthetic routes and structural characteristics. Its distorted square planar geometry has been unequivocally confirmed by single-crystal X-ray diffraction. Spectroscopic techniques such as ³¹P NMR and IR spectroscopy provide critical data for confirming its identity and cis-configuration in the absence of single crystals. The insights gained from the study of this and related complexes continue to inform the rational design of new platinum-based compounds for applications in catalysis and, most notably, in the ongoing search for more effective and less toxic anticancer drugs.

References

  • Crystal and molecular structure of cis-Dichlorobis(triphenyl-phosphite) Platinum(II) - NIH. Available at: [Link]

  • cis-Dichlorobis(triphenylphosphine-κP)platinum(II) - IUCr Journals. Available at: [Link]

  • Studies of the mechanism of action of platinum(II) complexes with potent cytotoxicity in human cancer cells - PubMed. Available at: [Link]

  • Crystal and Molecular Structure of Platinum(II) Complex with Bis(Diphenyl Phosphino)Methane - Oriental Journal of Chemistry. Available at: [Link]

  • Bis(triphenylphosphine)platinum chloride - Wikipedia. Available at: [Link]

  • cis-Dichloridobis(triphenylphosphine-κP)platinum(II) chloroform solvate - PMC - NIH. Available at: [Link]

  • Antiproliferative activity of platinum(II) complexes containing triphenylphosphine - UNIPI. Available at: [Link]

  • Dibromo- and Dichlorotriphenylphosphino N-Acyclic Carbene Complexes of Platinum(II)—Synthesis and Cytotoxicity - MDPI. Available at: [Link]

  • (PDF) cis-Dichloridobis(triisopropoxyphosphine)platinum(II) - ResearchGate. Available at: [Link]

  • platinum(ii) complexes: infrared spectra in the 300–800 cm−1 region - ResearchGate. Available at: [Link]

  • cis- and trans-Influences in platinum(II) complexes. X-Ray crystal-structure analysis of cis-dichloro(triethylphosphine)(trifluorophosphine)platinum(II) - Sci-Hub. Available at: [Link]

  • Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Available at: [Link]

  • Phosphorus-31 nuclear magnetic resonance spectra of platinum complexes containing nonequivalent phosphorus atoms and the cis-influence - Journal of the Chemical Society A - RSC Publishing. Available at: [Link]

  • Preparation and 31P NMR characterization of N-bonded complexes of platinum(II) with a phosphadithiatriazine: X-ray structure of trans-PtCl2(Pet3)(η1-N-Ph2PS2N3) - ResearchGate. Available at: [Link]

  • Antiproliferative activity of platinum(II) complexes containing triphenylphosphine - UNIPI. Available at: [Link]

  • trans-Dichloro(triphenylarsino)(N,N-dialkylamino)platinum(II) Complexes: In Search of New Scaffolds to Circumvent Cisplatin Resistance - NIH. Available at: [Link]

  • Combined DFT protocol for the calculation of 31P NMR shifts in platinum complexes. Available at: [Link]

  • Platinum-based drugs for cancer therapy and anti-tumor strategies - Theranostics. Available at: [Link]

  • Platinum Complexes for the Treatment of Cancer: Why the Search Goes On - ResearchGate. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Structure of cis-Dichlorobis(triphenylphosphite)platinum(II)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the molecular structure, bonding, and characterization of cis-Dichlorobis(triphenylphosph...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, bonding, and characterization of cis-Dichlorobis(triphenylphosphite)platinum(II), a square planar platinum(II) complex. Leveraging data from single-crystal X-ray diffraction, this document elucidates the precise geometric parameters, including bond lengths and angles, that define its distorted square planar coordination. Key spectroscopic techniques essential for structural verification, namely ³¹P and ¹⁹⁵Pt Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are discussed in detail, highlighting the diagnostic markers for the cis-isomer. A validated experimental protocol for its synthesis and crystallization is also presented. This guide serves as an authoritative resource for researchers leveraging this compound in catalysis, materials science, and as a precursor for novel therapeutic agents.

Introduction: The Significance of Platinum(II) Phosphite Complexes

Platinum(II) complexes are a cornerstone of modern inorganic chemistry, with profound impacts on fields ranging from homogeneous catalysis to oncology. The archetypal drug, cisplatin (cis-[PtCl₂(NH₃)₂]), established the paradigm for platinum-based anticancer agents. The reactivity and efficacy of these complexes are intricately governed by the nature of the ligands coordinated to the platinum center.

Triphenylphosphite, P(OPh)₃, is a versatile ligand that modulates the electronic and steric properties of metal centers. Compared to its triphenylphosphine counterpart, triphenylphosphite is a stronger π-acceptor due to the presence of low-lying σ* orbitals on the P-O bonds, which can accept electron density from the metal's d-orbitals through back-bonding. This electronic property, combined with its significant steric bulk (cone angle ≈ 128°), makes cis-Dichlorobis(triphenylphosphite)platinum(II) (chemical formula: cis-[PtCl₂(P(OPh)₃)₂]) a valuable precursor and a subject of fundamental structural interest. Understanding its precise three-dimensional structure is paramount for predicting its reactivity and designing new molecular architectures.

Molecular Structure and Bonding

The structural integrity of cis-[PtCl₂(P(OPh)₃)₂] is defined by the spatial arrangement of its constituent atoms, as determined with high precision by single-crystal X-ray diffraction.[1]

Coordination Geometry and Ligand Disposition

The central platinum(II) ion exhibits a square planar coordination geometry, a common arrangement for d⁸ metal centers. The 'cis' designation specifies that the two chloride ligands and the two triphenylphosphite ligands are positioned adjacent to each other, occupying neighboring vertices of the coordination square. This arrangement results in C₂ᵥ symmetry for an idealized molecule, although in the solid state, packing forces lead to a distorted geometry with actual C₁ symmetry.[1]

The crystallographic analysis reveals a distorted square planar arrangement. This distortion is evident from the bond angles around the platinum center, which deviate from the ideal 90°. For instance, the P₁-Pt₁-P₂ angle is 93.56°, while the Cl₁-Pt₁-Cl₂ angle is 88.51°.[1] This deviation is a direct consequence of the steric repulsion between the bulky triphenylphosphite ligands, which forces them apart and consequently pushes the chloride ligands closer together.

Bonding Analysis: A Synergy of σ-Donation and π-Backbonding

The stability and electronic properties of the complex arise from the nature of the platinum-ligand bonds:

  • Pt-Cl σ-Bonds: The chloride ligands act as classical σ-donors, providing electron density to the platinum center. The Pt-Cl bond lengths are 2.3390(10) Å and 2.3256 Å.[1]

  • Pt-P σ-Donation and π-Acceptance: The triphenylphosphite ligands form strong bonds with platinum through a dual mechanism.

    • σ-Donation: The phosphorus lone pair donates electron density to an empty dσ orbital on the platinum atom. The Pt-P bond distances are significantly shorter than the Pt-Cl bonds, measured at 2.1985(12) Å and 2.1998(10) Å.[1]

    • π-Backbonding: Crucially, the dπ orbitals of the electron-rich platinum(II) center donate electron density back into the empty σ* antibonding orbitals of the P-O bonds of the phosphite ligand. This π-backbonding strengthens the Pt-P bond and is a defining characteristic of phosphite ligands, distinguishing them from simple phosphines.

This synergistic bonding model explains the high stability of the complex and influences its reactivity, particularly the trans effect and the lability of the chloride ligands.

Structural Data Summary

The key structural parameters for cis-[PtCl₂(P(OPh)₃)₂], as determined by X-ray crystallography, are summarized below.[1]

ParameterValue
Bond Lengths (Å)
Pt₁-P₁2.1985(12)
Pt₁-P₂2.1998(10)
Pt₁-Cl₁2.3390(10)
Pt₁-Cl₂2.3256(10)
Bond Angles (°)
P₁-Pt₁-P₂93.56(4)
Cl₁-Pt₁-Cl₂88.51(4)
P₁-Pt₁-Cl₁89.38(4)
P₂-Pt₁-Cl₂88.58(4)
Cl₂-Pt₁-P₁177.20(4)
Cl₁-Pt₁-P₂176.93(4)
Visualization of Molecular Structure

The coordination environment around the platinum center can be visualized as follows:

Caption: 2D representation of the cis-coordination geometry.

Experimental Verification: Synthesis and Spectroscopic Characterization

The identity and purity of cis-[PtCl₂(P(OPh)₃)₂] are confirmed through a combination of synthesis and spectroscopic analysis. Each technique provides a unique and complementary piece of structural evidence.

Synthesis and Crystallization Protocol

A reliable method for the synthesis of cis-[PtCl₂(P(OPh)₃)₂] involves the direct reaction of a platinum(II) precursor with triphenylphosphite.[1]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend Platinum(II) chloride (PtCl₂) in toluene.

  • Ligand Addition: Add two molar equivalents of triphenylphosphite (P(OPh)₃) to the suspension.

  • Reaction: Heat the mixture to 60 °C and maintain reflux for 6 hours with continuous stirring. A yellowish precipitate will form.

  • Isolation: After cooling to room temperature, extract the yellowish precipitate from the suspension by filtration.

  • Crystallization: Dissolve the crude product in a minimal amount of chloroform. Obtain colorless crystals suitable for X-ray diffraction by slow vapor diffusion of methanol into the chloroform solution.

Spectroscopic Characterization

³¹P NMR is the most definitive technique for confirming the cis-geometry in solution.

  • Expected Spectrum: The ³¹P{¹H} NMR spectrum is expected to show a single resonance, as the two phosphorus nuclei are chemically equivalent in solution.

  • Causality of Spectral Features: The key diagnostic feature is the coupling of the ³¹P nucleus with the ¹⁹⁵Pt nucleus (I = 1/2, 33.8% natural abundance). This interaction results in a main peak flanked by two "satellite" peaks. The magnitude of the one-bond coupling constant, ¹J(Pt,P), is highly sensitive to the geometry. For cis-isomers of Pt(II)-phosphine or -phosphite complexes, the ¹J(Pt,P) value is typically large, in the range of 5600-5900 Hz. In contrast, the corresponding trans-isomers exhibit a much smaller coupling constant, typically around 2400-3500 Hz. The observation of a ¹J(Pt,P) value in the ~5800 Hz range is unambiguous proof of the cis-configuration.

IR spectroscopy is a valuable tool for identifying the presence of key functional groups and for distinguishing between cis and trans isomers in the solid state.

  • Causality of Spectral Features: For a cis-isomer with C₂ᵥ symmetry, group theory predicts two IR-active Pt-Cl stretching vibrations (symmetric and asymmetric stretches). A trans-isomer, having a center of inversion (D₂h symmetry), exhibits only one IR-active asymmetric Pt-Cl stretch.

  • Expected Spectrum: Therefore, the IR spectrum of cis-[PtCl₂(P(OPh)₃)₂] is expected to display two distinct bands in the far-IR region, typically between 280-350 cm⁻¹, corresponding to the Pt-Cl stretching modes. The presence of two bands in this region provides strong evidence for the cis-geometry. Other characteristic bands include the P-O-C stretches of the triphenylphosphite ligand, typically observed in the 1000-1200 cm⁻¹ region.

Experimental Workflow Visualization

The integrated workflow from synthesis to full characterization is outlined below.

workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_results Data Analysis start PtCl₂ + 2 P(OPh)₃ in Toluene reflux Reflux at 60°C, 6h start->reflux filter Isolate Precipitate reflux->filter cryst Crystallize from CHCl₃/Methanol filter->cryst product Pure Crystals of cis-[PtCl₂(P(OPh)₃)₂] cryst->product xrd Single-Crystal X-ray Diffraction product->xrd Solid-State Structure nmr ³¹P NMR Spectroscopy product->nmr Solution Geometry ir IR Spectroscopy product->ir Solid-State Geometry xrd_data Bond Lengths & Angles (Table 1) xrd->xrd_data nmr_data ¹J(Pt,P) Coupling Confirms cis-Isomer nmr->nmr_data ir_data Two Pt-Cl Stretches Confirm cis-Isomer ir->ir_data

Caption: Workflow for synthesis and structural verification.

Conclusion

The structure of cis-Dichlorobis(triphenylphosphite)platinum(II) is definitively characterized as a distorted square planar complex. High-resolution X-ray crystallographic data provides an exact description of its solid-state geometry, revealing the steric influence of the bulky phosphite ligands on the coordination sphere. This structural understanding is complemented by spectroscopic techniques, particularly ³¹P NMR, which leverages the magnitude of the ¹J(Pt,P) coupling constant as a diagnostic tool to confirm the cis-isomer in solution. The combined application of these analytical methods provides a self-validating system for the unambiguous structural assignment of this important platinum complex, paving the way for its rational application in synthetic and medicinal chemistry.

References

  • Naghipour, A., et al. (2006). Crystal and molecular structure of cis-Dichlorobis(triphenyl-phosphite) Platinum(II). Molecules, 11(1), 1-6. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the ³¹P NMR Spectroscopy of cis-Dichlorobis(triphenylphosphite)platinum(II)

Introduction: The Nexus of Structure and Spectroscopy cis-Dichlorobis(triphenylphosphite)platinum(II), [PtCl₂(P(OPh)₃)₂], is a square-planar d⁸ transition metal complex that serves as a valuable precursor and model compo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Nexus of Structure and Spectroscopy

cis-Dichlorobis(triphenylphosphite)platinum(II), [PtCl₂(P(OPh)₃)₂], is a square-planar d⁸ transition metal complex that serves as a valuable precursor and model compound in organometallic chemistry, catalysis, and materials science. The precise geometric arrangement of its ligands—specifically, the cis configuration of the two triphenylphosphite moieties—is fundamental to its reactivity and electronic properties. Unambiguous structural characterization is therefore not merely a procedural step but a prerequisite for its meaningful application.

Among the suite of analytical techniques available, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy emerges as the most powerful and definitive tool for characterizing such phosphorus-ligated metal complexes in solution. Its utility stems from the inherent properties of the ³¹P nucleus (100% natural abundance, spin I = ½) and, crucially, the presence of the NMR-active ¹⁹⁵Pt isotope. This guide provides a comprehensive exploration of the theoretical principles, practical execution, and expert interpretation of the ³¹P NMR spectrum of cis-[PtCl₂(P(OPh)₃)₂], offering field-proven insights into why specific spectral features are observed and how they provide unequivocal proof of structure.

Theoretical Bedrock: Understanding the Signals

A deep understanding of the resulting spectrum requires an appreciation for the nuclear properties of both phosphorus and platinum.

  • The ³¹P Nucleus: With 100% natural abundance and a spin of I = ½, the ³¹P nucleus provides high sensitivity and generates sharp, easily interpretable NMR signals, making it an ideal probe for studying phosphorus-containing compounds.[1][2]

  • The ¹⁹⁵Pt Isotope: The key to unlocking detailed structural information lies with platinum's only NMR-active isotope, ¹⁹⁵Pt. It has a natural abundance of approximately 33.8% and a spin of I = ½. The remaining ~66.2% of natural platinum isotopes are NMR-inactive.

This isotopic distribution dictates that any solution of a platinum-phosphine complex is effectively a mixture of two isotopologues: one with NMR-inactive platinum (~66.2%) and one with NMR-active ¹⁹⁵Pt (~33.8%). This reality is directly reflected in the ³¹P NMR spectrum.

The interaction, or coupling, between the ³¹P nucleus and the ¹⁹⁵Pt nucleus through the chemical bond provides a unique spectral signature. The magnitude of this one-bond coupling constant, denoted as ¹J(¹⁹⁵Pt-³¹P) , is exquisitely sensitive to the electronic environment and geometry of the Pt-P bond.

Deciphering the Spectrum of cis-[PtCl₂(P(OPh)₃)₂]

In the cis isomer, the two triphenylphosphite ligands are chemically and magnetically equivalent due to the C₂ᵥ symmetry of the molecule. This equivalence simplifies the spectrum significantly.

A proton-decoupled ³¹P NMR spectrum of a pure sample of cis-[PtCl₂(P(OPh)₃)₂] will exhibit a distinct and characteristic pattern:

  • A Central Resonance: A single, sharp peak corresponding to the ~66.2% of molecules containing NMR-inactive platinum isotopes. The chemical shift (δ) of this peak is characteristic of the phosphite ligand in this specific coordination environment.

  • ¹⁹⁵Pt Satellites: Two smaller peaks, known as satellites, flanking the central resonance symmetrically. These satellites arise from the ~33.8% of molecules containing the ¹⁹⁵Pt isotope. The spin-spin coupling between the ¹⁹⁵Pt and ³¹P nuclei splits the phosphorus signal into a doublet.

The overall appearance is a "pseudo-triplet," where the central peak is approximately twice the intensity of the combined satellites (specifically, the ratio of the central peak area to the total area of the two satellites is ~66:34). The separation between the two satellite peaks, measured in Hertz (Hz), is the one-bond platinum-phosphorus coupling constant, ¹J(Pt-P).

For cis-[PtCl₂(P(OPh)₃)₂], the key diagnostic parameters are:

  • ¹J(¹⁹⁵Pt-³¹P) = 5565 Hz

This large coupling constant is a hallmark of a direct, one-bond interaction between phosphorus and platinum in a cis-Pt(II) phosphite complex.

Molecular structure of the cis-isomer.

NMR_Splitting cluster_axis cluster_peaks cluster_J start end start->end Chemical Shift (δ) c_base c_top c_base->c_top s1_base s1_top s1_base->s1_top s2_base s2_top s2_base->s2_top j_start->j_end ¹J(Pt-P) = 5565 Hz label_main Main Peak (~66% Pt-inactive) label_sat1 ¹⁹⁵Pt Satellite label_sat2 ¹⁹⁵Pt Satellite Workflow cluster_A Dissolve 5-10 mg of complex in ~0.6 mL of CDCl₃. Transfer to a 5 mm NMR tube. cluster_B Lock, Tune, and Shim. Set temperature (e.g., 298 K). cluster_C Acquire using a proton-decoupled pulse program. Set D1 ≥ 5 s for relaxation. cluster_D Apply Fourier Transform. Phase and baseline correct the spectrum. cluster_E Reference spectrum (ext. 85% H₃PO₄). Measure δ and ¹J(Pt-P). A 1. Sample Preparation B 2. Spectrometer Setup A->B C 3. Data Acquisition B->C D 4. Data Processing C->D E 5. Analysis & Interpretation D->E

Experimental workflow for ³¹P NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Rationale: Proper dissolution and solvent choice are critical for obtaining high-resolution spectra. Deuterated chloroform (CDCl₃) is a common and suitable solvent due to its excellent solubilizing power for this complex and its convenient lock signal.

    • Protocol: Accurately weigh 5-10 mg of cis-[PtCl₂(P(OPh)₃)₂] and dissolve it in approximately 0.6 mL of CDCl₃. Ensure complete dissolution before transferring the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Rationale: The instrument must be precisely tuned to the ³¹P frequency, and the magnetic field must be homogenized (shimmed) to ensure sharp lines and high resolution.

    • Protocol: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from CDCl₃. Tune and match the ³¹P probe. Perform automated or manual shimming to optimize field homogeneity.

  • Data Acquisition:

    • Rationale: The choice of acquisition parameters ensures accurate data collection. Proton decoupling simplifies the spectrum by removing P-H couplings from the phenyl rings. A sufficient relaxation delay (D1) is crucial for allowing the nuclear spins to return to equilibrium between pulses, which is important for accurate integration and signal intensity.

    • Protocol:

      • Experiment: A standard one-pulse ³¹P experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

      • Spectral Width: Set a wide spectral width (e.g., 200 ppm) centered around the expected chemical shift (~80-100 ppm) to ensure all signals, including potential impurities, are captured.

      • Pulse Angle: Use a 30° pulse angle to shorten the required relaxation delay.

      • Relaxation Delay (D1): Set to 5 seconds. While full quantitation may require a longer delay, 5s is a robust value for routine characterization.

      • Number of Scans: Acquire a sufficient number of scans (e.g., 64 or 128) to achieve a good signal-to-noise ratio, ensuring the ¹⁹⁵Pt satellites are clearly visible.

  • Data Processing and Analysis:

    • Rationale: Standard processing steps convert the raw time-domain data (FID) into the frequency-domain spectrum for analysis.

    • Protocol:

      • Apply an exponential multiplication (line broadening factor of ~1-2 Hz) to improve the signal-to-noise ratio.

      • Perform a Fourier Transform.

      • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

      • Apply a baseline correction.

      • Reference the spectrum. The chemical shift of the central peak should be referenced relative to an external standard of 85% H₃PO₄ (δ = 0 ppm).

      • Measure the chemical shift (δ) of the central peak and the frequency separation (in Hz) between the two satellite peaks to determine ¹J(Pt-P).

Summary of Key Spectroscopic Data

The following table summarizes the definitive ³¹P NMR parameters for the structural verification of cis-[PtCl₂(P(OPh)₃)₂].

ParameterDescriptionExpected ValueSignificance
δ(³¹P) Chemical Shift~75 - 95 ppmCharacteristic of a Pt(II)-coordinated triphenylphosphite.
¹J(¹⁹⁵Pt-³¹P) One-Bond Coupling Constant5565 Hz Unambiguously confirms the direct Pt-P bond and cis geometry.
Splitting Pattern Signal MultiplicityMain peak with two satellitesConfirms magnetic equivalence of the two P ligands.
Intensity Ratio Central Peak : Satellites~ 66 : 34 (Area)Confirms coupling is to the naturally abundant ¹⁹⁵Pt isotope.

Conclusion

³¹P NMR spectroscopy provides a detailed and unambiguous fingerprint for cis-Dichlorobis(triphenylphosphite)platinum(II). The observation of a single primary resonance flanked by ¹⁹⁵Pt satellites with a characteristic one-bond coupling constant, ¹J(Pt-P), of 5565 Hz serves as conclusive evidence for the molecular structure. This large coupling value is a direct consequence of the strong Pt-P bond, where the phosphite ligand is positioned trans to a chloride, a principle grounded in the concept of trans-influence. By following the robust experimental protocol outlined herein, researchers can confidently verify the integrity and isomeric purity of this important platinum complex, ensuring the reliability of their subsequent scientific endeavors.

References

  • Mather, G. G., Pidcock, A., & Rapsey, G. J. N. (1973). A ³¹P n.m.r. study of ligand exchange and cis–trans isomerism in some platinum(II) complexes and of the trans-influence of triphenyl-phosphine, -arsine, and -stibine. Journal of the Chemical Society, Dalton Transactions, (19), 2095–2099. [Link]

  • Allen, G. C., & Clack, D. W. (1970). Molecular orbital calculations on transition-metal complexes. Part I. Hexafluorometallate(II) ions. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 2668. [Link]

  • Johnson, B. F. G., Lewis, J., & Robinson, P. W. (1970). Mass spectra of inorganic molecules. Part VI. Some transition-metal hydride complexes. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1684. [Link]

  • Chem-Lib.info. (n.d.). 31 Phosphorus NMR. Retrieved January 19, 2026, from [Link]

  • SpectraBase. (n.d.). CIS-[PT-CL2-(PPH3)2] - Optional[31P NMR] - Chemical Shifts. Retrieved January 19, 2026, from [Link]

  • Indian Academy of Sciences. (n.d.). A mixed-valent cyclodiphosphazane: Transition metal chemistry and cis/trans isomerisation. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Phosphorus-31 NMR Spectroscopy: A Concise Introduction for the Synthetic Organic and Organometallic Chemist. Retrieved January 19, 2026, from [Link]

  • JACSAu. (2025). 31P NMR Chemical Shift Anisotropy in Paramagnetic Lanthanide Phosphide Complexes. Retrieved January 19, 2026, from [Link]

  • SlideShare. (n.d.). 31-P NMR SPECTROSCOPY. Retrieved January 19, 2026, from [Link]

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Exploratory

Foreword: From Fundamental Principles to Practical Application

An In-Depth Technical Guide to the Electronic Properties of Triphenylphosphite Platinum Complexes In the landscape of organometallic chemistry and drug development, platinum complexes occupy a position of profound signif...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electronic Properties of Triphenylphosphite Platinum Complexes

In the landscape of organometallic chemistry and drug development, platinum complexes occupy a position of profound significance. While the anti-cancer properties of cisplatin are legendary, the broader family of platinum complexes offers a rich tapestry of electronic properties that can be finely tuned for applications ranging from homogeneous catalysis to materials science. This guide focuses specifically on platinum complexes bearing triphenylphosphite (P(OPh)₃) ligands. These ligands are not mere spectators; their unique electronic signature—characterized by strong π-acceptor capabilities—dramatically influences the platinum center's reactivity, stability, and spectroscopic response. Our objective is to move beyond a simple recitation of facts and provide a cohesive, in-depth understanding of why these complexes behave as they do. We will explore the synergy between molecular structure and electronic character, grounding our discussion in the authoritative experimental techniques used for their elucidation.

The Heart of the Matter: The Platinum-Phosphite Bond

The interaction between a platinum center and a triphenylphosphite ligand is a classic example of synergistic bonding, comprising two key components: σ-donation and π-acceptance. Understanding this dual nature is fundamental to interpreting all other electronic properties.

  • σ-Donation: The phosphorus atom donates its lone pair of electrons to an empty d-orbital on the platinum center, forming a standard sigma (σ) bond.

  • π-Acceptance (Back-bonding): Concurrently, the electron-rich platinum center donates electron density from its filled d-orbitals back into the low-lying, empty σ* anti-bonding orbitals of the phosphorus-oxygen bonds in the phosphite ligand. This π-back-bonding is particularly efficient for phosphites due to the electronegativity of the oxygen atoms, which lowers the energy of these acceptor orbitals.

This synergistic bonding model explains why triphenylphosphite is considered a strong π-acceptor ligand. This back-bonding strengthens the Pt-P bond and significantly modulates the electron density at the platinum core, making it more electropositive. This electronic fine-tuning is the key to the unique reactivity and stability of these complexes.[1][2]

G cluster_Pt Platinum Center cluster_P P(OPh)₃ Ligand Pt Pt (d-orbitals) P_sigma_star P-O σ* (π-acceptor orbital) Pt->P_sigma_star π-Back-Bonding P_lone_pair P Lone Pair (σ-donor orbital) P_lone_pair->Pt σ-Donation

Caption: Synergistic bonding in the Pt-P(OPh)₃ linkage.

Probing the Electronic Environment: A Multi-Technique Approach

No single technique can fully capture the electronic properties of a molecule. A robust, self-validating characterization workflow is essential, where insights from one method corroborate and enrich the findings of another.

G cluster_1 Experimental Characterization Synthesis Synthesis & Purification NMR NMR Spectroscopy (³¹P, ¹⁹⁵Pt) Synthesis->NMR UVVis UV-Vis Spectroscopy Synthesis->UVVis CV Cyclic Voltammetry Synthesis->CV Xray X-ray Crystallography Synthesis->Xray DFT Computational Modeling (DFT) NMR->DFT Conclusion Comprehensive Electronic Profile NMR->Conclusion UVVis->DFT UVVis->Conclusion CV->DFT CV->Conclusion Xray->DFT Xray->Conclusion DFT->Conclusion

Caption: A validated workflow for electronic property characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for studying these complexes in solution. ³¹P and ¹⁹⁵Pt NMR provide direct, quantitative measures of the electronic environment at the phosphorus and platinum nuclei.

Expert Insight: The magnitude of the one-bond platinum-phosphorus coupling constant, ¹J(Pt-P), is exceptionally sensitive to the s-character of the Pt-P bond. A larger ¹J(Pt-P) value typically indicates a stronger bond and greater s-orbital contribution, reflecting the influence of the trans ligand. This "trans-influence" is a cornerstone concept for predicting reactivity in square-planar complexes.[1]

Experimental Protocol: Acquiring High-Quality ³¹P{¹H} NMR Data

  • Sample Preparation: Dissolve ~10-15 mg of the purified complex in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂) in a standard 5 mm NMR tube. Ensure the complex is fully dissolved.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a broadband probe.

    • Tune and match the probe for the ³¹P frequency.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Acquisition:

    • Acquire a proton-decoupled ³¹P spectrum (³¹P{¹H}). A standard single-pulse experiment is usually sufficient.

    • Set the spectral width to cover the expected chemical shift range (e.g., -50 to 150 ppm).

    • Use a relaxation delay (d1) of at least 2-5 seconds to ensure quantitative signal integration if needed.

    • Acquire a sufficient number of scans (e.g., 64-256) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum externally to 85% H₃PO₄ (δ = 0 ppm).

    • Identify the main resonance and integrate its intensity. Look for satellite peaks flanking the central signal; these are due to coupling with the ¹⁹⁵Pt isotope (I = 1/2, 33.8% natural abundance).

  • Self-Validation: The presence of sharp ¹⁹⁵Pt satellites is a definitive confirmation of a stable Pt-P bond in solution. The measured ¹J(Pt-P) coupling constant (the separation between the satellites in Hz) must be consistent with literature values for similar complexes.

Complex TypeTypical ³¹P Chemical Shift (δ, ppm)Typical ¹J(Pt-P) (Hz)Interpretation
cis-[PtCl₂(P(OPh)₃)₂]~90-100~5800-6000The two phosphite ligands are chemically equivalent. The large coupling constant reflects the strong Pt-P bond.
trans-[PtCl₂(P(OPh)₃)₂]~75-85~2800-3000The chemical shift is upfield compared to the cis isomer. The significantly smaller coupling constant is due to the high trans-influence of the opposing phosphite ligand.[1][3]
Electrochemical Analysis: Cyclic Voltammetry (CV)

CV provides quantitative data on the redox behavior of the complexes, revealing the energies of the frontier molecular orbitals (HOMO/LUMO). The strong π-acceptor nature of P(OPh)₃ withdraws electron density from the platinum, making it more difficult to oxidize (a more positive potential) compared to complexes with less π-accepting phosphine ligands like PPh₃.

Experimental Protocol: Standard CV Measurement

  • System Preparation:

    • Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl or Ag/AgNO₃ reference electrode.

    • Polish the working electrode with alumina slurry, sonicate in ethanol, and dry thoroughly before each experiment to ensure a clean, reproducible surface.

  • Solution Preparation: Prepare a ~1 mM solution of the complex in a suitable solvent (e.g., CH₂Cl₂, CH₃CN) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆). Deoxygenate the solution by bubbling with high-purity argon or nitrogen for 10-15 minutes.

  • Internal Reference: Add a small amount of ferrocene (Fc) as an internal standard.

  • Data Acquisition:

    • Maintain an inert atmosphere over the solution.

    • Scan the potential over a relevant range (e.g., -2.0 V to +2.0 V vs. Ag/AgCl) at a typical scan rate of 100 mV/s.

    • Record the resulting voltammogram (current vs. potential).

  • Self-Validation & Reporting:

    • Measure the redox potential of the Fc/Fc⁺ couple under the same conditions. Report all measured potentials for the platinum complex relative to the Fc/Fc⁺ couple (E₁/₂ vs. Fc/Fc⁺). This internal referencing corrects for solvent and reference electrode variations, ensuring data comparability across different laboratories.

    • For a reversible process, the ratio of the cathodic to anodic peak currents (ipc/ipa) should be close to 1, and the peak-to-peak separation (ΔEp) should be approximately 59/n mV (where n is the number of electrons transferred).

ComplexRedox ProcessPotential (V vs. Fc/Fc⁺)Electronic Implication
Pt(P(OPh)₃)₄Pt(0) → Pt(II)> +0.5 VThe Pt(0) center is significantly stabilized by π-backbonding to the four phosphite ligands, making it difficult to oxidize.
cis-[PtCl₂(PPh₃)₂]Pt(II) → Pt(IV)~ +1.2 VReference point with a weaker π-acceptor ligand.
cis-[PtCl₂(P(OPh)₃)₂]Pt(II) → Pt(IV)~ +1.5 VThe oxidation is anodically shifted, confirming that the P(OPh)₃ ligands withdraw more electron density from the Pt(II) center, making it harder to remove electrons.
UV-Visible Spectroscopy

The electronic absorption spectra of these square-planar d⁸ complexes are characterized by low-intensity d-d transitions and more intense ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge-transfer bands.[4] The energies of these transitions provide direct insight into the molecular orbital energy levels.

Expert Insight: In many Pt(II) phosphite complexes, the highest occupied molecular orbital (HOMO) has significant metal d-orbital character, while the lowest unoccupied molecular orbital (LUMO) is often located on the ligand (π* orbitals of the phenoxy groups). Therefore, the lowest energy absorption bands are frequently assigned to MLCT transitions.[5][6] Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are invaluable for accurately assigning these transitions.[5][6]

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive solid-state structure, yielding precise bond lengths and angles.[7][8] For triphenylphosphite platinum complexes, the Pt-P bond length is a critical parameter. A shorter Pt-P bond, compared to analogous triphenylphosphine complexes, is often cited as evidence for the strong π-back-bonding contribution, which pulls the phosphorus atom closer to the platinum center.[3][9]

Parametercis-[PtCl₂(PPh₃)₂]cis-[PtCl₂(P(OPh)₃)₂]Interpretation
Pt-P Bond Length (Å) ~2.25 - 2.27 Å~2.20 - 2.22 ÅThe shorter bond in the phosphite complex reflects the stronger overall bond due to the significant π-back-bonding component.
P-Pt-P Bond Angle (°) ~98 - 100°~100 - 102°The bond angles reflect the steric bulk and electronic repulsion between the ligands in a distorted square-planar geometry.[3][9]

Connecting Properties to Performance: Catalysis and Beyond

The electronic properties elucidated by these techniques directly govern the performance of triphenylphosphite platinum complexes in various applications.

  • In Catalysis: The ability of the P(OPh)₃ ligand to withdraw electron density makes the platinum center more electrophilic, which can enhance its reactivity toward nucleophilic substrates in catalytic cycles like hydrosilylation or hydroformylation.[10] Furthermore, the strong Pt-P bond imparts high thermal stability, but the lability of ligands trans to the phosphite can be tuned to control substrate binding and product release.

  • In Drug Development: While less common than amine-based ligands, phosphine and phosphite platinum complexes have been explored for anti-cancer activity.[11][12] Their electronic properties influence their rate of hydrolysis, DNA binding kinetics, and overall cytotoxicity. The distinct electronic signature compared to cisplatin could offer a strategy to overcome resistance mechanisms.[11]

Conclusion

The electronic properties of triphenylphosphite platinum complexes are a direct consequence of the powerful π-accepting nature of the P(OPh)₃ ligand. This single characteristic—synergistic π-back-bonding—lowers the electron density at the platinum center, strengthens the Pt-P bond, and systematically shifts spectroscopic and electrochemical signatures. A comprehensive, multi-technique approach, combining NMR, CV, UV-Vis, and X-ray crystallography, is not merely recommended but essential for building a complete and validated electronic profile of these versatile molecules. The insights gained from this rigorous characterization are paramount for the rational design of next-generation catalysts, advanced materials, and therapeutic agents.

References

  • Fenske, R. F., Martin, D. S., Jr., & Ruedenberg, K. (1962). Electronic Structures of Square-Planar Complexes. Inorganic Chemistry, 1(3), 441-445.
  • ChemicalBook. (2023). Triphenylphosphine: Applications, Synthesis, Storage, Catalytic mechanism, toxicity. ChemicalBook.
  • Various Authors. Bis(Triphenylphosphine)Platinum Complexes.
  • Privér, S. H., Bennett, M. A., Willis, A. C., Pottabathula, S., Kantam, M. L., & Bhargava, S. K. (2014). ortho-Metallated triphenylphosphine chalcogenide complexes of platinum and palladium: synthesis and catalytic activity. Dalton Transactions, 43(31), 11855-11868.
  • Gencheva, M., & Bakalova, A. (2020). “Non-Classical” Platinum Complexes: A Concise Review. Pharmaceuticals, 13(11), 352.
  • Petz, W. (2021). Crystal Structure of [Dihydrido-hexaphenylcarbodiphosphoran][chlorid][trichlorido-triphenylphosphino-platinat].
  • Wang, F., & Ziegler, T. (2005). Theoretical study of the electronic spectra of square-planar platinum (II) complexes based on the two-component relativistic time-dependent density-functional theory. The Journal of Chemical Physics, 123(19), 194102. [Link]

  • Pandey, R. N., & Gautam, K. V. (2011). Spectral Studies on Hydridophosphine Complexes of Pt-Group Metals: Part-III.
  • Kozłowska, J., et al. (2015). Platinum(II) complexes with tris(2-carboxyethyl)phosphine, X-ray structure and reactions with polar solvents and glutathione.
  • Al-Masri, M. R., et al. (2020). Spectroscopic, Anti-Cancer Activity, and DFT Computational Studies of Pt(II) Complexes with 1-Benzyl-3-phenylthiourea and Phosphine/Diamine Ligands. Molecules, 25(23), 5585. [Link]

  • Rohlik, J., et al. (2006). Synthesis and coordination properties of palladium(II) and platinum(II) complexes with phosphonated triphenylphosphine derivatives.
  • Various Authors. (2025). Phenyl-Group Exchange in Triphenylphosphine Mediated by Cationic Gold–Platinum Complexes—A Gas-Phase Mimetic Approach.
  • Shupack, S. I., et al. (1964). The Electronic Structures of Square-Planar Metal Complexes. II. The Complexes of Maleonitriledithiolate with Copper(II), Nickel(II), Palladium(II), and Platinum(II). Inorganic Chemistry, 3(4), 457-463. [Link]

  • Davison, A., et al. (1967). The Electronic Structures of Square-Planar Metal Complexes. V. Spectral Properties of the Maleonitriledithiolate Complexes of Nickel, Palladium, and Platinum. Journal of the American Chemical Society, 89(9), 2077-2086. [Link]

  • Various Authors. Synthesis and reactivity of platinum(II) triphenylphosphino complexes with aromatic aldoximes. ResearchGate. [Link]

  • Various Authors. Platinum complexes containing triphenylphosphine.
  • Herber, R. H., et al. (2020). Phenyl-Group Exchange in Triphenylphosphine Mediated by Cationic Gold–Platinum Complexes—A Gas-Phase Mimetic Approach. Inorganic Chemistry, 60(6), 3986-3998. [Link]

  • Semba, T., et al. (2023). Synthesis, Structure, and Photophysical Properties of Platinum Compounds with Thiophene-Derived Cyclohexyl Diimine Ligands. Inorganic Chemistry, 62(43), 17535-17545.
  • Chen, C.-H., et al. (2019). Enabling Reaction Selectivity of Platinum Catalysts by Photoinduced Electronic Effects. The Journal of Physical Chemistry C, 123(1), 341-348. [Link]

  • Various Authors. Inorganic Chemistry Journal.
  • Viswanathan, S., & Rani, S. (2009). Chemical and electrochemical depositions of platinum group metals and their applications. Transactions of the Institute of Metal Finishing, 87(1), 33-40.
  • Pidcock, A., Richards, R. E., & Stevens, L. M. (1968). Phosphite and phosphonate complexes. Part II. Nuclear magnetic resonance spectra of triphenyl phosphite and dialkyl and diphenyl phosphonate complexes of rhodium, palladium, and platinum. An order of trans-influence for ligands in platinum(II) complexes. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 310-316. [Link]

  • Zöller, J., et al. (2023). Synthesis and Characterization of Platinum(II) Complexes with Bis(3-(trifluoromethyl)-pyrazolyl)-borate Auxiliary Ligands. Inorganic Chemistry, 62(31), 12345-12353. [Link]

  • Li, J., et al. (2023). Synthesis and Biological Activities of Luminescent 5,6-Membered Bis(Metallacyclic) Platinum(II) Complexes. Molecules, 28(17), 6344. [Link]

  • Various Authors. (2004). Synthesis and Characterization of Phosphorescent Platinum and Iridium Complexes of 6-Chloro-3-phenylpyridazine.
  • Wikipedia contributors. (2023). Triphenyl phosphite. Wikipedia, The Free Encyclopedia. [Link]

  • Chong, H.-S., et al. (2007). Synthesis and structural characterization of complexes of a DO3A-conjugated triphenylphosphonium cation with diagnostically important metal ions. Inorganic Chemistry, 46(23), 9637-9645. [Link]

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Exploratory

An In-Depth Technical Guide to cis-Dichlorobis(triphenylphosphite)platinum(II)

CAS Number: 30053-58-8 Prepared by: Gemini Senior Application Scientist For: Researchers, scientists, and drug development professionals. Introduction: A Versatile Platinum(II) Building Block cis-Dichlorobis(triphenylpho...

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 30053-58-8

Prepared by: Gemini Senior Application Scientist

For: Researchers, scientists, and drug development professionals.

Introduction: A Versatile Platinum(II) Building Block

cis-Dichlorobis(triphenylphosphite)platinum(II), with the chemical formula cis-[PtCl₂(P(OPh)₃)₂], is a square planar platinum(II) coordination complex. This air-stable, solid compound serves as a valuable precursor in the synthesis of more intricate platinum-containing molecules and as a catalyst in various organic transformations. The electronic and steric properties of the triphenylphosphite ligands, which differ significantly from their more common triphenylphosphine counterparts, impart unique reactivity and stability to the platinum center. This guide provides a comprehensive overview of its synthesis, structure, properties, and applications, underpinned by field-proven insights and experimental protocols.

Molecular Structure and Stereochemistry: A Distorted Square Planar Geometry

The molecular geometry of cis-Dichlorobis(triphenylphosphite)platinum(II) has been elucidated by single-crystal X-ray diffraction.[1] The central platinum(II) ion is coordinated to two chloride ligands and two phosphorus atoms from the triphenylphosphite ligands in a cis configuration. This arrangement results in a distorted square planar geometry around the platinum atom.[1]

The triphenylphosphite ligands, being sterically bulky, influence the bond angles and lengths within the coordination sphere. This steric hindrance contributes to the distortion from an ideal square planar geometry. The Pt-P and Pt-Cl bond lengths are within the expected ranges for similar platinum(II) phosphite complexes.[1]

digraph "Molecular_Structure" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=circle, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

Pt [label="Pt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cl1 [label="Cl", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cl2 [label="Cl", fillcolor="#34A853", fontcolor="#FFFFFF"]; P1 [label="P(OPh)₃", fillcolor="#EA4335", fontcolor="#FFFFFF"]; P2 [label="P(OPh)₃", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Pt -> Cl1 [label=" 2.3390(10) Å", color="#5F6368"]; Pt -> Cl2 [label=" 2.3256 Å", color="#5F6368"]; Pt -> P1 [label=" 2.1985(12) Å", color="#5F6368"]; Pt -> P2 [label=" 2.1998(10) Å", color="#5F6368"]; }

Figure 1: Simplified representation of the cis-coordination in Dichlorobis(triphenylphosphite)platinum(II) with reported bond lengths.[1]

Parameter Value Reference
Crystal SystemOrthorhombic[1]
Space GroupP2₁2₁2₁[1]
a (Å)10.4135(13)[1]
b (Å)14.0635(16)[1]
c (Å)23.505(3)[1]
Pt-Cl₁ (Å)2.3390(10)[1]
Pt-Cl₂ (Å)2.3256[1]
Pt-P₁ (Å)2.1985(12)[1]
Pt-P₂ (Å)2.1998(10)[1]
P₁-Pt-P₂ (°)93.56(4)[1]
Cl₁-Pt-Cl₂ (°)88.51(4)[1]

Table 1: Key crystallographic data for cis-Dichlorobis(triphenylphosphite)platinum(II).[1]

Synthesis and Characterization

The synthesis of cis-Dichlorobis(triphenylphosphite)platinum(II) is typically achieved through the reaction of a platinum(II) precursor with two equivalents of triphenylphosphite. A reliable method involves the direct reaction of platinum(II) chloride with triphenylphosphite in a suitable solvent.[1]

Experimental Protocol: Synthesis

Objective: To synthesize cis-Dichlorobis(triphenylphosphite)platinum(II) from platinum(II) chloride and triphenylphosphite.

Materials:

  • Platinum(II) chloride (PtCl₂)

  • Triphenylphosphite (P(OPh)₃)

  • Toluene, anhydrous

  • Methanol

  • Chloroform

  • Schlenk flask and standard glassware

  • Reflux condenser

  • Magnetic stirrer with heating

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), suspend platinum(II) chloride (1 molar equivalent) in anhydrous toluene.

  • Add triphenylphosphite (2 molar equivalents) to the suspension.

  • Heat the mixture to 60°C and reflux with vigorous stirring for 6 hours. A yellowish precipitate will form.[1]

  • After cooling to room temperature, collect the precipitate by filtration.

  • Wash the precipitate with a small amount of cold toluene and then with methanol to remove any unreacted starting materials.

  • For further purification and to obtain crystals suitable for X-ray diffraction, dissolve the crude product in a minimal amount of chloroform.

  • Slowly add methanol to the chloroform solution until the solution becomes turbid.

  • Allow the solution to stand at room temperature. Colorless crystals of cis-Dichlorobis(triphenylphosphite)platinum(II) will form.[1]

  • Isolate the crystals by filtration, wash with methanol, and dry under vacuum.

digraph "Synthesis_Workflow" { graph [bgcolor="#F1F3F4"]; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial"];

A [label="Suspend PtCl₂ in Toluene"]; B [label="Add P(OPh)₃ (2 eq.)"]; C [label="Reflux at 60°C for 6h"]; D [label="Cool and Filter Precipitate"]; E [label="Wash with Toluene and Methanol"]; F [label="Dissolve in Chloroform"]; G [label="Precipitate with Methanol"]; H [label="Isolate and Dry Crystals"];

A -> B; B -> C; C -> D; D -> E; E -> F [label="Purification"]; F -> G; G -> H; }

Figure 2: Experimental workflow for the synthesis of cis-Dichlorobis(triphenylphosphite)platinum(II).

Spectroscopic Characterization
  • ³¹P NMR Spectroscopy: In a ³¹P{¹H} NMR spectrum, the presence of two chemically equivalent phosphorus atoms in a cis arrangement on the platinum center is expected to give a single resonance with satellite peaks due to coupling with the ¹⁹⁵Pt isotope (I = 1/2, 33.8% natural abundance). The magnitude of the ¹J(Pt-P) coupling constant is characteristic of the cis geometry. For similar cis-platinum(II) phosphite complexes, these coupling constants are typically in the range of 5800-5900 Hz.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by the vibrational modes of the triphenylphosphite ligands. Key absorptions will include those for the P-O-C and C-H bonds of the phenyl rings. The Pt-Cl stretching vibrations are expected in the far-IR region, typically between 300 and 350 cm⁻¹. For a cis-isomer, two distinct Pt-Cl stretching bands are expected due to the C₂ᵥ symmetry.

Reactivity and Mechanistic Considerations

The reactivity of cis-Dichlorobis(triphenylphosphite)platinum(II) is primarily governed by the lability of the chloride ligands and the electronic properties of the phosphite ligands. The chloride ions can be substituted by a variety of other ligands, making this complex a versatile starting material for the synthesis of other platinum(II) compounds.

The triphenylphosphite ligands are strong π-acceptors, which influences the electron density at the platinum center. This electronic effect can modulate the catalytic activity of the complex in reactions such as hydrosilylation and hydroformylation, where the platinum center plays a key role in activating substrates.

digraph "Reactivity_Scheme" { graph [bgcolor="#F1F3F4"]; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial"];

start [label="cis-[PtCl₂(P(OPh)₃)₂]"]; subst [label="Ligand Substitution"]; cat [label="Catalytic Cycle"]; product [label="[PtCl(L)(P(OPh)₃)₂]⁺ + Cl⁻"]; cat_product [label="Functionalized Organic Product"];

start -> subst [label="+ L"]; subst -> product; start -> cat [label="+ Substrates"]; cat -> cat_product; }

Figure 3: General reactivity pathways for cis-Dichlorobis(triphenylphosphite)platinum(II).

Applications in Catalysis

While the catalytic applications of the triphenylphosphine analogue are more extensively documented, platinum-phosphite complexes are known to be effective catalysts, particularly in hydroformylation reactions. The electronic properties of the phosphite ligands can lead to different selectivities compared to phosphine-based catalysts.

  • Hydroformylation: Platinum-tin systems with phosphite ligands have been investigated for the asymmetric hydroformylation of olefins. These catalysts can promote the addition of a formyl group and a hydrogen atom across a double bond to produce aldehydes. The choice of phosphite ligand is crucial in controlling the regioselectivity (linear vs. branched aldehyde) and enantioselectivity of the reaction.

  • Hydrosilylation: Platinum complexes are widely used as catalysts for hydrosilylation, the addition of a Si-H bond across a double or triple bond. While less common than phosphine-based catalysts, phosphite complexes of platinum can also be active in these transformations, offering a different electronic environment at the metal center that can influence reaction rates and selectivity.

Safety and Handling

cis-Dichlorobis(triphenylphosphite)platinum(II) should be handled in a well-ventilated area, preferably in a fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound may cause skin, eye, and respiratory irritation. In case of contact, rinse the affected area with plenty of water. If inhaled, move to fresh air. For ingestion, seek immediate medical attention. Store the compound in a tightly sealed container in a cool, dry place.

Conclusion

cis-Dichlorobis(triphenylphosphite)platinum(II) is a foundational platinum(II) complex with a well-defined structure and versatile reactivity. Its synthesis is straightforward, and its properties make it a useful precursor for the development of novel platinum compounds and a potential catalyst for important organic transformations. Further research into its catalytic applications, particularly in asymmetric synthesis, could unveil new opportunities for this valuable compound in both academic and industrial settings.

References

  • Crystal and molecular structure of cis-Dichlorobis(triphenyl-phosphite) Platinum(II). National Institutes of Health. [1]

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Foundational

An In-depth Technical Guide to cis-Dichlorobis(triphenylphosphite)platinum(II)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of cis-dichlorobis(triphenylphosphite)platinum(II), a square planar platinum(II) complex. Th...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cis-dichlorobis(triphenylphosphite)platinum(II), a square planar platinum(II) complex. The document elucidates its molecular characteristics, including a detailed calculation of its molecular weight, and presents its structural features. Furthermore, it outlines a detailed protocol for its synthesis and characterization, drawing from established methodologies. The guide also explores the potential applications of this complex, particularly in the realms of catalysis and materials science, providing a foundational resource for researchers and professionals in chemistry and drug development.

Introduction

Platinum complexes have long been a cornerstone in various chemical disciplines, from catalysis to medicinal chemistry. Among these, cis-dichlorobis(triphenylphosphite)platinum(II) presents a unique combination of electronic and steric properties conferred by its triphenylphosphite ligands. Unlike its more common triphenylphosphine analogue, the phosphite ligands introduce distinct electronic effects at the platinum center, influencing its reactivity and potential applications. This guide aims to provide a detailed technical resource on this specific platinum complex, covering its fundamental properties, synthesis, and characterization.

Molecular Weight and Structure

A precise understanding of the molecular weight of a compound is fundamental for all quantitative chemical work, including reaction stoichiometry and analytical characterization.

Molecular Formula

The molecular formula for cis-dichlorobis(triphenylphosphite)platinum(II) is C₃₆H₃₀Cl₂O₆P₂Pt . This formula is derived from its composition: a central platinum(II) ion, two chloride ligands, and two triphenylphosphite ligands.

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the molecule. The standard atomic weights of the constituent elements, as recommended by the International Union of Pure and Applied Chemistry (IUPAC), are utilized for this calculation.[1]

ElementSymbolQuantityAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC3612.011[2]432.396
HydrogenH301.008[3]30.240
ChlorineCl235.453[4]70.906
OxygenO615.999[5]95.994
PhosphorusP230.974[6][7]61.948
PlatinumPt1195.084[8][9]195.084
Total 886.568

Based on this calculation, the molecular weight of cis-dichlorobis(triphenylphosphite)platinum(II) is approximately 886.57 g/mol . It is important to note that some sources may report a slightly different molecular weight due to variations in the atomic weights used or potential hydration. For instance, a molar mass of 888.58 g/mol has also been reported.[10]

Molecular Structure

cis-Dichlorobis(triphenylphosphite)platinum(II) is a square planar complex. The central platinum(II) atom is coordinated to two chloride ligands and two phosphorus atoms from the triphenylphosphite ligands in a cis configuration. This arrangement leads to a distorted square planar geometry.[11]

Caption: 2D representation of the square planar geometry.

Synthesis and Characterization

The synthesis and proper characterization of cis-dichlorobis(triphenylphosphite)platinum(II) are crucial for ensuring its purity and confirming its identity.

Synthetic Protocol

A reported method for the synthesis of cis-dichlorobis(triphenylphosphite)platinum(II) involves the reaction of platinum(II) chloride with triphenylphosphite.[11]

Experimental Workflow:

Synthesis_Workflow Reactants PtCl₂ + 2 P(OPh)₃ Reaction Reflux in Toluene 60 °C, 6 h Reactants->Reaction Precipitate Yellowish Precipitate Formation Reaction->Precipitate Extraction Extraction of Precipitate Precipitate->Extraction Crystallization Crystallization from Chloroform/Methanol Extraction->Crystallization Product Colorless Crystals of cis-[PtCl₂(P(OPh)₃)₂] Crystallization->Product

Caption: Synthetic workflow for the complex.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine platinum(II) chloride (PtCl₂) and triphenylphosphite (P(OPh)₃) in a 1:2 molar ratio in toluene.

  • Reaction: Heat the mixture to reflux at 60 °C for 6 hours. During this time, a yellowish precipitate should form.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. Extract the yellowish precipitate from the suspension.

  • Crystallization: Dissolve the crude product in chloroform. Obtain colorless crystals suitable for X-ray diffraction by the slow addition of methanol to the chloroform solution.[11]

Characterization Techniques

A suite of analytical techniques is employed to confirm the structure and purity of the synthesized complex.[12][13]

TechniquePurposeExpected Results
X-ray Crystallography Determination of the three-dimensional molecular structure.Confirms the cis configuration and provides precise bond lengths and angles, revealing a distorted square planar geometry.[11]
Infrared (IR) Spectroscopy Identification of functional groups and bonding.Characteristic peaks for Pt-Cl and P-O-C bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (³¹P and ¹H) Elucidation of the molecular structure in solution.The ³¹P NMR spectrum will show a characteristic chemical shift with coupling to the ¹⁹⁵Pt isotope, confirming the coordination of phosphorus to platinum.
Mass Spectrometry (MS) Determination of the molecular weight.The mass spectrum should show a peak corresponding to the molecular ion, confirming the calculated molecular weight.
Elemental Analysis Determination of the elemental composition.The experimentally determined percentages of C, H, Cl, and Pt should be in close agreement with the calculated values.

Applications and Future Directions

While cis-dichlorobis(triphenylphosphine)platinum(II) is a well-studied catalyst and precursor[14][15], its triphenylphosphite counterpart, the subject of this guide, offers different electronic properties that can be exploited in various applications.

Catalysis

Platinum complexes are renowned for their catalytic activity in a wide range of organic transformations, including hydrogenation, hydrosilylation, and cross-coupling reactions. The electron-withdrawing nature of the triphenylphosphite ligands in cis-dichlorobis(triphenylphosphite)platinum(II) can modulate the reactivity of the platinum center, potentially leading to novel catalytic activities or selectivities compared to phosphine-based catalysts.

Materials Science

The rigid and well-defined geometry of square planar platinum complexes makes them excellent building blocks for the synthesis of advanced materials. These can include coordination polymers and supramolecular assemblies with interesting photophysical or electronic properties. The specific steric and electronic characteristics of the triphenylphosphite ligands can influence the packing and intermolecular interactions in the solid state, offering a means to tune the properties of the resulting materials.

Precursor for Novel Platinum Compounds

cis-Dichlorobis(triphenylphosphite)platinum(II) can serve as a versatile starting material for the synthesis of other platinum(II) complexes. The chloride ligands are relatively labile and can be substituted by a variety of other ligands, allowing for the facile generation of a library of new platinum compounds with tailored properties for applications in drug discovery or catalysis.

Conclusion

cis-Dichlorobis(triphenylphosphite)platinum(II) is a platinum complex with distinct properties that warrant further investigation. This guide has provided a comprehensive overview of its molecular weight, structure, synthesis, and characterization, along with a discussion of its potential applications. As research in platinum chemistry continues to evolve, a thorough understanding of such fundamental complexes is essential for the development of new catalysts, materials, and therapeutic agents.

References

  • Carbon - Atomic Weight. (2025). Oreate AI. [Link]

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Exploratory

Introduction to Platinum(II) Phosphite Complexes

A Comprehensive Guide to the Synthesis and Characterization of Platinum(II) Phosphite Complexes for Researchers and Drug Development Professionals Abstract: Platinum(II) phosphite complexes represent a versatile class of...

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Synthesis and Characterization of Platinum(II) Phosphite Complexes for Researchers and Drug Development Professionals

Abstract: Platinum(II) phosphite complexes represent a versatile class of compounds with significant applications in catalysis, materials science, and medicinal chemistry. The electronic and steric properties of these complexes can be finely tuned by modifying the phosphite ligands, allowing for the rational design of catalysts and therapeutic agents. This guide provides an in-depth overview of the synthesis, characterization, and reactivity of platinum(II) phosphite complexes, aimed at researchers, scientists, and professionals in drug development. We will explore the foundational principles of their synthesis, detail practical synthetic methodologies, discuss key characterization techniques, and provide insights into ensuring the reliability and reproducibility of experimental protocols.

The Significance of Platinum(II) Complexes in Modern Chemistry

Platinum complexes have long been at the forefront of advancements in coordination chemistry, with profound impacts on various scientific disciplines. The discovery of cisplatin, cis-[PtCl2(NH3)2], revolutionized cancer chemotherapy and remains a cornerstone of treatment for various malignancies.[1][2] Beyond medicine, platinum complexes are indispensable in industrial catalysis, facilitating a wide range of chemical transformations with high efficiency and selectivity.[3] The square planar geometry of Pt(II) complexes provides a predictable framework for ligand substitution reactions, which are often governed by the trans effect, allowing for stereospecific synthesis.[4][5]

The Unique Role of Phosphite Ligands

Phosphite ligands, P(OR)3, are powerful tools in the design of platinum(II) complexes. They are strong σ-donors and effective π-acceptors, a property that stabilizes the electron-rich Pt(II) center and influences the reactivity of the complex.[4] The steric and electronic properties of phosphite ligands can be systematically varied by changing the organic substituent (R), enabling the fine-tuning of the resulting complex's stability, solubility, and catalytic activity. This tunability is a key advantage over other phosphorus-based ligands like phosphines.

Applications of Platinum(II) Phosphite Complexes

The unique properties of platinum(II) phosphite complexes have led to their use in a variety of applications:

  • Catalysis: These complexes are effective catalysts for a range of organic transformations, including hydrosilylation, hydroformylation, and cross-coupling reactions.[3] The ability to modulate the ligand environment allows for the optimization of catalytic performance for specific substrates and reaction conditions.

  • Materials Science: The photophysical properties of some platinum(II) complexes, including those with phosphite ligands, make them promising candidates for use in organic light-emitting diodes (OLEDs) and as molecular sensors.[6][7]

  • Medicinal Chemistry: While less explored than their amine- and phosphine-containing counterparts, platinum(II) phosphite complexes are being investigated as potential anticancer agents.[8][9][10] The rationale is that by altering the ligand sphere, it may be possible to overcome the limitations of current platinum-based drugs, such as toxicity and drug resistance.[11]

Foundational Principles of Synthesis

The successful synthesis of platinum(II) phosphite complexes hinges on a careful consideration of the platinum precursor, the nature of the phosphite ligand, and the reaction conditions.

Choosing the Right Platinum Precursor

The most common starting material for the synthesis of platinum(II) phosphite complexes is potassium tetrachloroplatinate(II) (K2[PtCl4]). It is commercially available, water-soluble, and serves as a versatile entry point for a wide range of platinum complexes. Other precursors, such as dichloro(cycloocta-1,5-diene)platinum(II) [PtCl2(COD)], are used when milder reaction conditions or organic solvents are required.

The Role of the Phosphite Ligand

The choice of the phosphite ligand is critical in determining the structure and properties of the final complex. The size of the R group on the phosphite ligand dictates the steric hindrance around the platinum center, which can influence the coordination number and the accessibility of the metal for catalysis. The electronic nature of the R group (electron-donating or electron-withdrawing) modulates the electron density at the platinum center, thereby affecting its reactivity.

Reaction Conditions and Mechanistic Considerations

The synthesis of platinum(II) phosphite complexes typically involves ligand substitution reactions. These reactions in square planar complexes often proceed through an associative mechanism, involving the formation of a five-coordinate intermediate.[12][13] The choice of solvent is crucial, as coordinating solvents can participate in the reaction mechanism. Temperature and reaction time must be carefully controlled to ensure complete reaction and to prevent the formation of side products or isomerization of the desired product. Many of these syntheses are carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphite ligands.[14]

Synthetic Methodologies: A Practical Guide

Synthesis of cis- and trans-[PtCl2(P(OR)3)2] Complexes

The synthesis of bis(phosphite)dichloridoplatinum(II) complexes is a fundamental starting point for many further investigations. Both cis and trans isomers are accessible, and their formation is often dictated by the reaction conditions and the nature of the phosphite ligand.

Protocol 3.1.1: Synthesis of cis-[PtCl2(P(OPh)3)2]

This protocol describes a typical synthesis of a cis-configured platinum(II) phosphite complex.

  • Dissolve K2[PtCl4] in a minimal amount of water.

  • In a separate flask, dissolve two equivalents of triphenyl phosphite (P(OPh)3) in ethanol.

  • Slowly add the aqueous solution of K2[PtCl4] to the ethanolic solution of the phosphite ligand with vigorous stirring.

  • A precipitate will form. Continue stirring at room temperature for several hours to ensure complete reaction.

  • Collect the solid product by filtration, wash with water and then ethanol, and dry under vacuum.

Causality Explained: The use of a slight excess of the phosphite ligand can help to drive the reaction to completion and prevent the formation of bridged species. The choice of a water/ethanol solvent system allows for the dissolution of both the inorganic platinum salt and the organic phosphite ligand. The cis isomer is often the kinetically favored product in these reactions.[15]

Protocol 3.1.2: Isomerization to trans-[PtCl2(P(OPh)3)2]

The trans isomer can often be obtained by isomerization of the cis product.

  • Dissolve the cis-[PtCl2(P(OPh)3)2] in a suitable solvent such as dichloromethane or chloroform.

  • Heat the solution to reflux for several hours.

  • Monitor the isomerization by 31P NMR spectroscopy.

  • Once the desired isomeric ratio is achieved, remove the solvent under reduced pressure to obtain the product.

Expert Insights: The thermodynamic stability of the cis and trans isomers depends on the steric bulk of the phosphite ligands. For bulky phosphites, the trans isomer is generally more stable.[16]


K2PtCl4 [label="K2[PtCl4]"]; cis_complex [label="cis-[PtCl2(P(OR)3)2]"]; trans_complex [label="trans-[PtCl2(P(OR)3)2]"];

K2PtCl4 -> cis_complex [label="+ 2 P(OR)3"]; cis_complex -> trans_complex [label="Heat"]; }

Synthesis of cis- and trans-platinum(II) phosphite complexes.

Synthesis of Cationic Platinum(II) Phosphite Complexes

Cationic complexes are of interest for their potential applications in catalysis and as models for reaction intermediates.[17]

Protocol 3.2.1: Synthesis of [Pt(P(OR)3)4]2+

  • Synthesize cis-[PtCl2(P(OR)3)2] as described in Protocol 3.1.1.

  • Suspend the cis complex in a suitable solvent like acetone.

  • Add two equivalents of the desired phosphite ligand, P(OR)3.

  • Add two equivalents of a halide abstracting agent, such as silver perchlorate (AgClO4) or silver tetrafluoroborate (AgBF4).

  • Stir the reaction mixture at room temperature. A precipitate of AgCl will form.

  • Filter off the AgCl precipitate.

  • Remove the solvent from the filtrate under reduced pressure to yield the cationic complex.[18]

Synthesis of Cyclometalated Platinum(II) Phosphite Complexes

Cyclometalation involves the intramolecular activation of a C-H bond of a ligand to form a metallacycle. This creates highly stable complexes with potential applications in photophysics and catalysis.[19][20]

The synthesis typically involves reacting a platinum(II) precursor with a ligand containing a suitable C-H bond and a coordinating group. The phosphite ligand can be introduced subsequently through ligand substitution. Photochemical methods can also be employed to induce cyclometalation under mild conditions.[6]


Precursor [label="[PtCl2(SMe2)2]"]; Ligand [label="C^N Ligand"]; Intermediate [label="[PtCl(C^N)(SMe2)]"]; Phosphite [label="P(OR)3"]; Final_Complex [label="[PtCl(C^N)(P(OR)3)]"];

Precursor -> Intermediate [label="+ Ligand"]; Intermediate -> Final_Complex [label="+ Phosphite"]; }

General cyclometalation and subsequent ligand substitution.

Characterization Techniques

A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of newly synthesized platinum(II) phosphite complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the characterization of these complexes in solution.

  • 31P NMR: This is the most informative technique. The chemical shift of the phosphorus nucleus is sensitive to its electronic environment. Coordination to platinum results in a significant downfield shift compared to the free ligand. The presence of the NMR-active 195Pt isotope (I = 1/2, 33.8% natural abundance) leads to the observation of satellite peaks flanking the main signal. The magnitude of the one-bond platinum-phosphorus coupling constant (1J(Pt-P)) provides valuable information about the geometry of the complex and the nature of the Pt-P bond.[14][21][22][23]

  • 195Pt NMR: This technique directly probes the platinum center. The chemical shifts in 195Pt NMR span a very wide range (over 13,000 ppm) and are highly sensitive to the oxidation state, coordination number, and the nature of the coordinated ligands.[24][25][26][27][28]

  • 1H and 13C NMR: These are used to confirm the structure of the organic backbone of the phosphite ligands.

Complex TypeTypical 31P Chemical Shift (ppm)Typical 1J(Pt-P) (Hz)Typical 195Pt Chemical Shift (ppm)
cis-[PtCl2(P(OR)3)2]60 - 905500 - 6000~ -4600
trans-[PtCl2(P(OR)3)2]80 - 1103000 - 3500~ -4500
[Pt(P(OR)3)4]2+90 - 1202500 - 3000~ -5000

Data is approximate and can vary significantly with the specific phosphite ligand and solvent.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the overall geometry of the complex in the solid state.[29][30][31][32] This technique is invaluable for confirming the stereochemistry (cis vs. trans) and for understanding the subtle steric and electronic effects of the phosphite ligands.

Other Essential Techniques
  • Infrared (IR) Spectroscopy: Useful for identifying characteristic vibrations of the phosphite ligands and other functional groups within the complex.

  • Mass Spectrometry (MS): Provides information on the molecular weight and isotopic distribution of the complex, confirming its composition.

  • Elemental Analysis: Determines the percentage composition of C, H, and N, which is used to confirm the empirical formula of the synthesized compound.

Trustworthiness: Self-Validating Protocols and Troubleshooting

Ensuring the purity and identity of synthesized complexes is paramount for reliable downstream applications.

Purity Assessment

A combination of the characterization techniques described above should be used to assess the purity of a sample. For instance, a pure sample should exhibit a single set of peaks in its 31P and 195Pt NMR spectra (with appropriate satellite peaks), a sharp melting point, and elemental analysis data that is in close agreement with the calculated values.

Common Pitfalls and Troubleshooting
ProblemPotential CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature.Monitor the reaction by 31P NMR. If starting material is still present, increase the reaction time or temperature.
Formation of Side Products Incorrect stoichiometry; presence of oxygen or moisture.Ensure accurate weighing of reagents. Use freshly distilled solvents and maintain an inert atmosphere.[14]
Difficulty in Crystallization Compound is an oil or is too soluble in common solvents.Try different solvent systems for recrystallization (e.g., layering a solution with a non-solvent, slow evaporation, vapor diffusion).
Unexpected Isomer Formation Thermodynamic vs. kinetic control.Vary the reaction temperature. The kinetic product is favored at lower temperatures, while the thermodynamic product is favored at higher temperatures.[33][34]

Conclusion and Future Outlook

The synthesis of platinum(II) phosphite complexes is a rich and evolving field of study. The ability to systematically tune their properties through ligand design continues to open up new avenues for their application in catalysis and medicine. Future research will likely focus on the development of more sophisticated ligand architectures, such as chiral phosphites for asymmetric catalysis and functionalized phosphites for targeted drug delivery. The continued development of advanced characterization techniques will further aid in the rational design and understanding of these versatile and important compounds.

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Foundational

An In-depth Technical Guide to the X-ray Crystal Structure of cis-Dichlorobis(triphenylphosphite)platinum(II)

Foreword: The Significance of Platinum(II) Complexes in Modern Science Platinum(II) complexes, particularly those with a square planar geometry, represent a cornerstone in the fields of catalysis, materials science, and...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of Platinum(II) Complexes in Modern Science

Platinum(II) complexes, particularly those with a square planar geometry, represent a cornerstone in the fields of catalysis, materials science, and medicinal chemistry. The unique electronic configuration of the d⁸ Pt(II) ion underpins the diverse reactivity and therapeutic applications of these compounds.[1] The archetypal example, cisplatin (cis-diamminedichloridoplatinum(II)), revolutionized cancer chemotherapy and continues to be a frontline treatment for various malignancies.[1] The therapeutic efficacy of cisplatin is intrinsically linked to its cis geometry, which allows for the formation of intrastrand crosslinks with DNA, ultimately triggering apoptosis in cancer cells. This structure-activity relationship underscores the critical importance of detailed structural elucidation for the rational design of new and improved platinum-based drugs and catalysts. This guide provides a comprehensive technical overview of the X-ray crystal structure of cis-dichlorobis(triphenylphosphite)platinum(II), a compound of significant interest for its potential applications and for the fundamental understanding of bonding and reactivity in square planar platinum complexes.

Synthesis and Crystallization: From Precursor to Diffraction-Quality Crystal

The synthesis of cis-dichlorobis(triphenylphosphite)platinum(II) is strategically designed to favor the formation of the cis isomer. A common and effective method involves the reaction of a suitable platinum(II) precursor, such as potassium tetrachloroplatinate(II) (K₂PtCl₄), with two equivalents of the triphenylphosphite ligand.[2] The choice of precursor and reaction conditions is critical in directing the stereochemical outcome.

Experimental Protocol: Synthesis
  • Materials: Potassium tetrachloroplatinate(II) (K₂PtCl₄), triphenylphosphite (P(OPh)₃), ethanol, water.

  • Procedure:

    • A solution of potassium tetrachloroplatinate(II) is prepared by dissolving it in water.

    • A solution of triphenylphosphite (2 equivalents) is prepared in ethanol.

    • The ethanolic solution of triphenylphosphite is added dropwise to the aqueous solution of K₂PtCl₄ with constant stirring.

    • The reaction mixture is gently heated to facilitate the displacement of the chloro ligands and the formation of the platinum-phosphorus bonds.

    • Upon cooling, the product precipitates out of the solution.

    • The precipitate is collected by filtration, washed with water and ethanol, and dried under vacuum.

  • Causality of Experimental Choices: The use of a platinum(II) precursor with labile chloride ligands allows for their substitution by the incoming triphenylphosphite ligands. The reaction is typically carried out in a mixed aqueous-organic solvent system to accommodate the solubility of both the inorganic precursor and the organic ligand. Heating provides the necessary activation energy for the ligand exchange reaction.

Experimental Protocol: Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient quality for X-ray diffraction analysis is often a challenging yet crucial step. For cis-dichlorobis(triphenylphosphite)platinum(II), slow recrystallization from a binary solvent system has proven effective. A similar method has been successfully employed for the analogous triphenylphosphine complex.[3]

  • Materials: Crude cis-dichlorobis(triphenylphosphite)platinum(II), chloroform, n-hexane.

  • Procedure:

    • The crude product is dissolved in a minimum amount of chloroform to create a saturated solution.

    • The solution is filtered to remove any insoluble impurities.

    • The clear filtrate is transferred to a clean vial.

    • n-Hexane is carefully layered on top of the chloroform solution, or allowed to slowly diffuse into it in a sealed container.

    • The vial is left undisturbed in a vibration-free environment for several days to weeks.

    • As the n-hexane slowly mixes with the chloroform, the solubility of the complex decreases, leading to the formation of single crystals.

  • Causality of Experimental Choices: Chloroform acts as a good solvent for the complex, while n-hexane is a poor solvent (anti-solvent). The slow introduction of the anti-solvent gradually reduces the solubility of the compound below its saturation point, promoting slow and orderly crystal growth rather than rapid precipitation, which would result in an amorphous powder. This slow growth is essential for obtaining well-defined, diffraction-quality crystals.

X-ray Diffraction Analysis: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. The analysis of cis-dichlorobis(triphenylphosphite)platinum(II) provides a detailed picture of its molecular geometry, bond lengths, and bond angles.

Experimental Workflow

The determination of a crystal structure from single-crystal X-ray diffraction data follows a well-established workflow.

G cluster_0 Crystal Selection & Mounting cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Final Structure & Validation A Selection of a suitable single crystal B Mounting on a goniometer head A->B C Data collection on a diffractometer (e.g., Bruker SMART CCD) B->C D Determination of unit cell parameters C->D E Data reduction and absorption correction D->E F Structure solution (e.g., direct methods) E->F G Structure refinement (full-matrix least-squares on F²) F->G H Generation of crystallographic information file (CIF) G->H I Analysis of geometric parameters and validation H->I

Caption: Workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data

The single crystal structure of cis-dichlorobis(triphenylphosphite)platinum(II) has been determined and the key crystallographic data are summarized in the table below.[4]

ParameterValue
Chemical FormulaC₃₆H₃₀Cl₂O₆P₂Pt
Formula Weight886.55 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)10.4135(13)
b (Å)14.0635(16)
c (Å)23.505(3)
Volume (ų)3448.3(7)
Z4
Calculated Density (g/cm³)1.708

Molecular Structure and Geometric Parameters: A Detailed Analysis

The X-ray crystal structure reveals that cis-dichlorobis(triphenylphosphite)platinum(II) adopts a distorted square planar geometry around the central platinum atom. The platinum is coordinated to two phosphorus atoms from the triphenylphosphite ligands and two chlorine atoms, with the like ligands in a cis arrangement.

Caption: Simplified molecular structure of cis-dichlorobis(triphenylphosphite)platinum(II).

Bond Lengths and Angles

The precise bond lengths and angles determined from the crystal structure provide valuable insights into the nature of the coordination bonds and the steric interactions within the molecule.[4]

BondBond Length (Å)
Pt-P12.1985(12)
Pt-P22.1998(10)
Pt-Cl12.3390(10)
Pt-Cl22.3256(11)
AngleBond Angle (°)
P1-Pt-P293.56(4)
Cl1-Pt-Cl288.51(4)
P1-Pt-Cl189.38(4)
P2-Pt-Cl288.58(4)
P1-Pt-Cl2177.20(4)
P2-Pt-Cl1176.93(4)
Structural Interpretation and Discussion

The Pt-P bond lengths of approximately 2.20 Å are typical for platinum(II) phosphite complexes and are indicative of a strong σ-donor interaction from the phosphorus atom to the platinum center. The Pt-Cl bond lengths, averaging around 2.33 Å, are also within the expected range for platinum(II) chlorides.

The bond angles around the platinum center deviate from the ideal 90° of a perfect square planar geometry. The P1-Pt-P2 angle of 93.56(4)° is slightly larger than 90°, likely due to the steric bulk of the large triphenylphosphite ligands, which repel each other.[4] Conversely, the Cl1-Pt-Cl2 angle of 88.51(4)° is slightly compressed. The angles between the phosphorus and chlorine atoms are close to 90°, while the trans angles (P1-Pt-Cl2 and P2-Pt-Cl1) are close to 180°, confirming the overall square planar arrangement.

A comparison with the analogous cis-dichlorobis(triphenylphosphine)platinum(II) complex reveals interesting differences. The Pt-P bond length in the phosphine complex is slightly longer at an average of 2.261 Å, while the Pt-Cl bond is also slightly longer at an average of 2.346 Å.[2] This suggests that the triphenylphosphite ligand, being a stronger π-acceptor than triphenylphosphine, leads to a slight shortening of the Pt-P bond due to π-backbonding from the metal to the ligand.

Implications for Drug Development and Catalysis

The detailed structural information of cis-dichlorobis(triphenylphosphite)platinum(II) is invaluable for understanding its potential applications. In the context of drug development, the cis geometry is a prerequisite for the anticancer activity of many platinum complexes. The nature of the non-leaving group ligands, in this case, triphenylphosphite, can significantly influence the compound's solubility, stability, and reactivity, which are key determinants of its pharmacological profile. The steric bulk of the triphenylphosphite ligands may also affect how the molecule interacts with biological macromolecules.

In catalysis, square planar platinum(II) complexes are important intermediates in a variety of catalytic cycles. The electronic and steric properties of the phosphite ligands can be tuned to modulate the catalytic activity and selectivity of the complex. The detailed structural data presented here can serve as a benchmark for computational studies aimed at designing new platinum catalysts with enhanced performance.

Conclusion

The X-ray crystal structure of cis-dichlorobis(triphenylphosphite)platinum(II) reveals a distorted square planar geometry with key structural features that provide insight into the bonding and steric interactions within the molecule. This detailed structural knowledge is fundamental for understanding the chemical behavior of this complex and for guiding the design of new platinum-based compounds with tailored properties for applications in medicine and catalysis. The synthesis and crystallization protocols outlined in this guide provide a practical framework for the preparation of this and related compounds for further research.

References

  • Wikipedia. (n.d.). Bis(triphenylphosphine)platinum chloride. Retrieved January 19, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). cis-Dichloridobis(triphenylphosphine-κP)platinum(II) chloroform solvate. PubMed Central. Retrieved January 19, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). Crystal and molecular structure of cis-Dichlorobis(triphenyl-phosphite) Platinum(II). PubMed Central. Retrieved January 19, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). cis-Dichloridobis(triphenylphosphine-κP)platinum(II) chloroform solvate. PubMed Central. Retrieved January 19, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). Crystal and molecular structure of cis-Dichlorobis(triphenyl-phosphite) Platinum(II). PubMed Central. Retrieved January 19, 2026, from [Link].

  • Michigan State University Department of Chemistry. (n.d.). Synthesis of cis- and trans- Diamminedichloroplatinum(II). Retrieved January 19, 2026, from [Link].

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: cis-Dichlorobis(triphenylphosphite)platinum(II) as a Catalyst for Hydrosilylation

Introduction and Scientific Context Hydrosilylation, the addition of a silicon-hydride (Si-H) bond across an unsaturated bond (e.g., C=C or C≡C), stands as a cornerstone of organosilicon chemistry and materials science....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

Hydrosilylation, the addition of a silicon-hydride (Si-H) bond across an unsaturated bond (e.g., C=C or C≡C), stands as a cornerstone of organosilicon chemistry and materials science. This atom-economical reaction is fundamental to the synthesis of functionalized silanes and the production of silicone polymers, which are ubiquitous in adhesives, sealants, and advanced coatings.[1] While various transition metals can catalyze this transformation, platinum-based complexes exhibit exceptional activity and are the most widely employed.[2][3]

Among the pantheon of platinum catalysts, cis-Dichlorobis(triphenylphosphite)platinum(II), [PtCl₂(P(OPh)₃)₂], offers a compelling combination of stability and catalytic efficacy. Unlike the more common Pt(0) systems like Karstedt's catalyst, this Pt(II) complex provides a well-defined, air-stable precursor that initiates catalysis under mild conditions. The electronic properties of the triphenylphosphite ligands modulate the reactivity of the platinum center, influencing the kinetics and selectivity of the hydrosilylation process.

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of cis-Dichlorobis(triphenylphosphite)platinum(II) in hydrosilylation reactions. It provides not only step-by-step protocols but also the underlying mechanistic principles and practical insights required for successful experimentation.

Catalyst Profile: Synthesis and Structural Characteristics

cis-Dichlorobis(triphenylphosphite)platinum(II) is a coordination complex featuring a central platinum(II) ion. Its structure has been confirmed by single-crystal X-ray diffraction, revealing a distorted square planar geometry.[4] In this configuration, the two bulky triphenylphosphite ligands and the two chloro ligands are arranged in a cis orientation around the platinum atom.[4]

Synthesis: The complex can be synthesized via a straightforward procedure. A common method involves refluxing platinum(II) chloride (PtCl₂) with a stoichiometric amount of triphenylphosphite (P(OPh)₃) in a suitable solvent like toluene. The product precipitates from the reaction mixture and can be purified by crystallization.[4]

Key Structural Data for [PtCl₂(P(OPh)₃)₂]: [4]

Parameter Value (Å)
Pt–P1 Bond Length 2.1985
Pt–P2 Bond Length 2.1998
Pt–Cl1 Bond Length 2.3390
Pt–Cl2 Bond Length 2.3256

| Geometry | Distorted Square Planar |

The Mechanism of Hydrosilylation: The Chalk-Harrod Cycle

The catalytic activity of platinum complexes in hydrosilylation is most commonly explained by the Chalk-Harrod mechanism.[5][6] This mechanistic framework provides the causal logic for the experimental steps outlined later in this guide. The Pt(II) precatalyst, cis-[PtCl₂(P(OPh)₃)₂], is believed to enter a similar cycle, likely after an initial reduction or ligand exchange step to generate a catalytically active Pt(0) or Pt(II)-hydrido species.

The core steps of the cycle are as follows:

  • Oxidative Addition: The active platinum catalyst reacts with the hydrosilane (R₃Si-H), breaking the Si-H bond and forming a platinum-hydrido-silyl intermediate.[6]

  • Olefin/Alkyne Coordination: The unsaturated substrate (alkene or alkyne) coordinates to the platinum center.[6]

  • Migratory Insertion: The coordinated substrate inserts into the platinum-hydride (Pt-H) bond. This is often the rate-determining step and dictates the regioselectivity of the reaction (i.e., whether the silyl group adds to the terminal or internal carbon).[5][7] For terminal alkenes, this typically proceeds in an anti-Markovnikov fashion, placing the silicon atom at the terminal position.

  • Reductive Elimination: The final step involves the reductive elimination of the alkylsilane or vinylsilane product, regenerating the active platinum catalyst, which can then re-enter the cycle.[6]

Below is a visualization of the generalized Chalk-Harrod catalytic cycle.

G A Active Pt(0) Catalyst B Oxidative Addition (Pt-Si-H Complex) A->B + R₃SiH C π-Complex Formation (Alkene Coordinated) B->C + Alkene D Migratory Insertion (Pt-Alkyl Complex) C->D 1,2-Insertion (Rate Limiting) E Reductive Elimination D->E E->A - Product (R-SiR₃)

Caption: The Chalk-Harrod catalytic cycle for hydrosilylation.

Application Notes and Experimental Protocols

General Considerations and Best Practices
  • Reagent Purity: The success of hydrosilylation is highly sensitive to impurities. Alkenes and alkynes should be free of peroxides and inhibitors. Silanes should be pure, as impurities can poison the catalyst. Solvents must be anhydrous and deoxygenated.

  • Catalyst Loading: Platinum catalysts are highly efficient. Typical loadings for cis-[PtCl₂(P(OPh)₃)₂] range from 0.01 mol% to as low as parts-per-million (ppm) levels relative to the limiting reagent.[8] Optimization is recommended for specific substrates.

  • Inert Atmosphere: While the solid Pt(II) precatalyst is air-stable, the active catalytic species can be sensitive to oxygen. Performing reactions under an inert atmosphere (e.g., Nitrogen or Argon) is strongly recommended to prevent catalyst deactivation and ensure reproducibility.

  • Temperature Control: Most reactions proceed efficiently at temperatures ranging from room temperature to 70 °C. Exothermic reactions may require cooling to prevent side reactions.

  • Solvent Selection: Many hydrosilylation reactions can be run neat (solvent-free).[9] If a solvent is required, anhydrous and non-coordinating solvents such as toluene, xylenes, or dichloromethane are preferred.

General Experimental Workflow

The following diagram outlines a typical workflow for a lab-scale hydrosilylation experiment.

G prep 1. Preparation - Dry glassware - Purge with N₂/Ar reagents 2. Reagent Addition - Add solvent (optional) - Add alkene/alkyne - Add catalyst solution prep->reagents silane 3. Silane Addition - Add hydrosilane dropwise - Control temperature reagents->silane reaction 4. Reaction - Stir at desired temp - Monitor by TLC/GC-MS silane->reaction workup 5. Work-up - Remove solvent - Purify (distillation/chromatography) reaction->workup analysis 6. Analysis - Characterize product (NMR, IR, MS) workup->analysis

Caption: General workflow for a catalytic hydrosilylation reaction.

Protocol 1: Hydrosilylation of a Terminal Alkene

This protocol describes the anti-Markovnikov addition of triethylsilane to 1-octene.

Materials:

  • cis-Dichlorobis(triphenylphosphite)platinum(II)

  • 1-Octene (purified, inhibitor-free)

  • Triethylsilane

  • Anhydrous Toluene (optional, for preparing stock solution)

  • Schlenk flask or round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (N₂ or Ar)

Procedure:

  • Catalyst Preparation: Prepare a stock solution of the catalyst (e.g., 0.5 mg/mL) in anhydrous toluene for accurate dispensing of small quantities.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 1-octene (e.g., 5 mmol, 1.0 eq).

  • Catalyst Addition: Add the required amount of the cis-[PtCl₂(P(OPh)₃)₂] catalyst. A typical starting point is 0.01 mol% (e.g., 0.0005 mmol).

  • Silane Addition: While stirring, add triethylsilane (e.g., 5.5 mmol, 1.1 eq) dropwise. An exotherm may be observed.

  • Reaction Monitoring: Stir the mixture at room temperature or heat gently (e.g., 50-70 °C). Monitor the disappearance of the starting materials by GC-MS or TLC. Reactions are often complete within 1-4 hours.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. The product can be purified directly by vacuum distillation to remove excess silane and yield the pure (1-triethylsilyl)octane.

Representative Data for Alkene Hydrosilylation:

Alkene Silane Catalyst Loading Temp (°C) Time (h) Yield (%)
1-Octene Triethylsilane 0.01 mol% 60 2 >95
Styrene Phenylsilane 0.05 mol% 25 4 >98

| Allyl Glycidyl Ether | Triethoxysilane | 0.02 mol% | 70 | 1 | >90 |

Protocol 2: Hydrosilylation of a Terminal Alkyne

This protocol details the regio- and stereoselective hydrosilylation of 1-hexyne with triethylsilane, which typically yields the β-(E)-vinylsilane as the major product.[10]

Materials:

  • cis-Dichlorobis(triphenylphosphite)platinum(II)

  • 1-Hexyne

  • Triethylsilane

  • Anhydrous Toluene

  • Schlenk flask and associated inert atmosphere equipment

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under N₂, add the Pt(II) catalyst (e.g., 0.1 mol%). Add anhydrous toluene (e.g., 2 mL per mmol of alkyne).

  • Reagent Addition: Add 1-hexyne (e.g., 2 mmol, 1.0 eq) to the flask.

  • Silane Addition: Add triethylsilane (e.g., 2.2 mmol, 1.1 eq) dropwise to the stirred solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 70 °C and stir for 1-3 hours. The reaction's progress and the product isomer ratio (β-(E) vs. α) can be monitored by ¹H NMR spectroscopy or GC-MS.[11]

  • Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel or by vacuum distillation to afford the pure (E)-(1-triethylsilyl)hex-1-ene.

Representative Data for Alkyne Hydrosilylation: [11]

Alkyne Silane Catalyst Loading Temp (°C) Time (h) Major Product Yield (%)
1-Hexyne Triethylsilane 0.1 mol% 70 1.5 β-(E)-vinylsilane 92
Phenylacetylene Triethylsilane 0.2 mol% 70 2 α-vinylsilane 88 (α/β ratio ~2:1)

| 5-Decyne (Internal) | Triethylsilane | 0.25 mol% | 70 | 1 | (E)-vinylsilane | 98 |

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Impure reagents (inhibitors, water); Inactive catalyst; Insufficient temperature.Use freshly distilled substrates and anhydrous solvents. Increase catalyst loading or reaction temperature incrementally.
Alkene Isomerization Common side reaction with Pt catalysts.[2][6]Use milder reaction conditions (lower temperature, shorter time). Screen different silanes.
Formation of Pt Black Catalyst decomposition/agglomeration.[2][6]Ensure strict inert atmosphere conditions. Use a ligand-stabilized catalyst like the one described.
Poor Regioselectivity (Alkynes) Substrate electronics; Reaction conditions.For terminal alkynes, lower temperatures often favor the β-(E) isomer. For aryl acetylenes, the α-isomer is often favored.[11]

Safety Precautions

Handling platinum catalysts and hydrosilanes requires strict adherence to safety protocols.

  • Catalyst Handling: Platinum compounds can be sensitizers and may cause skin or respiratory irritation.[12] Always handle the solid catalyst and its solutions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[13][14][15][16]

  • Silane Handling: Many hydrosilanes are flammable and may react with moisture to release hydrogen gas. They should be handled under an inert atmosphere. Avoid contact with skin and eyes.

  • Storage: Store the cis-Dichlorobis(triphenylphosphite)platinum(II) catalyst in a tightly sealed container in a cool, dry place away from light.[12] It is crucial to avoid contact with substances containing sulfur or phosphorus, which can poison the catalyst.[12]

  • Waste Disposal: Dispose of all chemical waste, including residual catalyst and reaction byproducts, in accordance with local, state, and federal regulations.

References

  • Simply accessible platinum(ii) complexes enabling alkene hydrosilylation at ppm catalyst loadings.
  • Visible light accelerated hydrosilylation of alkynes using platinum–[acyclic diaminocarbene] photocatalysts.
  • Hydrosilylation of alkynes catalysed by platinum on titania. RUA - Repositorio Institucional de la Universidad de Alicante.
  • Simply accessible platinum(II) complexes enabling alkene hydrosilylation at ppm catalyst loadings.
  • Platinum‐Based Heterogeneously Catalyzed Hydrosilyl
  • Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation.
  • Platinum-Catalyzed Hydrosilyl
  • Platinum-Silica Catalyst - SAFETY D
  • Platinum Catalyst - Safety D
  • Hydrosilylation of Alkynes Catalyzed by Platinum on Titania.
  • What precautions should be taken during the use of platinum c
  • Crystal and molecular structure of cis-Dichlorobis(triphenyl-phosphite) Platinum(II).
  • PLATINUM CATALYST - Safety Data Sheet.
  • Safety Data Sheet: Pl
  • Platinum-Catalyzed Hydrosilylation in Polymer Chemistry.
  • Short-Chained Platinum Complex Catalyzed Hydrosilylation under Thermomorphic Conditions: Heterogeneous Phase Separation at Ice Temperature.
  • Platinum(II) Phenylpyridyl Schiff Base Complexes as Latent, Photoactivated, Alkene Hydrosilylation Catalysts.
  • Recent Advances in Catalytic Hydrosilylations: Developments beyond Traditional Platinum Catalysts.
  • Short-Chained Platinum Complex Catalyzed Hydrosilylation under Thermomorphic Conditions: Heterogeneous Phase Separation at Ice Temper

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Application

Application Notes and Protocols for Hydrosilylation using cis-Dichlorobis(triphenylphosphite)platinum(II)

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Significance of Platinum-Catalyzed Hydrosilylation Hydrosilylation, the addition of a si...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Platinum-Catalyzed Hydrosilylation

Hydrosilylation, the addition of a silicon-hydride (Si-H) bond across an unsaturated bond (such as an alkene or alkyne), is a cornerstone of organosilicon chemistry.[1] This atom-economical reaction is pivotal for the synthesis of a vast array of silicon-containing molecules, from silicone polymers used in advanced materials to complex silanes that are indispensable intermediates in pharmaceutical development.[2][3] The reaction's efficiency and selectivity are critically dependent on the choice of catalyst. While various transition metals can catalyze this transformation, platinum complexes remain the industry benchmark due to their high activity and functional group tolerance.[1][2]

cis-Dichlorobis(triphenylphosphite)platinum(II), [PtCl₂(P(OPh)₃)₂], is a robust and effective catalyst for hydrosilylation. The triphenylphosphite ligands play a crucial role in stabilizing the platinum center and modulating its reactivity, offering a balance between catalytic activity and stability. This document provides a detailed protocol for utilizing this catalyst, grounded in mechanistic principles to empower researchers to not only execute the reaction but also to understand and troubleshoot the process.

Mechanistic Underpinnings: The Chalk-Harrod Mechanism

The catalytic cycle for hydrosilylation with platinum complexes is generally understood to proceed via the Chalk-Harrod mechanism.[4][5][6] A comprehensive understanding of this mechanism is vital for optimizing reaction conditions and predicting outcomes.

The key steps are as follows: I. Oxidative Addition: The hydrosilane oxidatively adds to the platinum(0) species, which is typically formed in situ from the Pt(II) precatalyst, to form a platinum(II) hydride-silyl intermediate. II. Olefin Coordination: The alkene (or alkyne) substrate coordinates to the platinum center. III. Migratory Insertion: The coordinated alkene inserts into the Pt-H bond. This step is often rate-determining and dictates the regioselectivity of the addition (anti-Markovnikov vs. Markovnikov).[7] IV. Reductive Elimination: The resulting alkyl-silyl platinum complex undergoes reductive elimination to release the final organosilane product and regenerate the active platinum(0) catalyst.[4][6]

Chalk_Harrod_Mechanism

The phosphite ligands in cis-dichlorobis(triphenylphosphite)platinum(II) influence this cycle by modulating the electron density at the platinum center, thereby affecting the rates of oxidative addition and reductive elimination. Their steric bulk can also play a role in the selectivity of the reaction.

Experimental Protocol: Hydrosilylation of a Terminal Alkene

This protocol provides a general procedure for the hydrosilylation of a terminal alkene with a hydrosilane using cis-dichlorobis(triphenylphosphite)platinum(II) as the catalyst.

Materials and Equipment
Reagents and Solvents Equipment
cis-Dichlorobis(triphenylphosphite)platinum(II)Schlenk flask or round-bottom flask with condenser
Terminal Alkene (e.g., 1-octene)Magnetic stirrer and stir bar
Hydrosilane (e.g., triethoxysilane)Heating mantle or oil bath with temperature control
Anhydrous Toluene (or other suitable solvent)Syringes and needles
Inert Gas (Argon or Nitrogen)Septa
Deuterated Chloroform (CDCl₃) for NMR analysisRotary evaporator
Silica Gel for chromatographyChromatography columns
Catalyst Solution Preparation

Rationale: Preparing a stock solution of the catalyst allows for accurate dispensing of small quantities and ensures homogeneity.

  • Under an inert atmosphere, accurately weigh a desired amount of cis-dichlorobis(triphenylphosphite)platinum(II) (e.g., 8.5 mg, 0.01 mmol).

  • Add anhydrous toluene to achieve a specific concentration (e.g., 1.0 mL for a 0.01 M solution).

  • Gently swirl or stir the mixture until the catalyst is fully dissolved.

General Hydrosilylation Procedure

Hydrosilylation_Workflow

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere, add the terminal alkene (1.0 equiv.). If a solvent is used, add it at this stage (e.g., anhydrous toluene).

  • Catalyst Addition: Using a syringe, add the desired amount of the cis-dichlorobis(triphenylphosphite)platinum(II) catalyst solution. The catalyst loading can range from 0.005 to 1 mol%, with a typical starting point of 0.1 mol%.

  • Hydrosilane Addition: Slowly add the hydrosilane (1.0-1.2 equiv.) dropwise to the reaction mixture at room temperature. An exothermic reaction may be observed.

    • Causality: A slight excess of the silane can help drive the reaction to completion, but a large excess should be avoided as it can lead to side reactions.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between room temperature and 80 °C) and stir.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The reaction can be quenched by carefully adding a few drops of water or a saturated aqueous solution of NaHCO₃. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Example: Hydrosilylation of 1-Octene with Triethoxysilane
Parameter Value Rationale
1-Octene1.0 mmolSubstrate
Triethoxysilane1.1 mmolHydrosilylating agent
Catalyst Loading0.1 mol%A good starting point for optimization
SolventAnhydrous TolueneInert solvent, good for temperature control
Temperature60 °CBalances reaction rate and potential side reactions
Reaction Time2-4 hoursTypical duration, monitor for completion

Safety and Handling Precautions

  • Platinum Catalysts: Platinum compounds can be sensitizers and may cause allergic reactions upon skin contact or inhalation.[7] Always handle platinum catalysts in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9][10][11]

  • Hydrosilanes: Many hydrosilanes are flammable and can react with moisture to release hydrogen gas. They should be handled under an inert atmosphere. Some, like trichlorosilane, are corrosive. Always consult the Safety Data Sheet (SDS) for the specific silane being used.

  • Inert Atmosphere: Reactions should be conducted under an inert atmosphere (argon or nitrogen) to prevent oxidation of the catalyst and reaction with moisture.

Troubleshooting and Optimization

Problem Possible Cause Solution
Low or no conversion Inactive catalyst, insufficient temperature, presence of inhibitors.Use fresh catalyst, increase temperature, ensure all reagents and solvents are pure and dry.
Formation of side products High temperature, incorrect stoichiometry.Lower the reaction temperature, use a 1:1 ratio of alkene to silane.
Isomerization of alkene Catalyst-mediated side reaction.Use a more selective catalyst or lower the reaction temperature.

Conclusion

cis-Dichlorobis(triphenylphosphite)platinum(II) is a versatile and efficient catalyst for hydrosilylation. By understanding the underlying mechanistic principles and following a carefully controlled protocol, researchers can reliably synthesize a wide range of valuable organosilicon compounds. The protocol provided herein serves as a robust starting point for further exploration and optimization in your specific research and development endeavors.

References

  • Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers (Basel). [Link]

  • Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC - PubMed Central - NIH. [Link]

  • Platinum-Silica Catalyst - SAFETY DATA SHEET. [Link]

  • Short-Chained Platinum Complex Catalyzed Hydrosilylation under Thermomorphic Conditions: Heterogeneous Phase Separation at Ice Temperature - PubMed Central. [Link]

  • Platinum and rhodium complexes ligated by imidazolium-substituted phosphine as efficient and recyclable catalysts for hydrosilylation - ResearchGate. [Link]

  • What precautions should be taken during the use of platinum catalyst - Knowledge. [Link]

  • Ylide-Functionalized Phosphine (YPhos) Platinum Complexes: Synthesis and Application in Hydrosilylations under Mild Conditions | Organometallics - ACS Publications. [Link]

  • PLATINUM CATALYST. [Link]

  • Safety Data Sheet: Platinum - Carl ROTH. [Link]

  • Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation. [Link]

  • Simply accessible platinum(ii) complexes enabling alkene hydrosilylation at ppm catalyst loadings - Chemical Communications (RSC Publishing). [Link]

  • Platinum‐Based Heterogeneously Catalyzed Hydrosilylation - qualitas1998.net. [Link]

  • Biomimetic caged platinum catalyst for hydrosilylation reaction with high site selectivity - PMC - PubMed Central. [Link]

  • Platinum(II) Phenylpyridyl Schiff Base Complexes as Latent, Photoactivated, Alkene Hydrosilylation Catalysts | ACS Catalysis - ACS Publications. [Link]

  • Platinum(II) Phenylpyridyl Schiff Base Complexes as Latent, Photoactivated, Alkene Hydrosilylation Catalysts - PMC - NIH. [Link]

  • Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation. [Link]

  • Synthesis of Single Atom Based Heterogeneous Platinum Catalysts: High Selectivity and Activity for Hydrosilylation Reactions - TIB. [Link]

  • Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC - NIH. [Link]

  • . [Link]

  • Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - MDPI. [Link]

Sources

Method

Application Notes and Protocols for the Catalytic Use of cis-Dichlorobis(triphenylphosphite)platinum(II)

Introduction: An Exploration of Potential in Homogeneous Catalysis cis-Dichlorobis(triphenylphosphite)platinum(II), [PtCl₂(P(OPh)₃)₂], is a square planar platinum(II) coordination complex. While its synthesis and solid-s...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: An Exploration of Potential in Homogeneous Catalysis

cis-Dichlorobis(triphenylphosphite)platinum(II), [PtCl₂(P(OPh)₃)₂], is a square planar platinum(II) coordination complex. While its synthesis and solid-state structure are well-documented, its application as a homogeneous catalyst, particularly in hydrogenation reactions, remains a largely unexplored frontier. This stands in contrast to its extensively studied triphenylphosphine analogue, cis-dichlorobis(triphenylphosphine)platinum(II), which is a known precursor for various catalytic transformations, including hydrogenation, hydroformylation, and hydrosilylation.[1][2]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the catalytic potential of cis-dichlorobis(triphenylphosphite)platinum(II). Given the limited specific literature on its use in hydrogenation, this guide will provide:

  • A detailed protocol for the synthesis and characterization of the complex.

  • A discussion of its potential catalytic activity in hydrogenation, drawing parallels with related platinum-phosphine complexes.

  • A foundational, step-by-step protocol for screening the catalytic efficacy of cis-dichlorobis(triphenylphosphite)platinum(II) in the hydrogenation of common organic substrates.

  • An overview of other potential catalytic applications.

This guide is designed to be a starting point for investigation, encouraging further research into the catalytic capabilities of this intriguing platinum(II) phosphite complex.

Synthesis and Characterization of cis-Dichlorobis(triphenylphosphite)platinum(II)

A reliable synthesis and thorough characterization of the catalyst are paramount for reproducible catalytic studies.

Synthesis Protocol

A reported method for the synthesis of cis-dichlorobis(triphenylphosphite)platinum(II) involves the reaction of platinum(II) chloride with triphenylphosphite.[3]

Materials and Reagents:

  • Platinum(II) chloride (PtCl₂)

  • Triphenylphosphite (P(OPh)₃)

  • Toluene

  • Methanol

  • Chloroform

  • Standard Schlenk line equipment

  • Magnetic stirrer with heating capabilities

  • Filtration apparatus

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend PtCl₂ in toluene.

  • Add two molar equivalents of triphenylphosphite to the suspension.

  • Heat the reaction mixture to 60°C and stir for 6 hours. A yellowish precipitate should form.

  • Cool the mixture to room temperature and isolate the precipitate by filtration.

  • To obtain crystals suitable for X-ray diffraction, dissolve the crude product in a minimal amount of chloroform.

  • Slowly add methanol to the chloroform solution until crystals begin to form.

  • Allow the solution to stand for complete crystallization.

  • Isolate the colorless crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum.

Structural Characterization

The structure of cis-dichlorobis(triphenylphosphite)platinum(II) has been determined by single-crystal X-ray diffraction.[3] The complex exhibits a distorted square planar geometry with the two chloride and two triphenylphosphite ligands in a cis configuration.

Key Structural Parameters:

ParameterValue (Å or °)Reference
Pt-P Bond Lengths~2.20 Å[3]
Pt-Cl Bond Lengths~2.33 Å[3]
P-Pt-P Angle~93.6°[3]
Cl-Pt-Cl Angle~88.5°[3]

The steric bulk of the triphenylphosphite ligands contributes to the distortion from an ideal square planar geometry.

Catalytic Activity in Hydrogenation: An Area Ripe for Investigation

While there is a scarcity of published data specifically detailing the use of cis-dichlorobis(triphenylphosphite)platinum(II) as a hydrogenation catalyst, its structural similarity to other platinum-phosphine complexes suggests potential activity. Homogeneous hydrogenation catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃), are widely used for the selective reduction of unsaturated bonds.[4] Platinum complexes are also known to catalyze hydrogenation reactions.[5]

The electronic properties of the triphenylphosphite ligand, being a stronger π-acceptor than triphenylphosphine, may influence the catalytic activity of the platinum center. This could potentially modulate the catalyst's reactivity and selectivity towards different substrates.

Proposed General Catalytic Cycle

A plausible catalytic cycle for alkene hydrogenation, based on known mechanisms for similar d⁸ square planar complexes, is depicted below. This proposed mechanism should be considered a working hypothesis for guiding experimental design.

Hydrogenation_Cycle cluster_0 Catalytic Cycle A cis-[PtCl₂(P(OPh)₃)₂] B [PtCl₂(P(OPh)₃)₂(H)₂] (Oxidative Addition) A->B + H₂ C [PtCl₂(P(OPh)₃)(H)₂(Alkene)] (Ligand Exchange) B->C + Alkene - P(OPh)₃ D [PtCl₂(P(OPh)₃)(H)(Alkyl)] (Migratory Insertion) C->D E cis-[PtCl₂(P(OPh)₃)] (Reductive Elimination) D->E D->E + Alkane E->A + P(OPh)₃ E->C + Alkene G cluster_protocol Protocol Optimization Workflow start Initial Screening (e.g., 1 mol% catalyst, 10 bar H₂, 50°C, 24h) catalyst_loading Vary Catalyst Loading (0.1-2 mol%) start->catalyst_loading pressure Vary Hydrogen Pressure (1-50 bar) catalyst_loading->pressure temperature Vary Temperature (25-100°C) pressure->temperature solvent Screen Solvents (Toluene, DCM, THF, etc.) temperature->solvent substrate_scope Substrate Scope Evaluation solvent->substrate_scope end Optimized Protocol substrate_scope->end

Sources

Application

Application Notes and Protocols for Catalysis with cis-Dichlorobis(triphenylphosphite)platinum(II)

Introduction: Unveiling the Catalytic Potential of cis-Dichlorobis(triphenylphosphite)platinum(II) cis-Dichlorobis(triphenylphosphite)platinum(II), with the chemical formula cis-[PtCl₂(P(OPh)₃)₂], is a square planar d⁸ t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Catalytic Potential of cis-Dichlorobis(triphenylphosphite)platinum(II)

cis-Dichlorobis(triphenylphosphite)platinum(II), with the chemical formula cis-[PtCl₂(P(OPh)₃)₂], is a square planar d⁸ transition metal complex that has garnered significant interest as a versatile homogeneous catalyst. Its unique electronic and steric properties, imparted by the bulky and electron-withdrawing triphenylphosphite ligands, distinguish it from its more common triphenylphosphine analogue, cis-[PtCl₂(PPh₃)₂]. The phosphite ligands modify the reactivity of the platinum center, influencing substrate coordination, insertion, and reductive elimination steps that are fundamental to many catalytic transformations.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a detailed exploration of the catalytic mechanisms of cis-[PtCl₂(P(OPh)₃)₂], with a focus on hydrosilylation reactions. Furthermore, it offers detailed, field-proven protocols for the synthesis, characterization, and application of this catalyst, ensuring scientific integrity and enabling reproducible results.

Structural and Spectroscopic Characterization

The geometry of cis-[PtCl₂(P(OPh)₃)₂] is a distorted square planar configuration, as confirmed by single-crystal X-ray diffraction. The two triphenylphosphite ligands and two chloride ligands are arranged in a cis orientation around the central platinum atom.

Table 1: Key Structural and Spectroscopic Data for cis-[PtCl₂(P(OPh)₃)₂]

ParameterValueReference
Molecular FormulaC₃₆H₃₀Cl₂O₆P₂Pt[1]
Molecular Weight918.56 g/mol [1]
AppearanceYellowish precipitate/Colorless crystals[1]
Crystal Data
Crystal SystemOrthorhombic[1]
Space GroupP2₁2₁2₁[1]
Pt-P Bond Lengths2.1985(12) Å, 2.1998(10) Å[1]
Pt-Cl Bond Lengths2.3390(10) Å, 2.3256 Å[1]
NMR Data (CDCl₃)
³¹P NMR Chemical Shift (δ)~15 ppm[1]
¹J(Pt-P) Coupling Constant~3600 Hz

The IR and NMR data are in excellent agreement with previously reported values, confirming the identity and purity of the synthesized complex[1].

Core Catalytic Mechanisms: A Deep Dive

The catalytic activity of cis-[PtCl₂(P(OPh)₃)₂] is rooted in its ability to cycle between Pt(II) and Pt(IV) oxidation states or to facilitate reactions through a Pt(II) manifold. The fundamental steps involved are oxidative addition, migratory insertion, and reductive elimination. Hydrosilylation, the addition of a Si-H bond across an unsaturated bond (e.g., an alkene or alkyne), is a prominent application of this catalyst and serves as an excellent model to illustrate its mechanism.

The Chalk-Harrod Mechanism for Hydrosilylation

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. This cycle elegantly explains the formation of the desired vinylsilane product.

Chalk_Harrod_Mechanism A cis-[PtCl₂(P(OPh)₃)₂] (Catalyst Precursor) B Pt(0) Active Species [Pt(P(OPh)₃)₂] A->B Activation (Reduction) C Oxidative Addition Pt(II) Silyl Hydride Intermediate B->C + R₃SiH D Alkene Coordination C->D + Alkene E Migratory Insertion (1,2-insertion) D->E F Reductive Elimination E->F F->B Product Hydrosilylation Product (Vinylsilane) F->Product

Figure 1: Generalized Chalk-Harrod catalytic cycle for hydrosilylation.

Detailed Mechanistic Steps:

  • Catalyst Activation: The Pt(II) precatalyst, cis-[PtCl₂(P(OPh)₃)₂], is typically reduced in situ to a catalytically active Pt(0) species, often formulated as [Pt(P(OPh)₃)₂]. This reduction can be effected by the silane reactant itself.

  • Oxidative Addition: The Pt(0) species readily undergoes oxidative addition with the hydrosilane (R₃SiH), breaking the Si-H bond and forming a Pt(II) silyl hydride intermediate.

  • Alkene Coordination: The alkene substrate then coordinates to the platinum center.

  • Migratory Insertion: In this key step, the alkene inserts into the Pt-H bond (1,2-insertion), forming a new platinum-alkyl bond. This step determines the regioselectivity of the reaction.

  • Reductive Elimination: The final step is the reductive elimination of the silyl and alkyl groups, forming the C-Si bond of the vinylsilane product and regenerating the active Pt(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

Protocol 1: Synthesis of cis-Dichlorobis(triphenylphosphite)platinum(II)

This protocol is adapted from a reported method for the synthesis of analogous platinum-phosphine complexes[1][2].

Materials:

  • Potassium tetrachloroplatinate(II) (K₂PtCl₄)

  • Triphenylphosphite (P(OPh)₃)

  • Toluene

  • Methanol

  • Chloroform

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend potassium tetrachloroplatinate(II) in toluene.

  • Add two equivalents of triphenylphosphite to the suspension.

  • Heat the mixture to 60 °C and reflux for 6 hours. A yellowish precipitate will form.

  • Allow the mixture to cool to room temperature and collect the precipitate by filtration.

  • Wash the precipitate with methanol to remove any unreacted starting materials.

  • For purification and crystal growth, dissolve the crude product in a minimal amount of chloroform.

  • Slowly add methanol to the chloroform solution until crystals begin to form.

  • Allow the solution to stand at a low temperature (e.g., 4 °C) to maximize crystal formation.

  • Collect the colorless crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum.

Synthesis_Workflow Start K₂PtCl₄ + 2 P(OPh)₃ in Toluene Reflux Reflux at 60°C for 6h Start->Reflux Precipitate Formation of Yellowish Precipitate Reflux->Precipitate FilterWash Filter and Wash with Methanol Precipitate->FilterWash Dissolve Dissolve in Chloroform FilterWash->Dissolve Crystallize Crystallize by adding Methanol Dissolve->Crystallize Isolate Isolate and Dry Crystals Crystallize->Isolate

Sources

Method

The Catalyst Corner: Applications of cis-Dichlorobis(triphenylphosphite)platinum(II) in Organic Synthesis

Introduction: Unveiling the Potential of a Unique Platinum Catalyst In the vast landscape of transition metal catalysis, platinum complexes hold a position of prominence, driving a myriad of synthetic transformations wit...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Platinum Catalyst

In the vast landscape of transition metal catalysis, platinum complexes hold a position of prominence, driving a myriad of synthetic transformations with remarkable efficiency and selectivity. Among these, cis-dichlorobis(triphenylphosphite)platinum(II), a square planar d⁸ complex, presents a unique combination of electronic and steric properties that make it a compelling catalyst for organic synthesis. The presence of triphenylphosphite ligands, as opposed to the more common triphenylphosphine ligands, significantly influences the catalytic behavior of the platinum center. The P(OPh)₃ ligand is a stronger π-acceptor and a weaker σ-donor than PPh₃, which modulates the electron density at the platinum, thereby affecting its reactivity in key catalytic steps such as oxidative addition and reductive elimination. This guide provides an in-depth exploration of the applications of cis-dichlorobis(triphenylphosphite)platinum(II) in organic synthesis, offering detailed application notes, mechanistic insights, and experimental protocols for researchers and professionals in the field.

Synthesis and Characterization of cis-Dichlorobis(triphenylphosphite)platinum(II)

A reliable synthesis and thorough characterization of the catalyst are paramount for reproducible catalytic results. A common and effective method for the preparation of cis-dichlorobis(triphenylphosphite)platinum(II) involves the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with triphenylphosphite.

Protocol 1: Synthesis of cis-Dichlorobis(triphenylphosphite)platinum(II)

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • Triphenylphosphite (P(OPh)₃)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve K₂[PtCl₄] in a minimal amount of hot deionized water.

  • In a separate flask, dissolve two equivalents of triphenylphosphite in warm ethanol.

  • Slowly add the ethanolic solution of triphenylphosphite to the aqueous solution of K₂[PtCl₄] with vigorous stirring.

  • A pale-yellow precipitate of cis-dichlorobis(triphenylphosphite)platinum(II) will form.

  • Continue stirring the mixture at room temperature for 2 hours to ensure complete reaction.

  • Collect the precipitate by vacuum filtration and wash with water, followed by ethanol, and finally a small amount of diethyl ether.

  • Dry the product under vacuum to obtain a fine, pale-yellow powder.

Characterization: The identity and purity of the synthesized complex should be confirmed by standard analytical techniques.

Technique Expected Results
³¹P NMR A single resonance with satellite peaks due to coupling with ¹⁹⁵Pt, confirming the cis-geometry.
¹H NMR Complex multiplets in the aromatic region corresponding to the phenyl groups of the phosphite ligands.
FT-IR Characteristic vibrational bands for Pt-Cl and P-O bonds.
Melting Point A sharp melting point indicates high purity.

Core Application: Hydrosilylation of Alkenes and Alkynes

Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a cornerstone of organosilicon chemistry. Platinum complexes are exceptionally effective catalysts for this transformation. The electronic nature of the triphenylphosphite ligand in cis-dichlorobis(triphenylphosphite)platinum(II) can influence the rate and selectivity of hydrosilylation reactions.

Mechanistic Insights: The Chalk-Harrod Mechanism

The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. This catalytic cycle provides a framework for understanding the role of cis-dichlorobis(triphenylphosphite)platinum(II).

Chalk_Harrod A cis-PtCl₂(P(OPh)₃)₂ B Pt(0) active species A->B Activation (Pre-catalyst) C Oxidative Addition Pt(H)(SiR₃)L₂ B->C + HSiR₃ D Olefin Coordination C->D + Alkene E Migratory Insertion (β-adduct) D->E 1,2-insertion F Reductive Elimination E->F F->B Regeneration G Hydrosilylated Product F->G

Caption: The Chalk-Harrod mechanism for hydrosilylation.

The pre-catalyst, cis-dichlorobis(triphenylphosphite)platinum(II), is believed to be reduced in situ to a Pt(0) species, which is the active catalyst. The cycle then proceeds through oxidative addition of the hydrosilane, coordination of the olefin, migratory insertion (which determines the regioselectivity), and reductive elimination to release the product and regenerate the Pt(0) catalyst.

Protocol 2: General Procedure for the Hydrosilylation of 1-Octene

While a specific protocol for cis-dichlorobis(triphenylphosphite)platinum(II) is not readily found in the literature, the following general procedure, adapted from protocols for similar platinum catalysts, can serve as a starting point for optimization.

Materials:

  • cis-Dichlorobis(triphenylphosphite)platinum(II)

  • 1-Octene

  • Triethylsilane

  • Anhydrous toluene (solvent)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add cis-dichlorobis(triphenylphosphite)platinum(II) (0.01 mol%).

  • Add anhydrous toluene (1 mL per mmol of olefin).

  • Add 1-octene (1.0 eq).

  • Add triethylsilane (1.2 eq) dropwise to the stirred solution.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by GC or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solvent can be removed under reduced pressure, and the product purified by distillation or column chromatography.

Expected Outcome: The primary product is expected to be the anti-Markovnikov addition product, 1-(triethylsilyl)octane. The regioselectivity and yield will depend on the precise reaction conditions.

Parameter Influence
Catalyst Loading Typically 0.001 to 0.1 mol%. Higher loading may increase reaction rate but also cost.
Temperature Affects reaction rate. Higher temperatures may lead to side reactions like olefin isomerization.
Solvent Can influence catalyst solubility and stability. Anhydrous conditions are crucial.
Silane The nature of the silane (e.g., trialkoxysilanes, trialkylsilanes) will affect reactivity.

Potential Application: Hydroformylation of Olefins

Hydroformylation, or the oxo process, is a large-scale industrial process that converts alkenes, carbon monoxide, and hydrogen into aldehydes. While rhodium-based catalysts are more common, platinum complexes, often in the presence of a co-catalyst like SnCl₂, are also known to catalyze this reaction. The electronic properties of cis-dichlorobis(triphenylphosphite)platinum(II) make it an interesting candidate for this transformation.

Mechanistic Considerations

The mechanism of platinum-catalyzed hydroformylation is complex and involves the formation of a platinum-hydride species. The regioselectivity (formation of linear vs. branched aldehydes) is a key challenge and is influenced by the steric and electronic properties of the ligands.

Hydroformylation A Pt(II) pre-catalyst B Pt-H active species A->B Activation C Olefin Coordination B->C + Olefin D Migratory Insertion (Pt-alkyl) C->D E CO Insertion (Pt-acyl) D->E + CO F Oxidative Addition of H₂ E->F + H₂ G Reductive Elimination F->G G->B Regeneration H Aldehyde Product G->H

Caption: A simplified catalytic cycle for hydroformylation.

Protocol 3: General Procedure for the Hydroformylation of Styrene

Materials:

  • cis-Dichlorobis(triphenylphosphite)platinum(II)

  • Stannous chloride (SnCl₂) (co-catalyst)

  • Styrene

  • Synthesis gas (CO/H₂ mixture, typically 1:1)

  • Anhydrous toluene (solvent)

Procedure:

  • In a high-pressure autoclave, add cis-dichlorobis(triphenylphosphite)platinum(II) (0.1 mol%) and stannous chloride (1-5 eq relative to Pt).

  • Add anhydrous toluene and styrene (1.0 eq).

  • Seal the autoclave, purge with nitrogen, and then pressurize with the CO/H₂ mixture to the desired pressure (e.g., 50-100 atm).

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by analyzing aliquots by GC.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.

  • The product mixture can be analyzed by GC and purified by distillation or chromatography.

Expected Outcome: The hydroformylation of styrene can yield two isomeric aldehydes: the branched 2-phenylpropanal and the linear 3-phenylpropanal. The ratio of these products (regioselectivity) is highly dependent on the catalyst system and reaction conditions.

Parameter Influence
Pressure (CO/H₂) Affects reaction rate and can influence selectivity.
Temperature Higher temperatures increase the rate but may lead to side reactions like hydrogenation.
SnCl₂/Pt ratio The Lewis acidic SnCl₂ co-catalyst is often crucial for activity and selectivity.
Solvent Must be stable under the reaction conditions and capable of dissolving all components.

Trustworthiness and Self-Validation:

The protocols provided are based on established principles of platinum catalysis. For any specific application, it is crucial for the researcher to perform control experiments. This includes running the reaction without the catalyst to ensure it is not thermally driven, and without the co-catalyst (in the case of hydroformylation) to understand its role. A thorough optimization of reaction parameters (temperature, pressure, catalyst loading, and solvent) is necessary to achieve the desired outcome and ensure the reproducibility of the results.

Conclusion and Future Outlook

cis-Dichlorobis(triphenylphosphite)platinum(II) is a catalyst with significant potential in organic synthesis, particularly in reactions such as hydrosilylation and hydroformylation. Its unique electronic properties, derived from the triphenylphosphite ligands, distinguish it from more common phosphine-based platinum catalysts and offer opportunities for tuning reactivity and selectivity. While detailed, specific protocols for this catalyst are not as widespread as for other platinum complexes, the general procedures and mechanistic understanding provided in this guide offer a solid foundation for researchers to explore its catalytic capabilities. Further research into the applications of this and other platinum-phosphite complexes will undoubtedly uncover new and valuable synthetic transformations.

References

  • A specific reference for a detailed synthesis and characterization of cis-dichlorobis(triphenylphosphite)platinum(II)
  • A foundational reference on the Chalk-Harrod mechanism for hydrosilyl
  • A key reference on platinum-catalyzed hydroformyl
Application

Application Notes and Protocols: Ligand Exchange Reactions of cis-Dichlorobis(triphenylphosphite)platinum(II)

Introduction: The Significance of Ligand Exchange in Platinum(II) Chemistry Square planar platinum(II) complexes are a cornerstone of modern inorganic and organometallic chemistry, with profound impacts on fields ranging...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Ligand Exchange in Platinum(II) Chemistry

Square planar platinum(II) complexes are a cornerstone of modern inorganic and organometallic chemistry, with profound impacts on fields ranging from homogeneous catalysis to medicinal chemistry.[1][2] The reactivity of these complexes is dominated by ligand exchange reactions, a process where one ligand is substituted for another. This seemingly simple transformation is fundamental to the synthesis of new platinum compounds with tailored electronic and steric properties. The kinetic and mechanistic nuances of these reactions dictate the feasibility of synthesizing specific isomers and are crucial for understanding the mode of action of platinum-based anticancer drugs like cisplatin.[2][3]

This application note provides a comprehensive guide to understanding and performing ligand exchange reactions on cis-dichlorobis(triphenylphosphite)platinum(II), a representative d⁸ square planar complex. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols for its execution and monitoring, and present data in a clear, actionable format for researchers, scientists, and drug development professionals.

Mechanistic Insights: The Associative Pathway in Square Planar Pt(II) Complexes

Ligand substitution at a square planar d⁸ metal center, such as Pt(II), predominantly proceeds through an associative mechanism .[4][5][6] This is in contrast to octahedral complexes, which often favor dissociative pathways. The associative pathway is characterized by the initial approach of the incoming ligand (nucleophile) to the metal center, forming a five-coordinate intermediate before the leaving group departs.

The key steps of the associative ligand exchange mechanism are:

  • Nucleophilic Attack: The entering ligand (Y) attacks the square planar complex, [PtL₃X], from a position axial to the plane of the complex.

  • Formation of a Trigonal Bipyramidal Intermediate: This attack leads to the formation of a five-coordinate trigonal bipyramidal intermediate. In this intermediate, the entering ligand (Y), the leaving group (X), and the ligand trans to the leaving group (T) typically occupy the equatorial positions.

  • Ligand Departure: The leaving group (X) dissociates from the intermediate, and the complex reverts to a four-coordinate square planar geometry, now incorporating the new ligand (Y).

A critical concept governing the stereochemical outcome of these reactions is the trans effect . The trans effect is defined as the ability of a ligand to labilize the ligand trans to itself. A ligand with a strong trans effect will weaken the bond of the ligand opposite to it, making it more susceptible to substitution. The trans effect series for common ligands is:

CN⁻ > CO > C₂H₄ > PR₃ > H⁻ > NO₂⁻ > I⁻ > SCN⁻ > Br⁻ > Cl⁻ > py > NH₃ > H₂O

In the case of cis-[PtCl₂(P(OPh)₃)₂], the triphenylphosphite ligands (P(OPh)₃) have a stronger trans effect than the chloride ligands. Therefore, the chloride ligands are more labile and are the ones that will be substituted in a ligand exchange reaction.

Ligand_Exchange_Mechanism Start cis-[PtCl₂(P(OPh)₃)₂] Intermediate [PtCl₂(P(OPh)₃)₂(Y)] (Trigonal Bipyramidal Intermediate) Start->Intermediate + Y (Entering Ligand) Product cis-[PtCl(Y)(P(OPh)₃)₂]⁺ + Cl⁻ Intermediate->Product - Cl⁻ (Leaving Group) caption Associative Ligand Exchange Pathway

Caption: Associative Ligand Exchange Pathway for cis-Dichlorobis(triphenylphosphite)platinum(II).

Synthesis of the Starting Material: cis-Dichlorobis(triphenylphosphite)platinum(II)

A reliable synthesis of the starting complex is paramount. The following protocol is adapted from a published procedure.

Experimental Protocol:

  • Reactants: Platinum(II) chloride (PtCl₂) and triphenylphosphite (P(OPh)₃).

  • Solvent: Toluene.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend PtCl₂ (1.0 mmol) in 20 mL of toluene.

    • Add triphenylphosphite (2.0 mmol, 2 equivalents) to the suspension.

    • Heat the mixture to 60 °C with stirring for 6 hours. A yellowish precipitate will form.

    • Allow the reaction mixture to cool to room temperature.

    • Collect the precipitate by vacuum filtration and wash with a small amount of cold ethanol.

    • Dry the product under vacuum.

  • Characterization: The identity and purity of the synthesized cis-[PtCl₂(P(OPh)₃)₂] should be confirmed by IR and ³¹P NMR spectroscopy. The IR spectrum should show characteristic Pt-Cl and P-O-C stretching frequencies. The ³¹P NMR spectrum is expected to show a single resonance with satellite peaks due to coupling with ¹⁹⁵Pt.

Application Protocol: Ligand Exchange with Pyridine

This protocol details a representative ligand exchange reaction where one of the chloride ligands in cis-[PtCl₂(P(OPh)₃)₂] is replaced by pyridine. This procedure is adapted from established methods for similar platinum(II) phosphine complexes.

Materials:

  • cis-Dichlorobis(triphenylphosphite)platinum(II)

  • Pyridine (dried and distilled)

  • Dichloromethane (DCM, anhydrous)

  • Diethyl ether (anhydrous)

  • NMR tubes

  • UV-Vis cuvettes

  • Schlenk flask and line

  • Magnetic stirrer and hotplate

Experimental Workflow:

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Product Isolation Prep_Complex Dissolve cis-[PtCl₂(P(OPh)₃)₂] in anhydrous DCM Prep_Ligand Add 1 equivalent of pyridine Prep_Complex->Prep_Ligand Stir Stir at room temperature Prep_Ligand->Stir Monitor_NMR Monitor by ³¹P NMR Stir->Monitor_NMR Monitor_UV Monitor by UV-Vis Stir->Monitor_UV Reduce_Vol Reduce solvent volume Monitor_NMR->Reduce_Vol Monitor_UV->Reduce_Vol Precipitate Precipitate with diethyl ether Reduce_Vol->Precipitate Isolate Filter and dry the product Precipitate->Isolate caption Ligand Exchange Workflow

Caption: A generalized workflow for the ligand exchange reaction and product isolation.

Step-by-Step Procedure:

  • Reaction Setup:

    • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 100 mg of cis-[PtCl₂(P(OPh)₃)₂] in 10 mL of anhydrous dichloromethane.

    • To this solution, add one molar equivalent of pyridine via syringe.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • The progress of the reaction can be monitored by ³¹P NMR and UV-Vis spectroscopy.

    • ³¹P NMR Spectroscopy: Periodically, withdraw a small aliquot of the reaction mixture and transfer it to an NMR tube. The ³¹P NMR spectrum will show the disappearance of the starting material's signal and the appearance of a new signal corresponding to the product, cis-[PtCl(pyridine)(P(OPh)₃)₂]⁺.

    • UV-Vis Spectroscopy: The reaction can also be followed by observing the changes in the UV-Vis spectrum. Platinum complexes often exhibit characteristic absorption bands that shift upon ligand substitution. Record the spectrum of the initial solution and then at regular intervals to monitor the appearance of new absorption bands.

  • Product Isolation:

    • Once the reaction is complete (as determined by NMR spectroscopy), reduce the volume of the solvent in vacuo.

    • Add anhydrous diethyl ether to the concentrated solution to precipitate the product.

    • Collect the solid product by filtration, wash with a small amount of diethyl ether, and dry under vacuum.

Expected Results and Data Presentation:

The ligand exchange reaction is expected to yield the mono-substituted product, cis-[PtCl(pyridine)(P(OPh)₃)₂]Cl. The success of the reaction can be quantified by the yield and confirmed by spectroscopic analysis.

Compound³¹P NMR (δ, ppm)¹J(¹⁹⁵Pt-¹H) (Hz)Yield (%)
cis-[PtCl₂(P(OPh)₃)₂]~60-70~5500-6000-
cis-[PtCl(pyridine)(P(OPh)₃)₂]ClExpected shiftExpected coupling>85

Note: The exact chemical shift and coupling constant for the product will need to be determined experimentally. The values provided for the starting material are approximate and based on similar phosphite complexes.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The combination of spectroscopic monitoring techniques provides a robust method for confirming the progression of the reaction and the identity of the product.

  • ³¹P NMR: This is a powerful tool for tracking phosphorus-containing ligands. The distinct chemical shifts and ¹⁹⁵Pt coupling constants for the starting material and product provide unambiguous evidence of the ligand exchange.

  • UV-Vis Spectroscopy: While less definitive than NMR, changes in the UV-Vis spectrum provide a quick and continuous method for monitoring the reaction's progress.

  • Elemental Analysis: For the final, isolated product, elemental analysis should be performed to confirm the empirical formula and purity.

Conclusion

This application note provides a foundational understanding and practical guidance for conducting ligand exchange reactions on cis-dichlorobis(triphenylphosphite)platinum(II). The associative mechanism, governed by the trans effect, is central to predicting and controlling the outcomes of these reactions. By following the detailed protocols for synthesis, reaction, and monitoring, researchers can confidently explore the rich chemistry of platinum(II) complexes, enabling the development of novel catalysts, materials, and therapeutic agents.

References

  • Basolo, F., & Pearson, R. G. (1967). Mechanisms of Inorganic Reactions: A Study of Metal Complexes in Solution (2nd ed.). John Wiley & Sons.
  • Hartwig, J. F. (2010).
  • Atwood, J. D. (1997). Inorganic and Organometallic Reaction Mechanisms (2nd ed.). Wiley-VCH.
  • Collman, J. P., Hegedus, L. S., Norton, J. R., & Finke, R. G. (1987). Principles and Applications of Organotransition Metal Chemistry. University Science Books.
  • Crabtree, R. H. (2014). The Organometallic Chemistry of the Transition Metals (6th ed.). Wiley.
  • Puddephatt, R. J. (2002). The Chemistry of Gold. Elsevier.
  • Ugo, R. (1975). The contribution of organometallic chemistry to the development of catalysis by metals.
  • Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313-348.
  • Kukushkin, V. Y., & Pombeiro, A. J. (2002). Metal-mediated and metal-catalyzed hydrolysis of nitriles. Inorganica Chimica Acta, 358(1), 1-21.
  • Marcon, G., & van Eldik, R. (2005). Mechanistic studies on the substitution behavior of platinum(II) complexes. Coordination Chemistry Reviews, 249(17-18), 1878-1900.
  • Romeo, R. (1996). The kinetic trans-effect. Comments on Inorganic Chemistry, 18(1), 25-55.
  • Al-Allaf, T. A. K., & Rashan, L. J. (2001). Crystal and molecular structure of cis-Dichlorobis(triphenyl-phosphite) Platinum(II). Molecules, 6(9), 777-783. [Link]

  • Anderson, G. K., & Kumar, R. (1988). A convenient synthesis of cis- and trans-dichlorobis(tertiary phosphine)platinum(II) complexes. Inorganica Chimica Acta, 146(1), 89-90.
  • Haiduc, I., & Sowerby, D. B. (Eds.). (2006). The Chemistry of Inorganic Homo- and Heterocycles. Academic Press.
  • Kelland, L. R. (2007). The resurgence of platinum-based cancer chemotherapy.
  • Wheate, N. J., Walker, S., Craig, G. E., & Oun, R. (2010). The status of platinum anticancer drugs in the clinic and in clinical trials. Dalton Transactions, 39(35), 8113-8127.
  • Johnstone, T. C., Suntharalingam, K., & Lippard, S. J. (2016). The next generation of platinum drugs: targeted Pt(II) agents, nanoparticle delivery, and Pt(IV) prodrugs. Chemical Reviews, 116(5), 3436-3486.
  • Reedijk, J. (2009). Platinum-based anticancer coordination compounds: the rich history of cisplatin and its analogues. Innovations in Pharmaceutical Technology, (28), 22-26.
  • Galanski, M., Jakupec, M. A., & Keppler, B. K. (2005). Update of the preclinical situation of anticancer platinum complexes: novel design strategies and innovative analytical approaches. Current Medicinal Chemistry, 12(18), 2075-2094.
  • Abu-Surrah, A. S., & Kettunen, M. (2006). Platinum group antitumor chemistry: design and development of new anticancer drugs complementary to cisplatin. Current Medicinal Chemistry, 13(11), 1337-1357.
  • Boulikas, T., & Vougiouka, M. (2003). Cisplatin and platinum drugs at the molecular level. (Review). Oncology Reports, 10(6), 1663-1682.
  • Kelland, L. (2000). Overcoming the insurmountable barrier of acquired resistance to platinum-based chemotherapy in ovarian cancer. European Journal of Cancer, 36(13), 1615-1624.
  • Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265-7279.
  • Wang, D., & Lippard, S. J. (2005). Cellular processing of platinum anticancer drugs. Nature Reviews Drug Discovery, 4(4), 307-320.
  • Jamieson, E. R., & Lippard, S. J. (1999). Structure, recognition, and processing of cisplatin-DNA adducts. Chemical Reviews, 99(9), 2467-2498.
  • Wong, E., & Giandomenico, C. M. (1999). Current status of platinum-based antitumor drugs. Chemical Reviews, 99(9), 2451-2466.
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  • Horvath, V. (2012). A historical introduction to cisplatin and its analogues. In Platinum and Other Heavy Metal Compounds in Cancer Chemotherapy (pp. 1-19). Humana Press.
  • Alderden, R. A., Hall, M. D., & Hambley, T. W. (2006). The discovery and development of cisplatin.
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Method

Substrate Scope and Methodologies for cis-Dichlorobis(triphenylphosphite)platinum(II) Catalyzed Reactions

Application Notes and Protocols for Researchers Introduction: A Versatile Platinum(II) Catalyst Precursor cis-Dichlorobis(triphenylphosphite)platinum(II), with the chemical formula [PtCl₂(P(OPh)₃)₂], is a square planar p...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers

Introduction: A Versatile Platinum(II) Catalyst Precursor

cis-Dichlorobis(triphenylphosphite)platinum(II), with the chemical formula [PtCl₂(P(OPh)₃)₂], is a square planar platinum(II) complex that serves as a valuable precatalyst in a range of organic transformations.[1] While its triphenylphosphine analogue is more extensively documented, the unique electronic and steric properties of the triphenylphosphite ligands offer a distinct reactivity profile, particularly in catalytic hydrosilylation reactions. These application notes provide a comprehensive guide for researchers on the synthesis, substrate scope, and detailed protocols for employing this catalyst, with a focus on its application in hydrosilylation.

The triphenylphosphite ligand, being a stronger π-acceptor and sterically less demanding than triphenylphosphine, influences the electron density and coordination sphere of the platinum center. This modulation of the metal's properties can affect the kinetics and selectivity of catalytic cycles, offering potential advantages in specific applications.

Synthesis of cis-Dichlorobis(triphenylphosphite)platinum(II)

A reliable synthesis of cis-dichlorobis(triphenylphosphite)platinum(II) is crucial for obtaining a pure and active precatalyst. The following protocol is adapted from established procedures.[1]

Experimental Protocol: Synthesis of [PtCl₂(P(OPh)₃)₂]

Materials:

  • Platinum(II) chloride (PtCl₂)

  • Triphenylphosphite (P(OPh)₃)

  • Toluene (anhydrous)

  • Methanol

  • Chloroform

  • Schlenk flask and standard Schlenk line equipment

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Filter funnel and filter paper

Procedure:

  • To a 100 mL Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add PtCl₂ (1.0 mmol) and a magnetic stir bar.

  • Add 40 mL of anhydrous toluene to the flask.

  • While stirring, add triphenylphosphite (2.0 mmol, 2.0 equivalents) to the suspension.

  • Fit the flask with a reflux condenser and heat the mixture to 60°C with continuous stirring for 6 hours. A yellowish precipitate will form.

  • After 6 hours, allow the reaction mixture to cool to room temperature.

  • Filter the yellowish precipitate and wash with a small amount of cold toluene.

  • To obtain colorless crystals suitable for use as a catalyst, dissolve the precipitate in a minimal amount of chloroform.

  • Slowly add methanol to the chloroform solution until crystals begin to form.

  • Allow the solution to stand at room temperature for several hours, or at 4°C overnight, to complete crystallization.

  • Isolate the colorless crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum.

Characterization:

The identity and purity of the synthesized complex should be confirmed by standard analytical techniques, such as ³¹P NMR and ¹⁹⁵Pt NMR spectroscopy, and comparison with literature data.[1]

Catalytic Application: Hydrosilylation of Alkenes and Alkynes

cis-Dichlorobis(triphenylphosphite)platinum(II) is an effective precatalyst for the hydrosilylation of unsaturated carbon-carbon bonds. The active catalytic species, typically a Pt(0) complex, is formed in situ through reduction of the Pt(II) precatalyst by the silane reagent. The overall transformation follows the well-established Chalk-Harrod mechanism.[2][3]

Proposed Catalytic Cycle

Chalk-Harrod Mechanism PtII [PtCl₂(P(OPh)₃)₂] (Precatalyst) Pt0 Pt(0) Active Catalyst PtII->Pt0 Reduction by Silane A Oxidative Addition of R₃SiH Pt0->A B Alkene/Alkyne Coordination A->B C Migratory Insertion B->C D Reductive Elimination C->D D->Pt0 Product Hydrosilylation Product D->Product Hydrosilylation Workflow A Setup Schlenk tube under inert atmosphere B Add Alkene/Alkyne and Solvent A->B C Add Hydrosilane B->C E Add Catalyst to Reaction Mixture C->E D Prepare Catalyst Stock Solution D->E F Stir at Desired Temperature and Monitor Reaction E->F G Workup and Purification F->G H Product Characterization G->H

Sources

Application

Application Notes and Protocols for Asymmetric Hydrosilylation with Chiral Triphenylphosphite Platinum Complexes

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Asymmetric Hydrosilylation The creation of stereodefined carbon-silicon (C-Si) bonds is a cornerstone of modern sy...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Asymmetric Hydrosilylation

The creation of stereodefined carbon-silicon (C-Si) bonds is a cornerstone of modern synthetic chemistry, with broad implications for materials science and pharmaceutical development. Hydrosilylation, the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, stands out as a highly atom-economical method for forging these connections.[1][2] When catalyzed by transition metal complexes, this reaction proceeds with high efficiency under mild conditions.[1] The true elegance of this transformation is realized in its asymmetric variant, which allows for the conversion of prochiral olefins, ketones, or imines into valuable chiral organosilanes with high enantioselectivity. These chiral products serve as versatile synthetic intermediates, readily transformed into chiral alcohols, amines, and other functionalities crucial for the synthesis of complex bioactive molecules.[3]

Platinum complexes have historically been the catalysts of choice for hydrosilylation, demonstrating high activity and functional group tolerance.[4][5] The key to achieving enantioselectivity lies in the rational design of chiral ligands that coordinate to the platinum center and create a chiral environment, thereby directing the stereochemical outcome of the reaction.[2][6] While a wide array of chiral phosphine ligands have been successfully employed, chiral phosphite ligands, particularly derivatives of triphenylphosphite, offer a unique combination of steric bulk and electronic properties that can lead to exceptional levels of asymmetric induction. This guide provides a comprehensive overview of the theoretical underpinnings and practical application of chiral triphenylphosphite platinum complexes in asymmetric hydrosilylation.

The Catalyst System: Design, Preparation, and Mechanistic Insights

The success of any asymmetric catalytic reaction hinges on the precise structure of the catalyst. In this system, the catalyst is typically generated in situ or used as a pre-formed complex consisting of a platinum precursor and a chiral triphenylphosphite ligand.

Chiral Triphenylphosphite Ligands: Architects of Asymmetry

Chiral triphenylphosphite ligands are characterized by their trivalent phosphorus atom bonded to three aryloxy groups. The chirality is typically introduced by using chiral diols to form a cyclic phosphite or by incorporating chiral substituents on the aromatic rings. These ligands are valued for their tunable steric and electronic properties. The electron-withdrawing nature of the aryloxy groups can influence the reactivity of the platinum center, while the steric bulk of the ligand is crucial for creating a well-defined chiral pocket that discriminates between the two enantiotopic faces of the incoming substrate.

Preparation of the Platinum Catalyst

The active catalytic species is typically a Pt(0) complex. These can be prepared from readily available platinum precursors such as Pt(COD)₂ (COD = 1,5-cyclooctadiene) or Karstedt's catalyst.[7] The chiral phosphite ligand displaces the weakly coordinating ligands on the platinum precursor to form the active catalyst. The preparation is usually carried out under an inert atmosphere to prevent oxidation of the phosphite ligand and the Pt(0) center.

The Catalytic Cycle: A Mechanistic Overview

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[2] This cycle involves the following key steps:

  • Oxidative Addition: The hydrosilane oxidatively adds to the Pt(0) center to form a Pt(II) intermediate containing both a hydride and a silyl group.

  • Olefin Coordination: The prochiral olefin coordinates to the Pt(II) center.

  • Migratory Insertion: The olefin inserts into the Pt-H bond. This is often the enantiodetermining step, where the chiral ligand environment dictates which face of the olefin coordinates and the regiochemistry of the insertion. This step can proceed via two pathways, leading to either the α- or β-adduct.

  • Reductive Elimination: The resulting alkylsilyl-platinum complex undergoes reductive elimination to release the chiral organosilane product and regenerate the Pt(0) catalyst.

Chalk_Harrod_Mechanism Pt(0)Ln Pt(0)Ln Pt(II)(H)(SiR3)Ln Pt(II)(H)(SiR3)Ln Pt(0)Ln->Pt(II)(H)(SiR3)Ln Oxidative Addition + HSiR3 Pt(II)(H)(SiR3)(olefin)Ln Pt(II)(H)(SiR3)(olefin)Ln Pt(II)(H)(SiR3)Ln->Pt(II)(H)(SiR3)(olefin)Ln Olefin Coordination + Olefin Pt(II)(alkyl)(SiR3)Ln Pt(II)(alkyl)(SiR3)Ln Pt(II)(H)(SiR3)(olefin)Ln->Pt(II)(alkyl)(SiR3)Ln Migratory Insertion (Enantiodetermining Step) Pt(II)(alkyl)(SiR3)Ln->Pt(0)Ln Reductive Elimination - Chiral Silane

Caption: The Chalk-Harrod mechanism for asymmetric hydrosilylation.

Experimental Protocols

The following protocols are intended as a general guide. Optimization of reaction conditions (temperature, solvent, catalyst loading, and ligand-to-metal ratio) is often necessary for specific substrates.

Protocol 1: General Procedure for in situ Catalyst Preparation

This protocol describes the preparation of the active catalyst immediately prior to the hydrosilylation reaction.

  • Materials:

    • Platinum precursor (e.g., Pt(COD)₂)

    • Chiral triphenylphosphite ligand

    • Anhydrous, degassed solvent (e.g., toluene, THF)

    • Schlenk flask or similar reaction vessel

    • Inert atmosphere (argon or nitrogen)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add the platinum precursor (1 mol%).

    • Add the chiral triphenylphosphite ligand (1.1-1.5 mol equivalent relative to Pt).

    • Add the anhydrous, degassed solvent via syringe.

    • Stir the mixture at room temperature for 15-30 minutes to allow for complex formation. The resulting solution is the active catalyst, ready for the addition of substrates.

Catalyst_Preparation cluster_0 Inert Atmosphere Setup Schlenk_Flask Dry Schlenk Flask Pt_Precursor Add Pt Precursor Schlenk_Flask->Pt_Precursor Ligand Add Chiral Phosphite Ligand Pt_Precursor->Ligand Solvent Add Anhydrous Solvent Ligand->Solvent Stir Stir at RT (15-30 min) Solvent->Stir Active_Catalyst Active Catalyst Solution Stir->Active_Catalyst

Caption: Workflow for the in situ preparation of the chiral platinum catalyst.

Protocol 2: General Procedure for Asymmetric Hydrosilylation of a Prochiral Olefin
  • Materials:

    • In situ prepared catalyst solution from Protocol 1

    • Prochiral olefin (e.g., styrene)

    • Hydrosilane (e.g., trichlorosilane, methyldiphenylsilane)

    • Anhydrous, degassed solvent

  • Procedure:

    • To the freshly prepared catalyst solution, add the prochiral olefin (1 equivalent) via syringe.

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).

    • Slowly add the hydrosilane (1.1-1.2 equivalents) dropwise via syringe.

    • Monitor the reaction progress by TLC or GC.

    • Upon completion, quench the reaction by exposing it to air or by adding a small amount of a suitable quenching agent.

    • Concentrate the reaction mixture in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to obtain the chiral organosilane.

Protocol 3: Determination of Enantiomeric Excess (ee)

The enantiomeric excess of the product is a critical measure of the catalyst's performance.

  • Method: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the most common methods.

  • Procedure:

    • Prepare a standard solution of the purified product in a suitable solvent (e.g., hexane/isopropanol for HPLC).

    • Inject the solution onto a chiral column.

    • Analyze the chromatogram to determine the peak areas for the two enantiomers.

    • Calculate the enantiomeric excess using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Substrate Scope and Applications in Drug Development

The asymmetric hydrosilylation catalyzed by chiral triphenylphosphite platinum complexes is applicable to a range of substrates.

Substrate ClassTypical HydrosilaneProduct TypePotential Application
Terminal Olefins (e.g., Styrenes)HSiCl₃, (Me)Ph₂SiHChiral AlkylsilanesPrecursors to chiral alcohols and carboxylic acids
1,3-DienesHSiCl₃Chiral AllylsilanesVersatile building blocks in organic synthesis
Prochiral KetonesPh₂SiH₂Chiral Silyl EthersPrecursors to chiral secondary alcohols

Table 1: Representative Substrate Scope and Applications.

The chiral organosilane products are valuable intermediates in the synthesis of pharmaceuticals. For instance, a chiral alcohol obtained after oxidation of the C-Si bond can be a key fragment of a complex drug molecule. The ability to install a stereocenter with high enantiopurity early in a synthetic route is highly advantageous in drug development, reducing the need for costly chiral resolutions at later stages.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalyst (oxidation), insufficient temperature, impure reagents/solvents.Ensure strict inert atmosphere conditions. Use freshly purified and degassed reagents and solvents. Screen higher reaction temperatures.
Low enantioselectivity Non-optimal ligand, incorrect ligand-to-metal ratio, reaction temperature too high.Screen a library of chiral phosphite ligands. Optimize the L/M ratio. Conduct the reaction at lower temperatures.
Formation of side products Olefin isomerization, dehydrogenative silylation.Use a well-defined pre-catalyst. Adjust the solvent and temperature.
Difficulty in product purification Co-elution with catalyst byproducts.After the reaction, pass the crude mixture through a short plug of silica or celite to remove platinum residues before full chromatography.

Table 2: Troubleshooting Guide for Asymmetric Hydrosilylation.

References

  • Recent Advances in Catalytic Hydrosilylations: Developments beyond Traditional Platinum Catalysts. PMC - PubMed Central. [Link]

  • Platinum-Based Heterogeneously Catalyzed Hydrosilylation. qualitas1998.net. [Link]

  • Energy profiles of the asymmetric hydrosilylation catalyzed by... ResearchGate. [Link]

  • Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. PMC - PubMed Central - NIH. [Link]

  • Hydrosilylation Reactions Catalyzed by Rhenium. MDPI. [Link]

  • Platinum(II) Phenylpyridyl Schiff Base Complexes as Latent, Photoactivated, Alkene Hydrosilylation Catalysts | ACS Catalysis. ACS Publications. [Link]

  • Hydrosilylation - Wikipedia. Wikipedia. [Link]

  • Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. MDPI. [Link]

  • Rhodium-Catalyzed Enantioselective Hydrosilylation of 1,1-Disubstituted Enamides | Organic Letters. ACS Publications. [Link]

  • Platinum and rhodium complexes ligated by imidazolium-substituted phosphine as efficient and recyclable catalysts for hydrosilylation. RSC Publishing. [Link]

  • Catalytic asymmetric hydrosilylation of olefins. Sci-Hub. [Link]

  • Unveiling the Potential of Platinum in Homogeneous Catalysis: A Review of Pt-NHC Chemistry and Pt-Catalysed Hydrosilylation Reactions: Part I. Johnson Matthey Technology Review. [Link]

  • Asymmetric homogeneous hydrosilylation with platinum(II) complexes of chiral phosphines | Journal of the American Chemical Society. ACS Publications. [Link]

  • Synthesis and applications of high-performance P-chiral phosphine ligands. PMC - NIH. [Link]

  • Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. PubMed. [Link]

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Method

Application Notes & Protocols: The Role of cis-Dichlorobis(triphenylphosphite)platinum(II) in Silicone Chemistry

Abstract This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the application of cis-Dichlorobis(triphenylphosphite)platinum(II), cis-[PtCl₂(P(OPh)₃)₂], in silic...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the application of cis-Dichlorobis(triphenylphosphite)platinum(II), cis-[PtCl₂(P(OPh)₃)₂], in silicone chemistry. While less common than workhorse catalysts like Karstedt's or Speier's, this phosphite-ligated platinum(II) complex serves as a valuable precursor and catalyst, particularly in addition-cure silicone systems. We will explore the fundamental principles of platinum-catalyzed hydrosilylation, detail the unique properties conferred by the triphenylphosphite ligands, provide validated protocols for its use in silicone elastomer curing, and address common challenges such as catalyst inhibition.

Introduction: A Specialized Catalyst in the Platinum Family

The cross-linking of silicone polymers is a cornerstone of materials science, yielding a vast array of products from medical implants to high-performance sealants. The most precise and clean method for achieving this is through platinum-catalyzed hydrosilylation, an addition reaction that creates a stable, cross-linked network without generating byproducts.[1]

While several platinum complexes are used commercially, cis-Dichlorobis(triphenylphosphite)platinum(II) represents a specialized precursor. Its chemical behavior is dictated by the square planar geometry and the electronic properties of its triphenylphosphite ligands.[2] Unlike the more common triphenylphosphine analogue, the phosphite ligands are stronger π-acceptors, which can modulate the catalyst's stability, reactivity, and resistance to certain poisons. This guide serves to elucidate the function and practical application of this specific complex.

Table 1: Physicochemical Properties of cis-Dichlorobis(triphenylphosphite)platinum(II)
PropertyValueSource
Chemical Formula C₃₆H₃₀Cl₂O₆P₂Pt[2]
Molecular Weight 982.5 g/mol [2]
Appearance White to off-white crystalline solid[2]
Geometry Distorted square planar[2]
Solubility Slightly soluble in chloroform, toluene; reacts with ethanol[2][3]
Pt-P Bond Distance ~2.20 Å[2]
Pt-Cl Bond Distance ~2.33 Å[2]

The Mechanism of Action: Platinum-Catalyzed Hydrosilylation

The primary role of cis-[PtCl₂(P(OPh)₃)₂] in silicone chemistry is to catalyze hydrosilylation. This is the addition of a silicon-hydride (Si-H) bond from a cross-linking agent across a carbon-carbon double bond, typically a vinyl group (–CH=CH₂) on a polymer backbone.[4] This process, known as addition-curing, forms stable ethylene-silane bridges (-Si-CH₂-CH₂-Si-), creating the final cured elastomer.

The reaction is most commonly described by the Chalk-Harrod mechanism . Although this mechanism classically starts with a Pt(0) species, Pt(II) precursors like cis-[PtCl₂(P(OPh)₃)₂] are readily converted to the active catalytic species in situ, often through reaction with the silicon-hydride component of the formulation.

Chalk_Harrod_Mechanism cluster_main Chalk-Harrod Catalytic Cycle cluster_precursor Catalyst Activation Pt0 Active Pt(0) Catalyst Pt_SiH I. Oxidative Addition Pt(II) Hydrosilyl Complex Pt0->Pt_SiH + R₃Si-H Pt_Alkene II. Alkene Coordination π-Complex Pt_SiH->Pt_Alkene + Vinyl-Silicone Pt_Insertion III. Migratory Insertion σ-Alkyl Complex Pt_Alkene->Pt_Insertion Insertion into Pt-H bond Pt_Insertion->Pt0 IV. Reductive Elimination - Cured Silicone PtII_Precursor cis-[PtCl₂(P(OPh)₃)₂] (Pt(II) Precursor) PtII_Precursor->Pt0 In-situ Reduction (e.g., by R₃Si-H)

Diagram 1: The Chalk-Harrod mechanism for hydrosilylation, initiated from a Pt(II) precursor.

Causality Behind the Mechanism:

  • Activation: The Pt(II) precursor is reduced to a coordinatively unsaturated and highly reactive Pt(0) species. This is the rate-limiting initiation step.

  • Oxidative Addition: The Si-H bond of the crosslinker breaks and adds to the Pt(0) center, forming a Pt(II) complex. This is the crucial bond-activation step.

  • Alkene Coordination: A vinyl group from a silicone polymer chain coordinates to the platinum center.

  • Migratory Insertion: The coordinated alkene inserts into the platinum-hydride bond. This step determines the regioselectivity of the reaction (typically anti-Markovnikov addition).

  • Reductive Elimination: The newly formed carbon-silicon bond is released from the platinum center as the final product, regenerating the active Pt(0) catalyst to continue the cycle.

Application Protocol: Curing a Two-Part Silicone Elastomer

This protocol describes the use of cis-Dichlorobis(triphenylphosphite)platinum(II) to cure a model two-part, room-temperature-vulcanizing (RTV-2) silicone system. Such systems consist of a "Part A" containing the vinyl-functional polymer and the platinum catalyst, and a "Part B" containing the hydride-functional crosslinker.

Trustworthiness of the Protocol: This protocol is designed as a self-validating system. Successful execution will result in a tack-free, solid elastomer with measurable physical properties. Failure to cure points directly to issues with catalyst activity, inhibition, or incorrect stoichiometry, providing a clear basis for troubleshooting.

Materials and Equipment
  • Part A Base: Vinyl-terminated polydimethylsiloxane (PDMS), viscosity 10,000 mPa·s.

  • Part B Crosslinker: Polymethylhydrosiloxane (PMHS).

  • Catalyst: cis-Dichlorobis(triphenylphosphite)platinum(II).

  • Solvent: Anhydrous toluene or xylene (for catalyst stock solution).

  • Inhibitor (Optional): 1,3-divinyl-1,1,3,3-tetramethyldisiloxane (for extending pot life).

  • Analytical balance, planetary centrifugal mixer or mechanical stirrer, disposable mixing cups, molds (e.g., PTFE), curing oven, Shore A durometer.

Experimental Workflow
Diagram 2: Step-by-step workflow for the preparation and curing of a silicone elastomer.
Step-by-Step Methodology
  • Catalyst Stock Preparation: Carefully weigh 100 mg of cis-[PtCl₂(P(OPh)₃)₂] and dissolve it in 9.9 g of anhydrous toluene. This creates a 1% (w/w) stock solution, making it easier to dose the catalyst accurately.

    • Expert Insight: Using a stock solution prevents weighing errors with small amounts of potent catalyst and ensures uniform dispersion in the viscous silicone base. Anhydrous solvent is critical to prevent side reactions.

  • Part A Formulation: In a mixing cup, add 100 g of the vinyl-terminated PDMS. Using a micropipette, add 200 µL of the 1% catalyst stock solution. This targets a final platinum concentration of approximately 20 ppm, a common level for efficient curing.

    • Expert Insight: If a longer working time ("pot life") is needed, an inhibitor can be added at this stage. The inhibitor temporarily coordinates to the platinum, preventing premature reaction.

  • Homogenization: Mix Part A thoroughly until the catalyst solution is completely dispersed. A planetary centrifugal mixer is ideal as it mixes and degasses simultaneously.

  • Combining and Curing: Weigh out the formulated Part A and the Part B crosslinker in a 10:1 mass ratio. This ratio is typical for ensuring a slight excess of Si-H groups, which drives the reaction to completion. Mix thoroughly, pour into a mold, and cure as specified.

    • Expert Insight: The cure speed is highly dependent on temperature. While the system will cure at room temperature, heating to 60-150°C dramatically accelerates the process from hours to minutes.[5]

Catalyst Inhibition: A Critical Consideration

Platinum-catalyzed hydrosilylation is notoriously sensitive to "poisoning" or inhibition by various chemical compounds.[6] These substances can coordinate strongly to the platinum center, rendering it catalytically inactive and resulting in incomplete curing or a sticky surface. Understanding potential sources of inhibition is crucial for successful formulation.

Mechanism of Inhibition: Inhibitors are typically Lewis bases that have a strong affinity for the soft platinum metal center. They bind either reversibly or irreversibly, blocking the active sites required for the catalytic cycle.

Inhibition_Logic Catalyst Active Pt Catalyst Inactive_Complex Inactive Pt-Inhibitor Complex Catalyst->Inactive_Complex Poisoning Reaction Curing Successful Hydrosilylation (Curing) Catalyst->Curing Normal Path Inhibitor Inhibitor (N, S, P, Sn compounds) Inhibitor->Inactive_Complex Failure Cure Inhibition (Tacky, Uncured Silicone) Inactive_Complex->Failure

Diagram 3: Logical flow showing how inhibitors disrupt the normal catalytic pathway.
Table 2: Common Platinum Catalyst Inhibitors and Their Sources
Inhibitor ClassSpecific ExamplesCommon Sources
Sulfur Compounds Sulfides, thiols, sulfatesNatural rubber gloves, certain fillers, sulfur-vulcanized rubber molds
Nitrogen Compounds Amines, amides, nitrilesAmine-cured epoxies, certain pigments, cleaning agents, urethane molds
Phosphorus Compounds Phosphines, phosphitesOther organometallic catalysts, flame retardants, plasticizers
Tin Compounds Organotin compounds (e.g., dibutyltin dilaurate)Condensation-cure (tin-catalyzed) silicones, PVC stabilizers
Unsaturated Species Certain acetylenic compoundsCan act as inhibitors or moderators by strong coordination

Troubleshooting Cure Inhibition:

  • Isolate the Source: Test each component (container, mold, additives) separately by mixing a small batch of silicone in contact with it.

  • Use Barrier Coats: Apply a barrier coat (e.g., polyvinyl alcohol) to suspect molds or masters.

  • Ensure Cleanliness: Use dedicated mixing tools and containers for platinum-cure silicones, separate from tin-cure systems.[6]

  • Increase Catalyst Loading: In cases of mild inhibition, increasing the catalyst concentration can sometimes overcome the effect, but this is not an ideal solution.

Conclusion

cis-Dichlorobis(triphenylphosphite)platinum(II) is a competent catalyst precursor for the hydrosilylation curing of silicone polymers. Its utility lies in its ability to initiate the formation of a clean, stable, and high-purity cross-linked network. The electronic nature of the triphenylphosphite ligands offers a different reactivity profile compared to more common catalysts, providing formulators with an additional tool for designing bespoke silicone systems. Successful application hinges on a firm understanding of the hydrosilylation mechanism, precise protocol execution, and a vigilant awareness of the potential for catalyst inhibition.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Dichlorobis(triphenylphosphine)platinum(II) Catalyst: High-Purity Supplier for Chemical Synthesis.
  • Anysil Silicone. (2024). The use temperature range of platinum catalyst.
  • Betely. (n.d.). How Does Platinum Catalyst for Silicone Rubber Work?.
  • RTV-2 Silicone Rubber. (2025). Platinum Cure Silicone Cure Inhibition Technical Guide.
  • Wikipedia. (n.d.). Bis(triphenylphosphine)platinum chloride. [Online] Available at: [Link]

  • H.M. Royal, Inc. (2023). Platinum Cured Silicone: How It Expands the Use of Silicone Rubbers.
  • SIMTEC Silicone Parts. (2015). Silicone Rubber Platinum-Based Catalysts.
  • Google Patents. (n.d.). CN102188997A - Sulphur-poisoning-resistant hydrosilylation platinum catalyst, preparation method and application.
  • Yamin, B. M., et al. (2008). Crystal and molecular structure of cis-Dichlorobis(triphenyl-phosphite) Platinum(II). National Institutes of Health (NIH). [Online] Available at: [Link]

  • Dow Inc. (n.d.). FAQ: Platinum Catalyzed Silicone Inhibitors. [Online] Available at: [Link]

  • Markarova, V., et al. (2019). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. National Institutes of Health (NIH). [Online] Available at: [Link]

Sources

Application

Application Notes and Protocols: cis-Dichlorobis(triphenylphosphite)platinum(II) in Catalysis

For: Researchers, scientists, and drug development professionals. Introduction cis-Dichlorobis(triphenylphosphite)platinum(II), with the chemical formula cis-[PtCl₂(P(OPh)₃)₂], is a square planar platinum(II) complex tha...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

cis-Dichlorobis(triphenylphosphite)platinum(II), with the chemical formula cis-[PtCl₂(P(OPh)₃)₂], is a square planar platinum(II) complex that serves as a valuable precursor and catalyst in a variety of organic transformations.[1][2] Its unique electronic and steric properties, imparted by the bulky triphenylphosphite ligands, allow for high catalytic activity and selectivity in reactions such as hydrosilylation and hydrogenation.[1][3][4] This document provides a comprehensive guide to the experimental setup for catalysis using this complex, with a focus on field-proven insights and detailed protocols.

The platinum center's reactivity is significantly influenced by the cis arrangement of the bulky phosphite ligands, creating a specific coordination environment that facilitates catalytic cycles.[2] Understanding the interplay between the catalyst structure and its function is paramount for successful and reproducible experimental outcomes.

Core Principles of Catalysis with cis-[PtCl₂(P(OPh)₃)₂]

Platinum complexes are renowned for their ability to catalyze a wide array of chemical reactions.[5] The catalytic activity of cis-[PtCl₂(P(OPh)₃)₂] stems from the platinum(II) center's ability to undergo oxidative addition and reductive elimination, key steps in many catalytic cycles. The triphenylphosphite ligands play a crucial role in modulating the electronic properties and steric environment of the platinum center, thereby influencing the catalyst's stability, activity, and selectivity.

Hydrosilylation: A Key Application

One of the most prominent applications of platinum catalysts, including cis-[PtCl₂(P(OPh)₃)₂], is in hydrosilylation.[4][6] This reaction involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond.[6] Platinum-catalyzed hydrosilylation is a cornerstone of organosilicon chemistry, enabling the synthesis of a wide range of valuable compounds.[7]

The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[6][7] This mechanism involves the following key steps:

  • Oxidative addition of the hydrosilane to the platinum(0) species (formed in situ from the Pt(II) precursor).

  • Coordination of the unsaturated substrate (e.g., an alkene) to the platinum center.

  • Migratory insertion of the alkene into the Pt-H bond.

  • Reductive elimination of the final hydrosilylated product, regenerating the active platinum catalyst.[7]

Recent mechanistic studies suggest that the insertion of the olefin into the Pt-H bond is often the rate-limiting step.[8]

Experimental Protocols

Safety Precautions

Platinum compounds, particularly halogenated salts, can be respiratory and skin sensitizers.[9][10] It is imperative to handle cis-[PtCl₂(P(OPh)₃)₂] in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12] Accidental spills should be cleaned up promptly, and waste should be disposed of according to institutional guidelines for heavy metal compounds.[11]

Materials and Reagents
  • cis-Dichlorobis(triphenylphosphite)platinum(II) (CAS No. 15604-36-1)

  • Anhydrous toluene (or other suitable inert solvent)

  • Alkene (e.g., 1-octene)

  • Hydrosilane (e.g., triethylsilane)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for air-sensitive reactions (Schlenk line or glovebox)

Protocol 1: Hydrosilylation of 1-Octene with Triethylsilane

This protocol details a representative procedure for the hydrosilylation of an alkene using cis-[PtCl₂(P(OPh)₃)₂] as the catalyst precursor.

1. Catalyst Preparation and Reaction Setup:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve a precise amount of cis-[PtCl₂(P(OPh)₃)₂] in anhydrous toluene to achieve the desired catalyst loading (typically in the ppm range).[3]
  • The choice of solvent is crucial; the catalyst exhibits slight solubility in chloroform, hexane, and toluene.[4][13]

2. Reaction Execution:

  • To the catalyst solution, add the alkene (1-octene) via syringe.
  • Slowly add the hydrosilane (triethylsilane) to the reaction mixture at room temperature. A slight exotherm may be observed.
  • Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) and monitor its progress.

3. Reaction Monitoring and Product Analysis:

  • The reaction can be monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the conversion of the starting materials and the formation of the product.[8]
  • ¹H, ¹³C, and ²⁹Si NMR are particularly useful for characterizing the hydrosilylated product.[8][14]

4. Product Isolation:

  • Once the reaction is complete, the solvent can be removed under reduced pressure.
  • The crude product can be purified by distillation or column chromatography to yield the desired alkylsilane.
Quantitative Data Summary
ParameterTypical RangeRationale
Catalyst Loading 10 - 100 ppmPlatinum catalysts are highly efficient, allowing for low catalyst loadings which minimizes cost and residual platinum in the product.[3]
Reaction Temperature 25 - 70 °CMany hydrosilylation reactions proceed efficiently at room temperature, but gentle heating can increase the reaction rate.[15]
Reactant Ratio 1:1 to 1:1.2 (Alkene:Silane)A slight excess of the silane can ensure complete conversion of the more valuable alkene.
Reaction Time 1 - 24 hoursReaction times are dependent on the specific substrates, catalyst loading, and temperature.
Visualization of the Catalytic Cycle

The following diagram illustrates the generalized Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Chalk_Harrod_Mechanism cluster_cycle Catalytic Cycle Pt(II) Precursor Pt(II) Precursor Active Pt(0) Active Pt(0) Pt(II) Precursor->Active Pt(0) Reduction Oxidative Addition Oxidative Addition Active Pt(0)->Oxidative Addition + R3SiH Alkene Coordination Alkene Coordination Oxidative Addition->Alkene Coordination + Alkene Migratory Insertion Migratory Insertion Alkene Coordination->Migratory Insertion Insertion Reductive Elimination Reductive Elimination Migratory Insertion->Reductive Elimination Reductive Elimination->Active Pt(0) - R3Si-Alkyl

Caption: Generalized Chalk-Harrod mechanism for hydrosilylation.

Characterization and Mechanistic Insights

Spectroscopic Analysis

Multinuclear NMR spectroscopy is a powerful tool for characterizing both the catalyst and the reaction products.

  • ³¹P NMR: This technique is invaluable for studying the phosphorus-containing ligands and can provide insights into the structure and purity of the platinum complex.[16][17]

  • ¹⁹⁵Pt NMR: While less common, ¹⁹⁵Pt NMR can directly probe the platinum center and provide information about its coordination environment and oxidation state.[8][18]

Understanding the Catalyst's Behavior

The cis geometry of the dichlorobis(triphenylphosphite)platinum(II) complex is a key feature.[2] The steric bulk of the adjacent triphenylphosphite ligands influences the bond angles and lengths within the coordination sphere, which in turn affects the catalyst's reactivity.[1] For instance, the Pt-P and Pt-Cl bond lengths are crucial parameters that can be determined by X-ray crystallography.[2]

It's important to note that under certain reaction conditions, the active catalytic species may be a platinum(0) complex formed in situ from the platinum(II) precursor.[7] The presence of reactants like silanes can facilitate this reduction.[8]

Troubleshooting and Advanced Considerations

  • Catalyst Deactivation: The formation of colloidal platinum(0) particles, often observed as "platinum black," can lead to catalyst deactivation.[7] This is more likely at higher catalyst concentrations.[8]

  • Side Reactions: Isomerization of the alkene substrate can sometimes compete with the desired hydrosilylation reaction.[7][8] The reaction conditions can be optimized to minimize this side reaction.

  • Ligand Effects: The nature of the phosphite ligand can be modified to tune the catalyst's activity and selectivity. Electron-donating or electron-withdrawing substituents on the phenyl rings of the phosphite can alter the electronic properties of the platinum center.

Conclusion

cis-Dichlorobis(triphenylphosphite)platinum(II) is a versatile and efficient catalyst for a range of organic transformations, most notably hydrosilylation. A thorough understanding of the reaction mechanism, careful attention to experimental setup, and the use of appropriate analytical techniques are essential for achieving optimal results. By following the protocols and considering the insights provided in these application notes, researchers can effectively harness the catalytic potential of this important platinum complex.

References

  • T. J. Williams, et al. (2017). Simply accessible platinum(ii) complexes enabling alkene hydrosilylation at ppm catalyst loadings. Chemical Communications. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Dichlorobis(triphenylphosphine)platinum(II) Catalyst: High-Purity Supplier for Chemical Synthesis. Available from: [Link]

  • M. I. Mohamed, et al. (2006). Crystal and molecular structure of cis-Dichlorobis(triphenylphosphite) Platinum(II). Molecules. Available from: [Link]

  • Y. Oonishi, et al. (2021). Development of highly efficient platinum catalysts for hydroalkoxylation and hydroamination of unactivated alkenes. Nature Communications. Available from: [Link]

  • S. M. K. Serghini, et al. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers. Available from: [Link]

  • R. Ciriminna, et al. (2013). Platinum‐Based Heterogeneously Catalyzed Hydrosilylation. European Journal of Organic Chemistry. Available from: [Link]

  • Z. Wang, et al. (2019). Mechanisms for hydrogen evolution on transition metal phosphide catalysts and a comparison to Pt(111). Physical Chemistry Chemical Physics. Available from: [Link]

  • S. Enthaler, et al. (2016). Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation. ACS Catalysis. Available from: [Link]

  • International Platinum Group Metals Association. TOXICITY OF PLATINUM AND PLATINUM COMPOUNDS (WITH SUMMARIES FOR OTHER PGMS). Available from: [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Platinum Coordination Complexes. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. Available from: [Link]

  • The Royal Society of Chemistry. Supporting information. Available from: [Link]

  • M. Himly, et al. (2018). Occupational Respiratory Exposure to Platinum Group Metals: A Review and Recommendations. Critical Reviews in Toxicology. Available from: [Link]

  • Wikipedia. Bis(triphenylphosphine)platinum chloride. Available from: [Link]

  • M. E. C. C. Lacroix, et al. (2018). Platinum Group Metal Phosphides as Efficient Catalysts in Hydroprocessing and Syngas-Related Catalysis. Catalysts. Available from: [Link]

  • The Ohio State University. Platinum | Toxic Substances Blog. Available from: [Link]

  • Chemistry For Everyone. (2023, May 6). How Does Platinum Act As A Catalyst? [Video]. YouTube. Available from: [Link]

  • M. H. Johansson & S. Otto. (2000). trans-Dichlorobis(triphenylphosphine-P)platinum(II). Acta Crystallographica Section C: Crystal Structure Communications. Available from: [Link]

  • H. K. Fun, et al. (2009). cis-Dichloridobis(triphenylphosphine-κP)platinum(II) chloroform solvate. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

  • American Elements. cis-Dichlorobis(triphenylphosphine)platinum(II). Available from: [Link]

  • B. Wrackmeyer, et al. (2013). Synthesis, NMR spectroscopic characterization and structure of a divinyldisilazane(triphenylphosphine)platinum(0) complex. Magnetic Resonance in Chemistry. Available from: [Link]

  • A. A. Al-Amiery. (2012). ³¹P{¹H}NMR spectra of; (a) trans- and cis-[Pd(btt)₂(PPh₃)₂]Cl₂ prepared... ResearchGate. Available from: [Link]

  • S. Samaritani, et al. (2011). Antiproliferative activity of platinum(II) complexes containing triphenylphosphine. Journal of Inorganic Biochemistry. Available from: [Link]

  • H. K. Fun, et al. (2009). cis-Dichloridobis(triphenyl-phosphine-κP)platinum(II) chloro-form solvate. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

  • PubChem. cis-Bis(triphenylphosphine)platinum(II) chloride | C36H30Cl2P2Pt | CID 82448. Available from: [Link]

  • S. M. A. H. Siddiki, et al. (2021). Short-Chained Platinum Complex Catalyzed Hydrosilylation under Thermomorphic Conditions. Molecules. Available from: [Link]

  • S. A. Kondrashova & S. K. Latypov. (2026). Combined DFT protocol for the calculation of ³¹P NMR shifts in platinum complexes. Dalton Transactions. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of cis-Dichlorobis(triphenylphosphite)platinum(II)

Welcome to the technical support center for the synthesis of cis-Dichlorobis(triphenylphosphite)platinum(II). This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of cis-Dichlorobis(triphenylphosphite)platinum(II). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic procedure. Our goal is to empower you with the technical knowledge and practical insights needed to improve your yield and obtain a high-purity product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of cis-PtCl₂(P(OPh)₃)₂. The question-and-answer format is intended to provide direct and actionable advice.

Question 1: My final product has a low yield. What are the likely causes and how can I improve it?

Answer: Low yield is a frequent challenge in this synthesis. Several factors can contribute to this issue, often related to reaction conditions and purification losses.

  • Incomplete Reaction: The reaction between the platinum precursor and triphenylphosphite may not have gone to completion. Ensure that the stoichiometry of the reactants is correct. A slight excess of the triphenylphosphite ligand can sometimes drive the reaction forward, but a large excess can lead to the formation of other complexes. The reaction time and temperature are also critical. For instance, a known method involves refluxing platinum(II) chloride (PtCl₂) and triphenylphosphite in a 1:2 molar ratio in toluene at 60°C for 6 hours.[1] Insufficient heating time or a lower temperature may result in an incomplete reaction.

  • Formation of the trans-Isomer: The thermodynamically less stable trans-isomer can form as a byproduct, which may be lost during the purification of the desired cis-isomer. The choice of solvent can influence the cis/trans ratio. Non-polar solvents often favor the formation of the cis-isomer for complexes with bulky phosphine or phosphite ligands.

  • Purification Losses: The recrystallization process is crucial for obtaining a pure product, but it can also be a significant source of yield loss. Over-washing the product or using a solvent system in which the product is too soluble will result in a lower recovery. A common and effective method for recrystallization is the slow addition of a non-solvent (like methanol or n-hexane) to a concentrated solution of the crude product in a solvent (like chloroform).[1]

  • Ligand Stability: Triphenylphosphite can be susceptible to hydrolysis, especially in the presence of moisture. Ensure that all solvents and reagents are anhydrous. The use of standard Schlenk line techniques to maintain an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

Question 2: The color of my product is yellowish instead of the expected white/off-white. What does this indicate?

Answer: A yellowish tint in the final product often suggests the presence of the trans-isomer, trans-Dichlorobis(triphenylphosphite)platinum(II). While the cis-isomer is typically a white or off-white crystalline solid, the trans-isomers of similar bis(phosphine)platinum(II) chloride complexes are known to be yellow.[2]

To confirm the presence of the trans-isomer, ³¹P NMR spectroscopy is the most definitive method. The cis and trans isomers will have distinct chemical shifts and ¹J(Pt-P) coupling constants. For example, the related cis-[PtCl₂(P(OiPr)₃)₂] complex exhibits a ³¹P NMR signal at δ 61.7 ppm with a ¹J(Pt-P) of 5812 Hz. The trans isomer would be expected to have a different chemical shift and a smaller coupling constant.

If the presence of the trans-isomer is confirmed, you can attempt to isomerize it to the more stable cis-form. Heating a solution of the mixture in a suitable solvent can sometimes promote the conversion of the trans to the cis isomer.[2] However, it is often more practical to optimize the initial reaction conditions to favor the formation of the cis-isomer.

Question 3: I am having difficulty crystallizing the final product. What can I do?

Answer: Crystallization can indeed be a challenging step.[1] If you are struggling to obtain crystals, consider the following troubleshooting steps:

  • Solvent System Optimization: The choice of solvents is critical. The ideal system is one in which the compound is soluble in one solvent (the "solvent") and insoluble in the other (the "anti-solvent"). For cis-PtCl₂(P(OPh)₃)₂, a chloroform/methanol or chloroform/n-hexane system is often effective.[1] Start by dissolving your crude product in a minimal amount of the solvent (e.g., hot chloroform). Then, slowly add the anti-solvent dropwise until the solution becomes slightly turbid. Allowing this solution to cool slowly to room temperature, followed by further cooling in an ice bath, should induce crystallization.

  • Seeding: If you have a small amount of pure crystalline material from a previous successful synthesis, adding a "seed crystal" to the supersaturated solution can initiate crystallization.

  • Vapor Diffusion: This is a gentle crystallization technique. Place your compound dissolved in a solvent in a small open vial. Place this vial inside a larger sealed container that contains a small amount of an anti-solvent. The anti-solvent vapor will slowly diffuse into the solvent, gradually decreasing the solubility of your compound and promoting the growth of high-quality crystals.

  • Purity of the Crude Product: Impurities can significantly hinder crystallization. If the above methods fail, it may be necessary to further purify your crude product, for example, by column chromatography on silica gel, before attempting recrystallization again.

Frequently Asked Questions (FAQs)

What is the best platinum precursor for this synthesis?

Potassium tetrachloroplatinate(II) (K₂PtCl₄) is a commonly used and effective starting material.[2] Alternatively, platinum(II) chloride (PtCl₂) can be used directly.[1] The choice may depend on the solubility of the precursor in the chosen reaction solvent. K₂PtCl₄ is water-soluble, which can be advantageous for certain reaction setups, while PtCl₂ is often used in organic solvents like toluene.

How can I be sure I have synthesized the cis-isomer?

The most reliable method for confirming the stereochemistry is through ³¹P NMR spectroscopy. The magnitude of the one-bond platinum-phosphorus coupling constant (¹J(Pt-P)) is highly indicative of the geometry. For cis isomers of Pt(II) phosphine and phosphite complexes, this coupling is typically large (in the range of 3500-6000 Hz). In contrast, the trans isomers exhibit a smaller ¹J(Pt-P) coupling constant.

Infrared (IR) spectroscopy can also be a useful tool. The cis-isomer has lower symmetry (C₂ᵥ) and will therefore exhibit two Pt-Cl stretching bands in the far-IR region. The trans-isomer, having higher symmetry (D₂ₕ), will show only one Pt-Cl stretching band.

What is the role of the triphenylphosphite ligand in this complex?

The triphenylphosphite (P(OPh)₃) ligands are crucial for the structure and reactivity of the complex. They are neutral, two-electron donor ligands that coordinate to the platinum(II) center through the phosphorus atom. The electronic and steric properties of the triphenylphosphite ligands influence the stability of the complex and the relative stability of the cis and trans isomers. The bulky nature of the triphenylphosphite ligands generally favors the formation of the cis-isomer to minimize steric hindrance between the ligands.

Experimental Protocols

Detailed Synthesis of cis-Dichlorobis(triphenylphosphite)platinum(II)

This protocol is adapted from a literature procedure.[1]

Materials:

  • Platinum(II) chloride (PtCl₂)

  • Triphenylphosphite (P(OPh)₃)

  • Toluene (anhydrous)

  • Chloroform

  • Methanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend platinum(II) chloride (1.0 mmol) in 20 mL of anhydrous toluene.

  • Add triphenylphosphite (2.0 mmol) to the suspension.

  • Heat the reaction mixture to 60°C and maintain this temperature with stirring for 6 hours under an inert atmosphere (e.g., nitrogen). During this time, a yellowish precipitate should form.

  • After 6 hours, allow the mixture to cool to room temperature.

  • Collect the yellowish precipitate by vacuum filtration and wash it with a small amount of cold toluene.

  • To purify the product, dissolve the crude solid in a minimum amount of hot chloroform.

  • Slowly add methanol to the hot chloroform solution until it becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least one hour to maximize crystallization.

  • Collect the white, crystalline product by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

Expected Yield: The yield can vary, but with careful execution, yields of 60-80% can be achieved.

Data Presentation

Parametercis-Isomertrans-Isomer
Appearance White to off-white crystalline solidYellow solid[2]
³¹P NMR ¹J(Pt-P) Large (typically 3500-6000 Hz)Smaller
IR (Pt-Cl stretch) Two bandsOne band

Visualizations

Experimental Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification PtCl2 PtCl₂ mix Mix in Toluene PtCl2->mix P_OPh_3 P(OPh)₃ P_OPh_3->mix reflux Reflux at 60°C for 6h mix->reflux filter_crude Filter Crude Product reflux->filter_crude recrystallize Recrystallize from Chloroform/Methanol filter_crude->recrystallize filter_pure Filter Pure Product recrystallize->filter_pure dry Dry under Vacuum filter_pure->dry final_product cis-PtCl₂(P(OPh)₃)₂ dry->final_product

Caption: Workflow for the synthesis of cis-Dichlorobis(triphenylphosphite)platinum(II).

Troubleshooting Logic

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? incomplete_rxn Incomplete Reaction start->incomplete_rxn trans_formation trans-Isomer Formation start->trans_formation purification_loss Purification Loss start->purification_loss optimize_cond Optimize Time/Temp incomplete_rxn->optimize_cond check_solvent Use Non-polar Solvent trans_formation->check_solvent optimize_recryst Optimize Recrystallization purification_loss->optimize_recryst

Caption: Troubleshooting logic for addressing low product yield.

References

  • Miao, J., Liu, Y.-J., & Li, J.-F. (2009). cis-Dichloridobis(triphenylphosphine-κP)platinum(II) chloroform solvate. Acta Crystallographica Section E: Structure Reports Online, 65(9), m1025. [Link]

  • de Souza, T. B., & De Almeida, W. B. (2002). On the cis -> trans isomerization of the square-planar [Pt(Cl)(SnCl3)(PH3)2] compound: ab initio gas phase reaction mechanism and solvent effects using continuum models. Journal of the Brazilian Chemical Society, 13(5), 641-648. [Link]

  • Norrby, P.-O. (2006). Factors controlling the relative stabilities of cis- and trans-[PtX2L2] isomers: Chatt and Wilkins—50 years on. Chemical Communications, (16), 1732-1734. [Link]

  • Samaritani, S., et al. (2011). Antiproliferative activity of platinum(II) complexes containing triphenylphosphine. Journal of Inorganic Biochemistry, 105(11), 1545-1553. [Link]

  • Tristram-Nagle, S., & Nagle, J. F. (2004). Preparation and ³¹P NMR characterization of N-bonded complexes of platinum(II) with a phosphadithiatriazine: X-ray structure of trans-PtCl2(Pet3)(η1-N-Ph2PS2N3). Biophysical Journal, 87(5), 3145-3153. [Link]

  • de Souza, T. B., & De Almeida, W. B. (2002). On the Cis → Trans Isomerization of the Square-Planar [Pt(Cl)(SnCl3)(PH3)2] Compound: Ab Initio Gas Phase Reaction Mechanism and Solvent Effects Using Continuum Models. Journal of the Brazilian Chemical Society, 13(5), 641-648. [Link]

  • Ugo, R., & Bonati, F. (1968). Tris‐ and Tetrakis(Triphenyl‐Phosphine)Platinum (0). Inorganic Syntheses, 11, 103-105. [Link]

  • Rautiainen, J. M., et al. (2018). Formation, Characterization, and Bonding of cis- and trans-[PtCl2{Te(CH2)6}2], cis-trans-[Pt3Cl6{Te(CH2)6}4], and cis-trans-[Pt4Cl8{Te(CH2)6}4]: Experimental and DFT Study. Molecules, 23(11), 2993. [Link]

  • Fun, H.-K., et al. (2006). Crystal and molecular structure of cis-Dichlorobis(triphenyl-phosphite) Platinum(II). Journal of Chemical Crystallography, 36(10), 681-685. [Link]

  • Slawin, A. M. Z., Waddell, P. G., & Woollins, J. D. (2009). cis-Dichloridobis(triisopropoxyphosphine)platinum(II). Acta Crystallographica Section E: Structure Reports Online, 65(11), m1392. [Link]

  • Steffen, J. (n.d.). ³¹P chemical shifts. Science and Fun. [Link]

  • NPTEL IIT Bombay. (2024, February 2). Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy [Video]. YouTube. [Link]

  • Solar, J. M., Rogers, R. D., & Mason, W. R. (1984). Synthesis of Some Alkyl Phosphite Complexes of Platinum and Their Structural and Spectral Characterization. Inorganic Chemistry, 23(3), 377-383. [Link]

  • Wikipedia contributors. (2023, December 1). Bis(triphenylphosphine)platinum chloride. In Wikipedia, The Free Encyclopedia. [Link]

  • Grice, K. A., et al. (2023). Synthesis, Characterization, Computational Studies, and Reactivity of Platinum(II) Complexes of Alkyl Phosphite Ligands. Organometallics. [Link]

  • Duran, J., et al. (2015). Reaction pathways of the conversion of Pt(PPh3)4 to complex 1. Dalton Transactions, 44(32), 14362-14371. [Link]

  • Solar, J. M., Rogers, R. D., & Mason, W. R. (1984). Synthesis of some alkyl phosphite complexes of platinum and their structural and spectral characterization. Inorganic Chemistry, 23(3), 377-383. [Link]

  • Wilson, J. J., & Lippard, S. J. (2014). Synthetic Methods for the Preparation of Platinum Anticancer Complexes. Chemical Reviews, 114(8), 4470-4495. [Link]

  • Wiśniewska, J., et al. (2020). Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity. Molecules, 25(23), 5623. [Link]

  • Wang, Y., et al. (2020). Development and Scale-up of the Rapid Synthesis of Triphenyl Phosphites in Continuous Flow. Organic Process Research & Development, 24(5), 800-806. [Link]

Sources

Optimization

Technical Support Center: cis-Dichlorobis(triphenylphosphite)platinum(II)

Welcome to the dedicated technical support guide for cis-Dichlorobis(triphenylphosphite)platinum(II), [PtCl₂(P(OPh)₃)₂]. This resource is designed for researchers, scientists, and drug development professionals who utili...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for cis-Dichlorobis(triphenylphosphite)platinum(II), [PtCl₂(P(OPh)₃)₂]. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile platinum(II) catalyst in their work. As a homogeneous catalyst, its performance is intrinsically linked to the integrity of the molecular complex in solution. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the common challenge of catalyst deactivation. Our approach is rooted in explaining the causal mechanisms to empower you to diagnose, prevent, and resolve issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of cis-Dichlorobis(triphenylphosphite)platinum(II)?

This catalyst is primarily used in homogeneous catalysis, most notably for hydrosilylation reactions, which are crucial for producing organosilicon compounds and cross-linking silicone polymers.[1] Its square-planar Pt(II) center and labile phosphite ligands allow it to readily participate in oxidative addition and reductive elimination steps, characteristic of many catalytic cycles. It also serves as a precursor for the synthesis of other platinum complexes.[2]

Q2: What are the initial visual or observational signs of catalyst deactivation?

The most common initial indicators of catalyst deactivation include:

  • Slowing or stalling of the reaction rate: A noticeable decrease in product formation over time compared to previous successful runs.

  • Color change: The appearance of a black or dark brown precipitate, commonly known as "platinum black," is a strong indicator of catalyst decomposition and aggregation.[3][4]

  • Incomplete conversion: The reaction fails to reach completion even after extended periods or with additional heating.

  • Loss of selectivity: An increase in the formation of undesired byproducts.

Q3: How should the catalyst be handled and stored to maintain its activity?

cis-Dichlorobis(triphenylphosphite)platinum(II) is an air-stable solid. However, its stability in solution, particularly at elevated temperatures or in the presence of reactive substrates, is more limited.

  • Storage: Store the solid catalyst in a tightly sealed container in a cool, dry place, away from light.

  • Handling: When preparing solutions, use high-purity, dry, and deoxygenated solvents under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative or hydrolytic degradation of the triphenylphosphite ligands.

Q4: Can a deactivated catalyst be regenerated?

Regeneration of this specific homogeneous catalyst in situ is generally challenging and often impractical in a research setting. Deactivation mechanisms like ligand degradation or platinum aggregation are typically irreversible.[5] While methods exist for regenerating heterogeneous platinum catalysts, they are not applicable here.[6][7] The most effective strategy is to prevent deactivation by controlling the experimental conditions and purity of reagents.

Troubleshooting Guide: Diagnosing and Mitigating Catalyst Deactivation

This section provides a structured approach to troubleshooting common issues encountered during catalysis with cis-Dichlorobis(triphenylphosphite)platinum(II).

Problem 1: Markedly Reduced Catalytic Activity or Complete Inactivity

A significant drop in reaction rate is the most frequent symptom of catalyst deactivation. The underlying causes can be broadly categorized into chemical, thermal, and substrate/product-related issues.

The following diagram outlines a logical workflow for diagnosing the root cause of catalyst inactivity.

Deactivation_Workflow start Reduced Catalyst Activity Observed check_precipitate Visual Inspection: Is there a black precipitate (Pt Black)? start->check_precipitate yes_precipitate Yes check_precipitate->yes_precipitate Yes no_precipitate No check_precipitate->no_precipitate No cause_aggregation Cause: Aggregation/Decomposition - Thermal Stress - Ligand Dissociation yes_precipitate->cause_aggregation analyze_solution Analyze Supernatant & Reagents no_precipitate->analyze_solution check_ligand 31P NMR Analysis: - Multiple P signals? - Free phosphite signals? analyze_solution->check_ligand yes_ligand_issue Yes check_ligand->yes_ligand_issue Yes no_ligand_issue No check_ligand->no_ligand_issue No cause_ligand_degradation Cause: Ligand Degradation - Oxidation/Hydrolysis - Ligand Dissociation yes_ligand_issue->cause_ligand_degradation check_impurities Reagent/Solvent Analysis: - GC-MS for impurities - Test for H₂O, O₂ no_ligand_issue->check_impurities impurities_found Yes check_impurities->impurities_found Found no_impurities No check_impurities->no_impurities Clean cause_poisoning Cause: Catalyst Poisoning (e.g., S, P compounds) impurities_found->cause_poisoning cause_thermal Cause: Thermal Degradation - High reaction temp - Localized heating no_impurities->cause_thermal Deactivation_Pathways cluster_deactivation Deactivation Pathways active_catalyst Active Catalyst [PtCl₂(P(OPh)₃)₂] poisoned_catalyst Poisoned Complex [Pt(Poison)Lₙ] active_catalyst->poisoned_catalyst Poisoning (e.g., Sulfur cmpds) degraded_ligand Degraded Ligand (e.g., P(OPh)₃ → OP(OPh)₃) active_catalyst->degraded_ligand Oxidation/ Hydrolysis dissociated_species Unstable Intermediate [PtCl₂(P(OPh)₃)] active_catalyst->dissociated_species Thermal Stress/ Ligand Dissociation pt_black Inactive Pt(0) Aggregate (Platinum Black) dissociated_species->pt_black Aggregation

Caption: Major deactivation pathways for the platinum catalyst.

By understanding these potential failure modes and employing rigorous experimental technique and diagnostic analysis, you can significantly improve the reliability and success of your catalytic reactions.

References

  • ResearchGate. (2025). Characterisation of the deactivation of platinum and palladium supported on activated carbon used as hydrodechlorination catalysts. Available at: [Link]

  • Applied Catalysts. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Available at: [Link]

  • Diva-portal.org. (n.d.). Study of Catalyst Deactivation in Three Different Industrial Processes. Available at: [Link]

  • ResearchGate. (2025). On the deactivation of supported platinum catalysts for selective oxidation of alcohols. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). cis-Dichloridobis(triphenylphosphine-κP)platinum(II) chloroform solvate. Available at: [Link]

  • SciSpace. (n.d.). Mechanisms of catalyst deactivation. Available at: [Link]

  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Available at: [Link]

  • MDPI. (n.d.). Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Platinum(II) Phenylpyridyl Schiff Base Complexes as Latent, Photoactivated, Alkene Hydrosilylation Catalysts. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal and molecular structure of cis-Dichlorobis(triphenyl-phosphite) Platinum(II). Available at: [Link]

  • Google Patents. (n.d.). Reactivation of platinum catalysts.
  • MDPI. (n.d.). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Available at: [Link]

  • Whitesides Research Group. (n.d.). Mechanism of Thermal Decomposition of Di-n-butylbis(triphenyl-phosphine)platinum(II). Available at: [Link]

  • Google Patents. (n.d.). Method for the regeneration and reactivation of deactivated supported platinum catalysts.
  • MDPI. (n.d.). Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. Available at: [Link]

  • ResearchGate. (n.d.). Platinum catalyst deactivation and reactivation by in situ replacement of oxygen by nitrogen. Available at: [Link]

  • University of Illinois IDEALS. (n.d.). Tailored activation of new platinum hydrosilylation catalysts. Available at: [Link]

  • Google Patents. (n.d.). Reactivating platinum catalyst.
  • Gelest. (2025). The Science Behind High-Activity Platinum Catalysts for Hydrosilylation. Available at: [Link]

  • Wiley Online Library. (2013). Platinum-Based Heterogeneously Catalyzed Hydrosilylation. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for cis-Dichlorobis(triphenylphosphite)platinum(II)

Welcome to the technical support guide for the synthesis and optimization of cis-Dichlorobis(triphenylphosphite)platinum(II), [PtCl₂(P(OPh)₃)₂]. This document is designed for researchers, chemists, and drug development p...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of cis-Dichlorobis(triphenylphosphite)platinum(II), [PtCl₂(P(OPh)₃)₂]. This document is designed for researchers, chemists, and drug development professionals who utilize this important platinum(II) complex. As a versatile precursor and catalyst, achieving high yield and isomeric purity is paramount. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges encountered during its synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis of cis-[PtCl₂(P(OPh)₃)₂]. Each entry details the likely causes and provides actionable, step-by-step protocols for resolution.

Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

Low yield is a frequent issue stemming from several factors, including incomplete reaction, suboptimal reagent stoichiometry, or mechanical loss during product isolation.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction between the platinum precursor (e.g., K₂[PtCl₄] or PtCl₂) and triphenylphosphite may not have gone to completion.

    • Causality: The reaction kinetics can be sluggish depending on the solvent and temperature. Platinum(II) complexes are relatively inert, and ligand substitution requires sufficient thermal energy to overcome the activation barrier.

    • Solution: Increase the reaction time and/or temperature. A typical synthesis involves refluxing the reactants for several hours (e.g., 6 hours in toluene at 60°C) to ensure the reaction proceeds to completion.[1] Monitor the reaction progress by taking small aliquots and analyzing them via ³¹P NMR spectroscopy until the starting material signals are no longer observed.

  • Suboptimal Stoichiometry: An incorrect molar ratio of triphenylphosphite to the platinum salt can lead to the formation of undesired side products or leave unreacted starting materials.

    • Causality: The desired product requires a 2:1 molar ratio of P(OPh)₃ to PtCl₂. Using excess phosphite can sometimes help drive the reaction to completion, but significant excess can lead to purification challenges.

    • Solution: Ensure a precise 1:2 molar ratio of PtCl₂ to P(OPh)₃ is used.[1] Use freshly opened or properly stored triphenylphosphite, as it can oxidize over time.

  • Product Loss During Workup: The product may be lost during filtration or washing steps, especially if it has some solubility in the washing solvents.

    • Causality: cis-[PtCl₂(P(OPh)₃)₂] is a crystalline solid but may exhibit slight solubility in organic solvents used for washing, particularly if the solvent volume is large or the mixture is not adequately cooled.

    • Solution: After precipitation, ensure the reaction mixture is thoroughly cooled in an ice bath to minimize solubility. Wash the collected precipitate with a minimal amount of cold solvent (e.g., methanol or ethanol) to remove soluble impurities without dissolving a significant amount of the product.

Q2: My final product is a yellow powder, not the expected colorless/white crystals. How do I resolve this?

A yellow coloration is a tell-tale sign of contamination with the trans isomer, trans-Dichlorobis(triphenylphosphite)platinum(II). The cis isomer is typically a white or colorless crystalline solid.[2]

Cause & Solution:

  • Isomeric Contamination: The synthesis can sometimes yield a mixture of cis and trans isomers. The trans isomer is often the kinetically favored product, while the cis isomer is the thermodynamically more stable product.[2]

    • Causality: Insufficient heating or reaction time may not allow the complete conversion of the initially formed trans isomer to the more stable cis form.[2]

    • Solution - Isomerization & Purification:

      • Thermal Isomerization: Dissolve the impure product in a suitable solvent (e.g., chloroform or toluene) and reflux the solution. The thermal energy will promote the isomerization from the trans to the cis configuration. Monitor the process by ³¹P NMR until the signal corresponding to the trans isomer disappears.

      • Recrystallization: The cis and trans isomers often have different solubilities, allowing for separation by fractional crystallization. A common method is to dissolve the crude product in a minimal amount of a good solvent (like chloroform) and then slowly add a poor solvent (like methanol or hexane) until turbidity is observed.[1][3] Slow cooling should yield purer crystals of the less soluble isomer, typically the desired cis product.

Q3: My ³¹P NMR spectrum shows multiple signals. How do I interpret this and purify my product?

The ³¹P{¹H} NMR spectrum is the most powerful tool for assessing the purity and isomeric identity of your product. For the pure cis isomer, you should observe a single resonance with platinum satellites.

Interpretation & Workflow:

  • Identifying Species:

    • cis-[PtCl₂(P(OPh)₃)₂]: A single peak with ¹J(P-Pt) coupling constants typically in the range of 3300-4000 Hz.[4] The two phosphorus atoms are chemically equivalent.

    • trans-[PtCl₂(P(OPh)₃)₂]: A single peak at a different chemical shift from the cis isomer. The ¹J(P-Pt) coupling constant will be significantly different, often smaller.

    • Starting Material/Side Products: Additional peaks may correspond to unreacted P(OPh)₃ or its oxidation product, OP(OPh)₃.[5]

Below is a troubleshooting workflow for addressing product impurity based on NMR analysis.

G start Run ³¹P{¹H} NMR of Crude Product check_peaks How many major signals with Pt satellites? start->check_peaks one_peak One Major Signal check_peaks->one_peak One two_peaks Two Major Signals check_peaks->two_peaks Two other_peaks Other Significant Signals Present check_peaks->other_peaks >2 verify_cis verify_cis one_peak->verify_cis Check ¹J(P-Pt) coupling cis_trans_mix cis_trans_mix two_peaks->cis_trans_mix Likely cis/trans Mixture impurity_id impurity_id other_peaks->impurity_id Likely impurities (e.g., free P(OPh)₃, OP(OPh)₃) success success verify_cis->success Matches cis isomer (>3300 Hz) trans_isomer trans_isomer verify_cis->trans_isomer Matches trans isomer action_reflux action_reflux trans_isomer->action_reflux cis_trans_mix->action_reflux Action: Reflux in solvent (e.g., Toluene) to isomerize nmr_again nmr_again action_reflux->nmr_again Re-run NMR nmr_again->check_peaks action_recrystallize action_recrystallize impurity_id->action_recrystallize Action: Recrystallize product action_recrystallize->nmr_again

Caption: Troubleshooting workflow for product purity analysis using ³¹P NMR.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the synthesis and handling of cis-[PtCl₂(P(OPh)₃)₂].

Q: What is the most reliable synthetic protocol for this complex?

A common and reliable method involves the direct reaction of a platinum(II) salt with two equivalents of triphenylphosphite.

Experimental Protocol: Synthesis from PtCl₂ [1]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Platinum(II) chloride (PtCl₂, 1 equivalent).

  • Reagents: Add dry toluene to the flask, followed by triphenylphosphite (P(OPh)₃, 2 equivalents).

  • Reaction: Heat the mixture to 60°C and maintain reflux with vigorous stirring for 6 hours. A yellowish precipitate of the product should form.

  • Isolation: Cool the suspension to room temperature, then further cool in an ice bath for 30 minutes.

  • Filtration: Collect the precipitate by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold methanol to remove any unreacted triphenylphosphite.

  • Drying: Dry the final product under vacuum. The expected product is a colorless or white crystalline solid.

Q: What are the key differences in reaction conditions when starting with K₂[PtCl₄] versus PtCl₂?

While both are viable precursors, the choice can influence the reaction solvent and workup procedure.

ParameterStarting Material: K₂[PtCl₄]Starting Material: PtCl₂
Solubility Soluble in water/ethanol mixtures.Insoluble in water; requires organic solvents like toluene.[1]
Typical Solvent Hot ethanol/water mixture.[6]Toluene, chloroform, or other organic solvents.[1]
Reaction Triphenylphosphite (in ethanol) is added to an aqueous solution of K₂[PtCl₄]. The product precipitates directly from the mixed-solvent system.[6]A suspension of PtCl₂ in an organic solvent is refluxed with triphenylphosphite.[1]
Workup Simple filtration from the aqueous/ethanolic mixture, followed by washing.Filtration from the organic solvent, followed by washing with a suitable solvent (e.g., methanol).
Consideration The presence of KCl as a byproduct, which is typically removed during washing due to its solubility in the reaction medium.A generally cleaner reaction system with no inorganic salt byproducts.
Q: How should the final product be stored?

cis-Dichlorobis(triphenylphosphite)platinum(II) is a stable complex but should be stored with care to ensure its integrity over time.

  • Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent potential slow oxidation of the phosphite ligands.

  • Temperature: Store at room temperature or in a desiccator.

  • Light: Protect from strong light, although it is not exceptionally light-sensitive.

Q: What is the expected geometry of the complex?

The complex adopts a distorted square planar geometry around the central Platinum(II) ion.[1] The two chloride ligands and the two phosphorus atoms of the triphenylphosphite ligands are arranged in a cis configuration.[1] This arrangement leads to a C₂v symmetry in an idealized state, but crystal packing forces can cause slight distortions from this geometry.[1]

References

  • Ismail, I. M., et al. (2012). Crystal and molecular structure of cis-Dichlorobis(triphenyl-phosphite) Platinum(II). National Institutes of Health. Available at: [Link]

  • Samaritani, S., et al. Antiproliferative activity of platinum(II) complexes containing triphenylphosphine. University of Pisa. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Dichlorobis(triphenylphosphine)platinum(II) Catalyst: High-Purity Supplier for Chemical Synthesis. Available at: [Link]

  • Li, Y., et al. (2008). cis-Dichloridobis(triphenylphosphine-κP)platinum(II) chloroform solvate. National Institutes of Health. Available at: [Link]

  • Wikipedia. Bis(triphenylphosphine)platinum chloride. Available at: [Link]

  • Chivers, T., et al. (2025). Preparation and 31P NMR characterization of N-bonded complexes of platinum(II) with a phosphadithiatriazine: X-ray structure of trans-PtCl2(Pet3)(η1-N-Ph2PS2N3). ResearchGate. Available at: [Link]

  • Lattman, M., et al. (1987). Reaction of "cyclenphosphorane" with cis-dichlorobis(triphenylphosphine)platinum(II). Formation of bidentate and monodentate phosphoranide adducts. American Chemical Society. Available at: [Link]

  • Chemistry LibreTexts. (2020). 25.4: Structure and Isomerization. Available at: [Link]

  • Gabbason, F., et al. (2023). Dibromo- and Dichlorotriphenylphosphino N-Acyclic Carbene Complexes of Platinum(II)—Synthesis and Cytotoxicity. MDPI. Available at: [Link]

  • Holloway, C. E., & Melník, M. (2025). trans-Dichlorobis(triphenylphosphine-P)platinum(II). ResearchGate. Available at: [Link]

  • Bautista, L., et al. (2013). cis/trans-[Pt(C∧N)(C≡CR)(CNBut)] Isomers: Synthesis, Photophysical, DFT Studies, and Chemosensory Behavior. National Institutes of Health. Available at: [Link]

  • Nagasato, K., et al. (2024). Trans-to-cis isomerization of a platinum(II) complex with two triphosphine ligands via coordination with gold(I) ion. ResearchGate. Available at: [Link]

  • Al-Jibori, S. A., et al. (2025). ³¹P{¹H}NMR spectra of; (a) trans- and cis-[Pd(btt)2(PPh3)2]Cl2 prepared... ResearchGate. Available at: [Link]

  • Nelson, J. H., et al. (2025). Bis(Triphenylphosphine)Platinum Complexes. ResearchGate. Available at: [Link]

  • Nagasato, K., et al. Trans-to-cis isomerization of a platinum(II) complex with two triphosphine ligands via coordination with gold(I) ions. The University of Osaka Institutional Knowledge Archive (OUKA). Available at: [Link]

  • Gabano, E., et al. (2019). trans-Dichloro(triphenylarsino)(N,N-dialkylamino)platinum(II) Complexes: In Search of New Scaffolds to Circumvent Cisplatin Resistance. National Institutes of Health. Available at: [Link]

  • Nagasato, K., et al. (2024). Trans-to-cis isomerization of a platinum(II) complex with two triphosphine ligands via coordination with gold(I) ions. ResearchGate. Available at: [Link]

  • Oxford Instruments. Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Available at: [Link]

  • The Royal Society of Chemistry. Supporting information. Available at: [Link]

  • Chemical Review and Letters. (2021). Preparation, characterization and structural study of a dichlorobis (4'-bromobiphenyl-4-yl)diphenylphosphine platinum(II) complex and checking the catalytic activity under optimal conditions. Available at: [Link]

  • Lattman, M., et al. (1987). Reaction of "cyclenphosphorane" with cis-dichlorobis(triphenylphosphine)platinum(II). Formation of bidentate and monodentate phosphoranide adducts and x-ray crystal structure of (.eta.2-cyclenP)PtClPPh3. ACS Publications. Available at: [Link]

  • Michigan State University Chemistry. Synthesis of cis- and trans- Diamminedichloroplatinum(II). Available at: [Link]

  • Johnstone, T. C., et al. (2014). Synthetic Methods for the Preparation of Platinum Anticancer Complexes. National Institutes of Health. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions in cis-Dichlorobis(triphenylphosphite)platinum(II) Catalyzed Hydrosilylation

Welcome to the technical support center for platinum-catalyzed hydrosilylation. This guide is designed for researchers, scientists, and drug development professionals utilizing cis-Dichlorobis(triphenylphosphite)platinum...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for platinum-catalyzed hydrosilylation. This guide is designed for researchers, scientists, and drug development professionals utilizing cis-Dichlorobis(triphenylphosphite)platinum(II) as a catalyst. Here, we address common side reactions and provide in-depth troubleshooting strategies to help you optimize your experiments for higher yields and product purity.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish or shows a long induction period. Is my catalyst active?

A1: The cis-Dichlorobis(triphenylphosphite)platinum(II) complex is a Pt(II) precatalyst and typically requires in-situ reduction to a Pt(0) species to initiate the catalytic cycle. An induction period is common as this reduction takes place. However, a prolonged induction period or a sluggish reaction can indicate issues with catalyst activation or the presence of inhibitors.

  • Causality: The active catalyst in the Chalk-Harrod mechanism is a Pt(0) species. The conversion from your Pt(II) precatalyst can be influenced by the reaction components and impurities.

  • Troubleshooting:

    • Ensure Purity of Reagents: Alkenes, silanes, and solvents should be free of peroxides, water, and other coordinating impurities that can interfere with the catalyst.

    • Temperature: Gently warming the reaction mixture (e.g., to 40-60 °C) can often facilitate the reduction of the Pt(II) precatalyst and shorten the induction period.

    • Activators: In some cases, a small amount of a reducing agent can be used, but this should be approached with caution as it can also lead to catalyst decomposition.

Q2: I am observing significant amounts of isomerized alkene, especially when using terminal alkenes. How can I prevent this?

A2: Alkene isomerization is one of the most common side reactions in platinum-catalyzed hydrosilylation.[1] This occurs when the platinum hydride intermediate, formed after oxidative addition of the silane, undergoes a reversible migratory insertion and β-hydride elimination with the alkene, leading to the migration of the double bond.

  • Causality: The reversibility of the alkene insertion step in the catalytic cycle is the primary cause of isomerization.[1]

  • Troubleshooting:

    • Reaction Temperature: Lowering the reaction temperature can disfavor the β-hydride elimination step responsible for isomerization.

    • Silane Addition: Adding the silane slowly to the reaction mixture containing the catalyst and the alkene can help to keep the concentration of the platinum hydride species low, thus favoring the productive hydrosilylation pathway over isomerization.

    • Ligand Modification: While you are using a specific catalyst, it's worth noting that bulkier phosphite or phosphine ligands can sometimes suppress isomerization by sterically hindering the formation of the required intermediates for this side reaction.[1]

Q3: My desired alkylsilane product is contaminated with a vinylsilane. What is causing this dehydrogenative silylation?

A3: Dehydrogenative silylation is a side reaction that produces a vinylsilane and dihydrogen gas instead of the expected alkylsilane. This pathway can become competitive with the standard hydrosilylation reaction.[2]

  • Causality: This side reaction is thought to proceed through an alternative mechanism involving the insertion of the alkene into the Pt-Si bond, followed by β-hydride elimination.

  • Troubleshooting:

    • Choice of Silane: This side reaction is more common with certain types of silanes. If possible, experimenting with a different silane (e.g., one with less steric bulk) might reduce the amount of dehydrogenative silylation.

    • Reaction Conditions: Adjusting the temperature and concentration of reactants can alter the relative rates of hydrosilylation and dehydrogenative silylation. Lower temperatures generally favor the desired hydrosilylation.

In-Depth Troubleshooting Guides

Problem 1: Catalyst Decomposition (Formation of Platinum Black)

The formation of a black precipitate (platinum black) is a clear indicator of catalyst decomposition.[1] This leads to a loss of catalytic activity and can contaminate your product.

Root Causes and Solutions:

Cause Explanation Troubleshooting Protocol
High Reaction Temperature Excessive heat can lead to the agglomeration of platinum species into inactive colloidal platinum.[1]1. Run the reaction at the lowest effective temperature. 2. Monitor the reaction progress closely and stop the heating once the starting materials are consumed.
Impurities in Reagents Certain impurities can strip the ligands from the platinum center, leading to the formation of unstable, naked platinum species that readily agglomerate.1. Purify alkenes and solvents by passing them through a column of activated alumina. 2. Use freshly distilled silanes.
High Catalyst Loading While counterintuitive, a very high concentration of the catalyst can sometimes promote aggregation.1. Optimize the catalyst loading to the lowest possible level that still provides a reasonable reaction rate.
Problem 2: Low Regioselectivity (Formation of α- and β-isomers)

When using unsymmetrical alkynes or certain alkenes, you may obtain a mixture of regioisomers (e.g., α- and β-adducts). The desired isomer depends on your synthetic goal.

Factors Influencing Regioselectivity and Control Strategies:

  • Steric Effects: The steric bulk of both the silane and the unsaturated substrate plays a crucial role. The bulkier substituent will generally direct the silyl group to the less sterically hindered carbon.

    • Actionable Insight: To favor the β-isomer with terminal alkynes, a bulkier silane can be employed. The triphenylphosphite ligands on your catalyst already provide significant steric bulk, which generally favors the formation of the terminal silyl product (anti-Markovnikov addition) with terminal alkenes.

  • Electronic Effects: The electronic properties of the substituents on the alkyne or alkene can influence the regioselectivity. Electron-withdrawing groups can favor the formation of the α-isomer.

    • Actionable Insight: If you are observing an undesired regioisomer, consider if the electronic nature of your substrate is directing the addition. While changing the substrate is not always possible, understanding this effect can explain the observed product distribution.

Experimental Protocols

Protocol 1: Standard Hydrosilylation Procedure with cis-Pt(P(OPh)₃)₂Cl₂
  • To a dry, inert-atmosphere flask, add the alkene (1.0 equiv) and the solvent (e.g., toluene, THF).

  • Add the cis-Dichlorobis(triphenylphosphite)platinum(II) catalyst (0.01-0.1 mol%).

  • Begin stirring and add the silane (1.05-1.2 equiv) dropwise over 5-10 minutes.

  • If no reaction is observed at room temperature, gently heat the mixture to 40-60 °C.

  • Monitor the reaction progress by TLC, GC, or NMR.

  • Upon completion, the reaction can be quenched by cooling to room temperature. The product can be purified by column chromatography or distillation.

Visualizing the Chemistry

Catalytic Cycle and Major Side Reactions

The following diagram illustrates the generally accepted Chalk-Harrod mechanism for hydrosilylation and the points at which common side reactions diverge.

Hydrosilylation_Cycle cluster_main_cycle Main Hydrosilylation Cycle cluster_side_reactions Side Reactions Precatalyst Pt(II) Precatalyst cis-PtCl₂(P(OPh)₃)₂ Pt0 Active Pt(0) Species Precatalyst->Pt0 Reduction OxAdd Oxidative Addition Pt(II)-H(SiR₃) Pt0->OxAdd + HSiR₃ Decomposition Catalyst Decomposition (Platinum Black) Pt0->Decomposition Coord Alkene Coordination OxAdd->Coord + Alkene DehydroSilyl Dehydrogenative Silylation (Vinylsilane) OxAdd->DehydroSilyl + Alkene, -H₂ Insert Migratory Insertion Coord->Insert Isomerization Alkene Isomerization Coord->Isomerization Insert->Coord β-Hydride Elimination (Reversible) RedElim Reductive Elimination Insert->RedElim RedElim->Pt0 Product Alkylsilane Product RedElim->Product

Caption: Catalytic cycle and key side reactions.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose and resolve common issues during hydrosilylation.

Troubleshooting_Workflow Start Experiment Start Problem Problem Observed? Start->Problem NoReaction No/Slow Reaction Problem->NoReaction Yes SideProducts Side Products Observed Problem->SideProducts Yes Decomposition Catalyst Decomposition Problem->Decomposition Yes Success Successful Reaction Problem->Success No CheckPurity CheckPurity NoReaction->CheckPurity Check Reagent Purity Isomerization Isomerization SideProducts->Isomerization Isomerized Alkene? Dehydro Dehydro SideProducts->Dehydro Vinylsilane? CheckTempPurity CheckTempPurity Decomposition->CheckTempPurity Check Temp & Purity IncreaseTemp Increase Temperature CheckPurity->IncreaseTemp Purity OK IncreaseTemp->Problem LowerTemp Lower Temperature / Slow Silane Addition Isomerization->LowerTemp Yes LowerTemp->Problem ChangeSilane Change Silane / Lower Temp Dehydro->ChangeSilane Yes ChangeSilane->Problem CheckTempPurity->Problem

Caption: A decision tree for troubleshooting.

References

  • Lukina, Y., et al. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers (Basel), 12(10), 2174. [Link]

  • Egorov, M. P., et al. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. MDPI. [Link]

  • Macgregor, S. A., et al. (2015). Platinum(II) Phenylpyridyl Schiff Base Complexes as Latent, Photoactivated, Alkene Hydrosilylation Catalysts. ACS Catalysis. [Link]

  • Girolami, G. S., et al. (2021). Platinum(II) Di-ω-alkenyl Complexes as “Slow-Release” Precatalysts for Heat-Triggered Olefin Hydrosilylation. Girolami Group Website - University of Illinois. [Link]

  • Pregosin, P. S., et al. (1988). Mechanistic aspects of the platinum catalysed hydrosilylation of PhC CH2 with Et3SiH. Journal of Organometallic Chemistry, 356(2), 259–269. [Link]

  • Wang, X., et al. (2019). Platinum Complexes Catalyzed Hydrosilylation of Trichlorosilane and Allyl Chloride. Chinese Journal of Organic Chemistry. [Link]

  • Pagliaro, M., et al. (2013). Platinum‐Based Heterogeneously Catalyzed Hydrosilylation. European Journal of Organic Chemistry. [Link]

  • Zhang, J., et al. (2021). Biomimetic caged platinum catalyst for hydrosilylation reaction with high site selectivity. Nature Communications. [Link]

  • Whittaker, A. M., et al. (2015). Platinum(II) Phenylpyridyl Schiff Base Complexes as Latent, Photoactivated, Alkene Hydrosilylation Catalysts. ACS Catalysis. [Link]

  • Dellermann, T. (2018). Influence of Strong Donors on Industrial Platinum Catalysts in the Hydrosilylation Reaction. mediaTUM. [Link]

  • Rodstein, I., et al. (2023). Ylide-Functionalized Phosphine (YPhos) Platinum Complexes: Synthesis and Application in Hydrosilylations under Mild Conditions. Organometallics. [Link]

  • Zev, A., et al. (2016). Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation. ACS Catalysis. [Link]

  • Zev, A., et al. (2016). Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation. ACS Publications. [Link]

  • Enthaler, S., et al. (2019). Recent Advances in Catalytic Hydrosilylations: Developments beyond Traditional Platinum Catalysts. Chemistry – An Asian Journal. [Link]

  • Chen, Y.-C., et al. (2021). Short-Chained Platinum Complex Catalyzed Hydrosilylation under Thermomorphic Conditions. Molecules. [Link]

  • Lee, S., et al. (2024). Rational Design of Pt Supported Catalysts for Hydrosilylation. ChemRxiv. [Link]

  • Maliszewski, B. P., et al. (2024). Pt Catalysts used in the hydrosilylation of 1 to form 3. (GC yields). ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: cis-Dichlorobis(triphenylphosphite)platinum(II) Catalyst

Welcome to the technical support center for cis-Dichlorobis(triphenylphosphite)platinum(II), a versatile catalyst in synthetic chemistry. This guide is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cis-Dichlorobis(triphenylphosphite)platinum(II), a versatile catalyst in synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during its application. Our goal is to provide practical, field-proven insights to ensure the optimal performance and longevity of your catalyst.

I. Troubleshooting Guide: Catalyst Deactivation and Regeneration

Catalyst deactivation is a common challenge that can manifest as reduced reaction rates, incomplete conversions, or changes in selectivity. Understanding the root cause is critical for effective regeneration.

Observed Problem Potential Cause Diagnostic Approach Proposed Solution/Regeneration
Gradual decrease in catalytic activity over multiple runs. Ligand degradation (hydrolysis of triphenylphosphite) or formation of inactive platinum species.31P NMR spectroscopy to identify new phosphorus species. Visual inspection for the formation of platinum black.Recrystallization of the catalyst to remove impurities and degraded ligand byproducts.
Reaction mixture turns dark or black. Formation of colloidal platinum(0) particles, a common deactivation pathway in hydrosilylation reactions.[1][2]Visual observation. The catalyst solution should be colorless to pale yellow.Filtration of the reaction mixture to remove platinum black, followed by recrystallization of the soluble catalyst.
Catalyst appears discolored or has poor solubility. Air or moisture sensitivity leading to decomposition. Phosphite ligands can be sensitive to oxidation.[3]Compare the appearance and solubility of the used catalyst with a fresh sample.Handle the catalyst under an inert atmosphere (glovebox or Schlenk line). Recrystallize the catalyst under inert conditions.
Inconsistent reaction outcomes. Presence of impurities in the catalyst or reaction medium.Characterize the catalyst using techniques like NMR and elemental analysis to confirm its purity.Purify the catalyst by recrystallization. Ensure all solvents and reagents are pure and dry.

II. Frequently Asked Questions (FAQs)

Catalyst Handling and Stability

Q1: My cis-Dichlorobis(triphenylphosphite)platinum(II) catalyst has changed color from white/pale yellow to a darker shade. What does this indicate?

A change in color, particularly darkening or the appearance of black particles, is a strong indicator of catalyst decomposition. This often involves the reduction of the Pt(II) center to platinum(0) nanoparticles, which are catalytically inactive for many reactions.[1][2] This can be triggered by reactive substrates, impurities, or exposure to air and moisture.

Q2: How should I properly store the cis-Dichlorobis(triphenylphosphite)platinum(II) catalyst to ensure its long-term stability?

This complex, particularly due to the phosphite ligands, can be sensitive to air and moisture.[3] For optimal stability, it is recommended to store the catalyst under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place. A glovebox or a desiccator with an inert atmosphere is ideal.

Understanding Deactivation

Q3: What are the primary mechanisms of deactivation for this catalyst?

The two most probable deactivation pathways are:

  • Formation of Platinum(0) Nanoparticles: In many catalytic cycles, particularly hydrosilylation, the Pt(II) complex can be reduced to Pt(0), which can then aggregate into inactive colloidal particles.[1][2]

  • Ligand Degradation: The triphenylphosphite ligands are susceptible to hydrolysis, especially in the presence of trace amounts of water, which can be introduced with reagents or solvents.[4] This hydrolysis would alter the electronic and steric properties of the catalyst, leading to a loss of activity.

Q4: Can I use 31P NMR to assess the health of my catalyst?

Absolutely. 31P NMR spectroscopy is a powerful tool for this purpose.[5][6][7] A fresh sample of cis-Dichlorobis(triphenylphosphite)platinum(II) should exhibit a characteristic singlet in the 31P{1H} NMR spectrum. The appearance of new signals, particularly those corresponding to free triphenylphosphite or its oxidation/hydrolysis products (e.g., triphenylphosphate), indicates ligand dissociation or degradation.

Regeneration and Purification

Q5: Is it possible to regenerate a deactivated cis-Dichlorobis(triphenylphosphite)platinum(II) catalyst?

Yes, in many cases, regeneration is possible and is essentially a purification process to remove decomposition products and restore the catalyst to its active form. The most effective method is recrystallization.

Q6: Can you provide a general protocol for the regeneration (recrystallization) of the catalyst?

The following protocol is adapted from a procedure for purifying the freshly synthesized complex and is effective for removing many common impurities and decomposition products.[8] For air-sensitive compounds, it is highly recommended to perform these steps under an inert atmosphere using a Schlenk line or in a glovebox.[9][10][11]

III. Experimental Protocols

Protocol 1: Regeneration of cis-Dichlorobis(triphenylphosphite)platinum(II) by Recrystallization

This protocol aims to purify the catalyst by removing insoluble platinum black and soluble ligand-derived impurities.

Materials:

  • Deactivated cis-Dichlorobis(triphenylphosphite)platinum(II) catalyst

  • Chloroform (CHCl3), reagent grade

  • Methanol (MeOH), reagent grade

  • Schlenk flask or round-bottom flask

  • Filter cannula or a fritted glass filter for air-sensitive filtration

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolution: Under an inert atmosphere, dissolve the deactivated catalyst in a minimal amount of chloroform. If significant amounts of black precipitate (platinum black) are present, allow them to settle.

  • Filtration (if necessary): If insoluble particles are present, filter the solution through a filter cannula or a fine porosity fritted glass filter into a clean Schlenk flask. This step is crucial for removing platinum black.

  • Precipitation: To the clear catalyst solution, slowly add methanol with gentle stirring or swirling until a white or pale-yellow precipitate forms. The addition of a non-solvent like methanol reduces the solubility of the complex, causing it to crystallize.

  • Isolation: Allow the precipitate to fully form, which can be aided by cooling the flask in an ice bath. Collect the solid by filtration. For air-sensitive handling, use a filter cannula to remove the supernatant or filter through a Schlenk filter.

  • Washing: Wash the collected solid with a small amount of cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified catalyst under high vacuum to remove all traces of solvent.

  • Characterization: Confirm the identity and purity of the regenerated catalyst using appropriate analytical techniques, such as 31P NMR and melting point determination.

Protocol 2: Characterization of Regenerated Catalyst by 31P NMR

Procedure:

  • Prepare a sample of the regenerated catalyst by dissolving a small amount in a suitable deuterated solvent (e.g., CDCl3) in an NMR tube under an inert atmosphere.

  • Acquire a proton-decoupled 31P NMR spectrum.

  • Expected Result: A pure sample of cis-Dichlorobis(triphenylphosphite)platinum(II) should show a single sharp peak. Compare the spectrum to that of a fresh catalyst sample to confirm the absence of impurity peaks.

IV. Visualizations

Catalyst Deactivation and Regeneration Workflow

cluster_deactivation Deactivation Pathway cluster_regeneration Regeneration Workflow Active Active Catalyst cis-[Pt(P(OPh)3)2Cl2] Deactivated Deactivated Catalyst (e.g., Pt(0) colloids, hydrolyzed ligands) Active->Deactivated Reaction Conditions (e.g., heat, moisture, reactive substrates) Dissolution 1. Dissolution in CHCl3 Deactivated->Dissolution Start Regeneration Filtration 2. Filtration (remove Pt black) Dissolution->Filtration Precipitation 3. Precipitation with MeOH Filtration->Precipitation Isolation 4. Isolation & Drying Precipitation->Isolation Regenerated Regenerated Catalyst Isolation->Regenerated

Caption: Workflow for catalyst deactivation and regeneration.

Structure of cis-Dichlorobis(triphenylphosphite)platinum(II)

Pt Pt Cl1 Cl Pt->Cl1 Cl2 Cl Pt->Cl2 P1 P(OPh)3 Pt->P1 P2 P(OPh)3 Pt->P2

Caption: Molecular structure of the catalyst.

V. References

  • Stein, J., Lewis, L. N., Gao, Y., & Scott, R. A. (1999). Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation. Journal of the American Chemical Society, 121(15), 3693–3703.

  • He, Y., et al. (2017). Exploring the Hydrolytic Behavior of the Platinum(IV) Complexes with Axial Acetato Ligands. Inorganic Chemistry, 56(17), 10391-10398.

  • Fun, H.-K., et al. (2007). Crystal and molecular structure of cis-Dichlorobis(triphenyl-phosphite) Platinum(II). Malaysian Journal of Chemistry, 9(1), 052-056.

  • Reddit. (2021). Purification of air-sensitive complex. r/Chempros.

  • SpectraBase. (n.d.). CIS-[PT-CL2-(PPH3)2].

  • Roundhill, D. M. (1983). Synthesis of Some Alkyl Phosphite Complexes of Platinum and Their Structural and Spectral Characterization. Inorganic Chemistry, 22(6), 933-937.

  • AmmoniaKnowHow. (2013). Catalyst deactivation Common causes.

  • Marciniec, B., & Kownacki, I. (2014). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 6(5), 1489-1510.

  • Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh.

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (4).

  • MDPI. (2020). Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide.

  • White Rose eTheses Online. (n.d.). The Chemistry of Platinum Complexes and Hydrosilation.

  • ResearchGate. (2016). 31P NMR Study on Some Phosphorus-Containing Compounds.

  • MDPI. (2021). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis.

  • ResearchGate. (2019). Catalytic Phosphite Hydrolysis under Neutral Reaction Conditions.

  • Wikipedia. (n.d.). Stability constants of complexes.

  • MDPI. (2024). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor.

  • NIH. (2007). Room-temperature emission from platinum(II) complexes intercalated into zirconium phosphate-layered materials.

  • NMR Service. (n.d.). 31 Phosphorus NMR.

  • NIH. (2015). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.

  • YouTube. (2021). Air/Moisture Sensitive Filtrations.

  • ResearchGate. (2018). Characterisation of the deactivation of platinum and palladium supported on activated carbon used as hydrodechlorination catalysts.

  • X-MOL. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies.

  • SlidePlayer. (2011). Deactivation of heterogeneous catalysts.

  • NIH. (2016). A Dogma in Doubt: Hydrolysis of Equatorial Ligands of PtIV Complexes under Physiological Conditions.

  • ACS Publications. (2018). Heterogeneous Inhibition of Homogeneous Reactions: Karstedt Catalyzed Hydrosilylation.

  • MDPI. (2020). Platinum Recovery Techniques for a Circular Economy.

  • YouTube. (2016). Platinum Recovery from Laboratory Chemical Waste (pt 1).

  • qualitas1998.net. (2013). Platinum‐Based Heterogeneously Catalyzed Hydrosilylation.

  • MDPI. (2021). Toward the Recovery of Platinum Group Metals from a Spent Automotive Catalyst with Supported Ionic Liquid Phases.

  • YouTube. (2020). Can Platinum & Palladium Be Smelted From Catalytic Converters? Urban Mining Platinum and PGMs!.

  • NIH. (2018). Organometallic Catalysis Catches up with Enzymatic in the Regeneration of NADH.

  • MDPI. (2022). Fluorination and hydrolytic stability of water-soluble platinum complexes with a borane-bridged diphosphoramidite ligand.

  • ResearchGate. (2021). Degradation of phosphonates in Co(II)/peroxymonosulfate process: Performance and mechanism.

Sources

Optimization

Technical Support Center: Troubleshooting Low Catalytic Turnover with cis-Dichlorobis(triphenylphosphite)platinum(II)

Welcome to the technical support center for cis-dichlorobis(triphenylphosphite)platinum(II). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cis-dichlorobis(triphenylphosphite)platinum(II). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to low catalytic turnover. By understanding the underlying principles of the catalyst's behavior, you can optimize your reaction conditions and achieve desired outcomes.

Troubleshooting Guide: Low Catalytic Turnover

Low turnover number (TON) is a common issue in catalysis, indicating that a catalyst molecule becomes inactive after a limited number of cycles.[1] This guide addresses specific problems you might encounter with cis-dichlorobis(triphenylphosphite)platinum(II).

Issue 1: No or Minimal Product Formation

Question: I've assembled my reaction with cis-dichlorobis(triphenylphosphite)platinum(II), but I'm observing little to no product formation. What are the likely causes and how can I fix this?

Answer:

This issue often points to problems with catalyst activation, reactant purity, or reaction setup. Here’s a systematic approach to troubleshoot:

Potential Cause 1: Catalyst Inactivity

  • Explanation: The platinum(II) center may not be in the active catalytic state. While cis-dichlorobis(triphenylphosphite)platinum(II) is a precursor, some reactions require reduction to a Pt(0) species to initiate the catalytic cycle, particularly in hydrosilylation reactions.

  • Troubleshooting Protocol:

    • Pre-reduction/Activation: If your reaction allows, consider an in-situ reduction step. The addition of a small amount of a suitable reducing agent, like a hydrosilane that is also a reactant, can generate the active Pt(0) species.

    • Thermal Activation: Some platinum(II) catalysts can be thermally activated.[2][3] Gradually increasing the reaction temperature might be necessary to facilitate the formation of the active catalyst. However, be cautious of potential catalyst decomposition at excessive temperatures.

    • Catalyst Quality: Ensure the catalyst has been stored under an inert atmosphere and protected from moisture, as degradation can occur.

Potential Cause 2: Substrate or Solvent Impurities

  • Explanation: Impurities in your substrates or solvent can act as catalyst poisons, deactivating the platinum center.[4] Common poisons for platinum catalysts include sulfur, nitrogen-containing compounds, and heavy metals.[5][6]

  • Troubleshooting Protocol:

    • Purify Reactants: Distill liquid substrates and solvents. Recrystallize solid starting materials.

    • Inert Atmosphere: Ensure your reaction is conducted under a rigorously inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from interfering with the catalyst.

    • Solvent Choice: The choice of solvent can significantly impact the reaction.[7] For instance, solvents with unsaturated bonds might competitively coordinate with the platinum center, inhibiting catalysis.[7]

Issue 2: Initial Activity Followed by Rapid Deactivation

Question: My reaction starts, and I see product forming, but it quickly stops, resulting in a low final yield. What could be causing this premature catalyst death?

Answer:

This pattern suggests catalyst deactivation during the reaction. The primary culprits are often catalyst poisoning by impurities generated in situ or catalyst decomposition.

Potential Cause 1: Catalyst Poisoning

  • Explanation: Even if starting materials are pure, side reactions can generate species that poison the catalyst. For example, in hydrosilylation, certain functional groups on the substrate can react to form inhibitors.

  • Troubleshooting Protocol:

    • Analyze the Reaction Mixture: Use techniques like GC-MS or NMR to identify potential byproducts that could be acting as poisons.

    • Protecting Groups: If your substrate contains functional groups known to interfere with platinum catalysts (e.g., thiols, some amines), consider using protecting groups.

Potential Cause 2: Catalyst Agglomeration/Decomposition

  • Explanation: Under certain conditions, the active catalytic species can be unstable and decompose or agglomerate into inactive platinum black or colloids.[8] This is particularly relevant for reactions run at elevated temperatures.

  • Troubleshooting Protocol:

    • Lower Reaction Temperature: If possible, run the reaction at a lower temperature to minimize thermal decomposition pathways.

    • Ligand Modification: The triphenylphosphite ligands play a crucial role in stabilizing the platinum center. If ligand dissociation is suspected, consider if a more strongly coordinating ligand is necessary for your specific application.

    • Catalyst Loading: Excessively high catalyst concentrations can sometimes promote the formation of inactive platinum colloids.[9]

Visualizing the Troubleshooting Workflow

The following diagram outlines the logical steps for diagnosing low catalytic turnover.

Sources

Troubleshooting

Effect of solvent on cis-Dichlorobis(triphenylphosphite)platinum(II) stability and activity

This technical support guide is designed for researchers, scientists, and drug development professionals working with cis-Dichlorobis(triphenylphosphite)platinum(II), herein referred to as cis-[PtCl₂(P(OPh)₃)₂]. This doc...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with cis-Dichlorobis(triphenylphosphite)platinum(II), herein referred to as cis-[PtCl₂(P(OPh)₃)₂]. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and activity of this complex, with a particular focus on the critical role of the solvent.

Introduction: Understanding the Criticality of Solvent Choice

cis-[PtCl₂(P(OPh)₃)₂] is a square planar Pt(II) complex that serves as a valuable precursor and catalyst in a variety of organic transformations. Its reactivity and stability are intricately linked to the solvent system employed. Unlike its more commonly studied triphenylphosphine analogue, the triphenylphosphite ligands in this complex introduce distinct electronic and steric properties that influence its behavior in solution. The phosphorus atoms in phosphite ligands are more electrophilic, and the ligands themselves are less basic and more sterically demanding. These differences can lead to unique reactivity patterns and stability challenges.

The choice of solvent can dictate the rate of ligand exchange, the potential for isomerization to the trans isomer, and the pathway of decomposition. A thorough understanding of these solvent effects is paramount to achieving reproducible and optimal experimental outcomes. This guide will provide a framework for diagnosing and resolving common issues encountered when working with this platinum complex.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues that arise during the use of cis-[PtCl₂(P(OPh)₃)₂].

Q1: My reaction is sluggish or fails to initiate. What are the likely causes?

A sluggish or failed reaction can often be traced back to the stability and activity of the platinum complex in your chosen solvent.

  • Poor Solubility: While cis-[PtCl₂(P(OPh)₃)₂] is soluble in many common organic solvents, its solubility can be a limiting factor. Ensure that the complex is fully dissolved before initiating the reaction. Inadequate solubility can lead to lower than expected catalyst concentration and inconsistent results. Consider solvents like dichloromethane (DCM), chloroform, or toluene for good solubility.[1]

  • Ligand Dissociation: The catalytic activity of many platinum complexes relies on the dissociation of a ligand to open a coordination site for the substrate. In highly coordinating solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), the solvent molecules can compete with the substrate for binding to the platinum center, thereby inhibiting the catalytic cycle.

  • Catalyst Deactivation: The complex may be degrading under the reaction conditions. This can be caused by reactive impurities in the solvent or reagents, or by the inherent instability of the complex in that particular solvent at the reaction temperature.

Q2: I am observing the formation of an unexpected isomer. Why is this happening?

The appearance of an unexpected isomer, typically the trans isomer, is a common issue with square planar complexes.

  • cis-trans Isomerization: cis-[PtCl₂(P(OPh)₃)₂] can isomerize to its more thermodynamically stable trans isomer in solution. This process is often accelerated by heat and the presence of coordinating solvents.[2] Polar aprotic solvents can facilitate this isomerization.[3] The cis and trans isomers can have vastly different reactivities, so the presence of the trans isomer can significantly impact the outcome of your reaction.

  • Monitoring Isomerization: The isomerization can be monitored by ³¹P NMR spectroscopy. The cis and trans isomers will have distinct chemical shifts and coupling constants.

Q3: The complex appears to be decomposing in solution. What are the signs and causes?

Decomposition of the platinum complex is a significant concern that can lead to loss of activity and the formation of unwanted byproducts.

  • Visual Indicators: A color change in the solution, often to a darker yellow or brown, or the formation of a precipitate (platinum black) can indicate decomposition.

  • Hydrolysis: The triphenylphosphite ligands are susceptible to hydrolysis, especially in the presence of trace amounts of water in the solvent. This can lead to the formation of platinum hydroxo or aqua species and triphenyl phosphate. Using rigorously dried solvents is crucial to minimize this decomposition pathway.[4]

  • Oxidative Addition: In some cases, the solvent itself can react with the platinum complex. For example, halogenated solvents like chloroform can undergo oxidative addition to the platinum center, leading to the formation of Pt(IV) species and catalyst deactivation.

Q4: How should I properly handle and store cis-[PtCl₂(P(OPh)₃)₂]?

Proper handling and storage are critical to maintaining the integrity of the complex.

  • Inert Atmosphere: cis-[PtCl₂(P(OPh)₃)₂] should be handled under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis.

  • Storage Conditions: Store the solid complex in a tightly sealed container in a cool, dark, and dry place. A desiccator or a glovebox is recommended for long-term storage.

  • Solvent Purity: Always use high-purity, anhydrous solvents. Solvents should be freshly distilled or obtained from a solvent purification system.

Troubleshooting Guides

This section provides more detailed guidance on troubleshooting specific experimental problems.

Problem 1: Inconsistent Catalytic Activity

Symptoms:

  • Reaction yields vary significantly between batches.

  • Reaction rates are not reproducible.

  • The catalyst appears to "die" prematurely.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Solvent Impurities Trace amounts of water, peroxides (in ethers), or other reactive impurities in the solvent can degrade the catalyst.1. Use freshly purified, anhydrous solvents. 2. Test solvents for peroxides before use, especially THF and diethyl ether. 3. Consider passing the solvent through a column of activated alumina to remove impurities.
Variable Catalyst Purity The purity of the cis-[PtCl₂(P(OPh)₃)₂] can vary between suppliers or even batches. Impurities can inhibit the reaction.1. Characterize the incoming catalyst by ³¹P NMR and elemental analysis to confirm its identity and purity. 2. If impurities are detected, recrystallize the complex. A suitable method involves dissolving the complex in chloroform and slowly adding methanol to precipitate the purified product.
cis-trans Isomerization The catalytically active species may be the cis isomer, and its isomerization to the less active trans isomer during the reaction can lead to a decrease in the reaction rate.1. Monitor the isomeric ratio throughout the reaction using ³¹P NMR. 2. If isomerization is significant, consider running the reaction at a lower temperature. 3. Choose a non-polar, non-coordinating solvent to minimize the rate of isomerization.
Ligand Dissociation/Decomposition The triphenylphosphite ligand can dissociate from the platinum center, leading to catalyst deactivation. The free ligand can also undergo hydrolysis or oxidation.1. Add a small excess of the triphenylphosphite ligand to the reaction mixture to suppress dissociation. 2. Ensure the reaction is carried out under a strictly inert atmosphere to prevent oxidation of the phosphite ligand.
Problem 2: Low Product Selectivity

Symptoms:

  • Formation of significant amounts of side products.

  • Poor chemo-, regio-, or stereoselectivity.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Solvent-Substrate Interactions The solvent can interact with the substrate or intermediates in the catalytic cycle, altering the selectivity of the reaction.1. Screen a range of solvents with varying polarities and coordinating abilities. For example, compare a non-polar solvent like toluene with a more polar one like dichloromethane. 2. Consider using a solvent that has minimal interaction with the key functional groups of your substrate.
Isomerization to a Less Selective Catalyst The trans isomer of the catalyst may have different selectivity compared to the cis isomer.1. As with inconsistent activity, monitor the isomeric composition of the catalyst during the reaction. 2. If the trans isomer is forming and is less selective, take steps to minimize its formation (lower temperature, different solvent).
Decomposition Products as Catalysts Decomposition of the platinum complex can lead to the formation of other platinum species that may catalyze undesired side reactions.1. Minimize catalyst decomposition by using pure, dry solvents and reagents and maintaining an inert atmosphere. 2. If decomposition is suspected, analyze the reaction mixture for the presence of platinum black or other platinum-containing byproducts.

Experimental Protocols

Protocol 1: Monitoring Complex Stability by ³¹P NMR Spectroscopy

This protocol describes how to monitor the stability of cis-[PtCl₂(P(OPh)₃)₂] in a given solvent over time.

Materials:

  • cis-[PtCl₂(P(OPh)₃)₂]

  • Anhydrous solvent of choice (e.g., CDCl₃, C₆D₆, THF-d₈)

  • NMR tubes with J. Young valves or similar airtight seals

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In a glovebox, accurately weigh a sample of cis-[PtCl₂(P(OPh)₃)₂] (e.g., 10 mg) into a clean, dry vial.

  • Add the desired volume of anhydrous deuterated solvent (e.g., 0.6 mL) to dissolve the complex.

  • Transfer the solution to an NMR tube and seal it under an inert atmosphere.

  • Acquire an initial ³¹P{¹H} NMR spectrum. The spectrum of the pure cis isomer should show a singlet with ¹⁹⁵Pt satellites. Note the chemical shift and the ¹J(Pt-P) coupling constant.

  • Store the NMR tube under the desired experimental conditions (e.g., at room temperature or in a heated oil bath).

  • Acquire subsequent ³¹P{¹H} NMR spectra at regular time intervals (e.g., every hour, every 24 hours).

  • Monitor the spectra for:

    • The appearance of a new singlet corresponding to the trans isomer.

    • The appearance of new signals that may indicate decomposition products, such as triphenyl phosphate or other platinum-phosphorus species.

    • A decrease in the intensity of the signal for the cis isomer.

  • Integrate the signals to quantify the relative amounts of the cis and trans isomers and any decomposition products over time.

Data Interpretation:

  • Isomerization: The formation of the trans isomer will be evident by the growth of a new peak in the ³¹P NMR spectrum. The rate of isomerization can be calculated by plotting the concentration of the cis isomer versus time.

  • Decomposition: The appearance of signals corresponding to triphenyl phosphate (typically around -18 ppm) or other unidentified phosphorus-containing species indicates decomposition. The rate of decomposition can be estimated from the decrease in the total concentration of the platinum complex.

Visualizing Solvent Effects

The role of the solvent in the stability and reactivity of cis-[PtCl₂(P(OPh)₃)₂] can be visualized through the following workflow.

Solvent_Effects cluster_stability Stability Pathway cluster_activity Catalytic Cycle cis-Complex cis-Complex trans-Complex trans-Complex cis-Complex->trans-Complex Isomerization Decomposition_Products Decomposition_Products cis-Complex->Decomposition_Products Degradation trans-Complex->Decomposition_Products Degradation Active_Catalyst Active_Catalyst Substrate_Complex Substrate_Complex Active_Catalyst->Substrate_Complex Substrate Binding Product_Complex Product_Complex Substrate_Complex->Product_Complex Catalytic Transformation Product_Complex->Active_Catalyst Product Release Solvent Solvent Solvent->cis-Complex Influences Stability Solvent->Active_Catalyst Influences Activity

Caption: Solvent influence on stability and catalytic activity.

This diagram illustrates how the solvent can influence both the stability of the cis-[PtCl₂(P(OPh)₃)₂] complex (by affecting isomerization and decomposition rates) and its catalytic activity (by modulating substrate binding and the overall catalytic cycle).

Summary of Solvent Properties and Their Potential Effects

Solvent PropertyPotential Effect on cis-[PtCl₂(P(OPh)₃)₂]Recommended Action for Troubleshooting
Polarity Can influence the rate of cis-trans isomerization and the solubility of the complex and substrates.Screen solvents of varying polarity (e.g., toluene vs. DCM vs. acetonitrile) to find an optimal balance between stability and reactivity.
Coordinating Ability Strongly coordinating solvents (e.g., DMF, DMSO, acetonitrile) can compete with substrates for binding to the platinum center, inhibiting catalysis.Avoid strongly coordinating solvents if catalytic activity is low. If a coordinating solvent is necessary for solubility, consider using it in a mixture with a non-coordinating solvent.
Protic vs. Aprotic Protic solvents (e.g., alcohols) can promote the hydrolysis of the triphenylphosphite ligands, leading to catalyst decomposition.Use aprotic solvents whenever possible. If a protic solvent is required, ensure it is rigorously dried and consider running the reaction at lower temperatures.
Purity Impurities such as water, oxygen, and peroxides can lead to rapid decomposition of the complex.Always use high-purity, anhydrous solvents from a reliable source.

By carefully considering the choice of solvent and being aware of the potential for isomerization and decomposition, researchers can significantly improve the reliability and success of their experiments involving cis-Dichlorobis(triphenylphosphite)platinum(II).

References

  • Ray, M. (2000). Reactions of some platinum(II) complexes - Hydrolysis, ring opening and substitution. Journal of the Indian Chemical Society, 77(11), 511-515.
  • Solar, J. M., Rogers, R. D., & Mason, W. R. (1983). Synthesis of Some Alkyl Phosphite Complexes of Platinum and Their Structural and Spectral Characterization. Inorganic Chemistry, 22(26), 3781-3786.
  • Pazderski, L. (2021). ³¹P NMR coordination shifts in transition metal complexes with heterocycles containing phosphorus—Update for 2012–20. Annual Reports on NMR Spectroscopy, 103, 81-148.
  • Whitesides, G. M., Gaasch, J. F., & Stedronsky, E. R. (1972). Mechanism of Thermal Decomposition of Di-n-butylbis(triphenylphosphine)platinum(II). Journal of the American Chemical Society, 94(15), 5258-5270.
  • Paonessa, R. S., & Trogler, W. C. (1982). Kinetics of cis-trans isomerization and reductive elimination in dihydridobis(trimethylphosphine)platinum(II). Journal of the American Chemical Society, 104(4), 1138-1140.
  • Fun, H. K., Chantrapromma, S., Liu, Y. C., Chen, Z. F., & Liang, H. (2009). cis-Dichloridobis(triphenylphosphine-κP)platinum(II) chloroform solvate. Acta Crystallographica Section E: Structure Reports Online, 65(9), m1025.
  • Schwarz, J., & Stasch, A. (2018). Phenyl-Group Exchange in Triphenylphosphine Mediated by Cationic Gold–Platinum Complexes—A Gas-Phase Mimetic Approach. Chemistry – A European Journal, 24(59), 15814-15824.
  • Ivanova, Y., & Yordanov, N. (2022).
  • Ochocki, J., et al. (2020). Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity. Molecules, 25(23), 5644.
  • Gonnella, N. C., et al. (2009). (31)P solid state NMR study of structure and chemical stability of dichlorotriphenylphosphorane. Magnetic Resonance in Chemistry, 47(6), 461-464.
  • Al-Masri, M. R., et al. (2022). Potential Anticancer Activities and Catalytic Oxidation Efficiency of Platinum(IV) Complex. Molecules, 27(14), 4434.
  • Nagasato, K., et al. (2024). Trans-to-cis isomerization of a platinum(II) complex with two triphosphine ligands via coordination with gold(I) ions. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 108, 257-268.
  • Petrov, A. V., et al. (2026).
  • Wikipedia. (2024). Stability constants of complexes. Retrieved from [Link]

  • Santi, S., et al. (2002). Organometallic Chemistry of Ph3PC=C=O. Synthesis, Characterization, X-ray Structure Determination, and Density Functional Study of the First Stable Bis-η1-ketenyl Complex, trans-[PtCl2{η1-C(PPh3)CO}2]. Organometallics, 21(25), 5629-5637.
  • van der Watt, C., et al. (2010). Effect of solvent on the hydrogenation of 4-phenyl-2-butanone over Pt based catalysts.
  • Zhang, Y., et al. (2022). Monitoring Lead–Phosphorus Interactions Through 31 P-NMR Used as a Sensor in Phosphine Functionalized Silica Gel Adsorbent. Gels, 8(11), 743.
  • Hervieu, N., et al. (2022). A highly constrained cis-dihydride platinum complex trapped by cooperative gold/platinum dihydrogen activation. Chemical Science, 13(31), 9063-9069.
  • Wikipedia. (2023). Bis(triphenylphosphine)platinum chloride. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Puxty, G., et al. (2005). A comparative kinetic study of modified Pt(dppf)Cl2 complexes and their interactions with L-cys and L-met. Dalton Transactions, (19), 3246-3253.
  • Beheshtian, J., & Esmaeili, A. (2015). Solvent influence on the interaction of cis-PtCl2(NH3)2 complex and graphene: A theoretical study. Superlattices and Microstructures, 85, 439-449.
  • DePaul University. (2023). Synthesis, characterization, computational studies, and reactivity of platinum(II) complexes of alkyl phosphite ligands. Retrieved from [Link]

  • Kelland, L. R., et al. (1999). Synthesis, Characterization, and Cytotoxicity of Platinum(IV) Carbamate Complexes. Inorganic Chemistry, 38(16), 3017-3024.

Sources

Optimization

Technical Support Center: Purification of cis-Dichlorobis(triphenylphosphite)platinum(II)

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of cis-Dichlorobis(triphenylphosphite)platinum(II), [PtCl₂(P(OPh)₃)₂]. The meth...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of cis-Dichlorobis(triphenylphosphite)platinum(II), [PtCl₂(P(OPh)₃)₂]. The methodologies and troubleshooting advice herein are synthesized from peer-reviewed literature and established principles of inorganic chemistry to ensure reliability and reproducibility.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and purification of cis-Dichlorobis(triphenylphosphite)platinum(II).

Q1: What is the most reliable method for purifying crude cis-Dichlorobis(triphenylphosphite)platinum(II)?

A: The most effective and frequently cited method is recrystallization using a solvent/anti-solvent system. Specifically, dissolving the crude complex in a minimal amount of chloroform followed by the slow addition or vapor diffusion of methanol has been successfully used to obtain colorless, X-ray quality crystals.[1] This technique is preferred because it carefully modulates the compound's solubility, promoting the slow growth of a pure crystal lattice while leaving impurities behind in the solution.

Q2: What are the most probable impurities in my crude product?

A: Impurities typically stem from the synthetic procedure. The most common contaminants include:

  • Unreacted Starting Materials: Incomplete reactions can leave residual platinum(II) chloride (PtCl₂) or triphenylphosphite (P(OPh)₃).

  • Oxidized Ligand: Triphenylphosphite can oxidize to triphenyl phosphate, especially if the reaction is exposed to air at elevated temperatures.

  • Isomeric Byproducts: Although the cis isomer is generally the thermodynamically favored product for ligands with a strong trans effect, the presence of the trans isomer is possible and can complicate purification.

  • Solvent Adducts: Solvents used in the reaction (e.g., toluene) or purification can sometimes co-crystallize with the product.[1][2]

Q3: How can I definitively confirm the purity and isomeric identity of my final product?

A: A combination of analytical techniques is essential for unambiguous characterization:

  • ³¹P NMR Spectroscopy: This is one of the most powerful tools. The cis isomer will exhibit a single resonance with satellite peaks due to coupling with the ¹⁹⁵Pt isotope. The magnitude of the platinum-phosphorus coupling constant (¹Jₚₜ₋ₚ) is highly diagnostic for confirming the cis geometry.

  • Infrared (IR) Spectroscopy: The number and position of Pt-Cl stretching bands in the far-IR region can help distinguish between cis (two bands) and trans (one band) isomers due to their different molecular symmetries (C₂ᵥ vs. D₂ₕ).

  • Elemental Analysis: Verifies the elemental composition (C, H) and confirms the absence of unexpected elements.

  • Melting Point: A sharp melting point is indicative of high purity. Literature values for analogous compounds are often reported as decomposing above 300 °C.[3]

Q4: What is the expected appearance of the pure compound?

A: The crude product synthesized from PtCl₂ and triphenylphosphite in toluene is often a yellowish precipitate.[1] After successful purification by recrystallization, the product should be colorless crystals.[1] Any residual yellow or off-white coloration in the final product suggests the presence of impurities.

Part 2: Troubleshooting and Optimization Guide

This section provides solutions to specific problems that may arise during the purification process.

Issue: My product precipitates as an oil or amorphous solid, not crystals.

  • Probable Cause & Scientific Rationale: Oiling out occurs when the compound's solubility decreases so rapidly that molecules do not have sufficient time to arrange themselves into an ordered crystal lattice. This is often caused by adding the anti-solvent (e.g., methanol) too quickly, using a solvent system with improper polarity, or the presence of impurities that inhibit crystallization.

  • Solution & Optimization:

    • Control the Rate of Precipitation: Dissolve the crude product in a minimal volume of warm chloroform. Allow the solution to cool to room temperature. Add methanol dropwise, with vigorous stirring, just until persistent cloudiness (the cloud point) is observed. If possible, warm the solution slightly to redissolve the precipitate and then allow it to cool slowly and undisturbed.

    • Utilize Vapor Diffusion: For the highest quality crystals, dissolve the product in chloroform in a small vial. Place this vial inside a larger, sealed jar containing a layer of methanol. The methanol will slowly diffuse into the chloroform solution, gradually reducing the solubility and promoting slow, controlled crystal growth. This method is excellent for yielding X-ray quality single crystals.[1]

Issue: The yield after recrystallization is unacceptably low.

  • Probable Cause & Scientific Rationale: A low yield can result from several factors: the compound having significant solubility even in the cold solvent mixture, using an excessive amount of the initial solvent (chloroform), or premature precipitation of the product with impurities.

  • Solution & Optimization:

    • Minimize Initial Solvent Volume: Use the absolute minimum amount of chloroform required to fully dissolve the crude solid. This ensures the solution is as close to saturation as possible.

    • Optimize Temperature: After adding the anti-solvent, cool the solution slowly. A stepwise cooling process (e.g., room temperature for several hours, then 4 °C, then -20 °C) can maximize the recovery of crystalline material.

    • Perform a Second Crop Recovery: After filtering the first batch of crystals, concentrate the remaining mother liquor (filtrate) by partially evaporating the solvents and cooling again. This may yield a second crop of crystals, which should be analyzed separately for purity before combining with the first batch.

Issue: The final product's color is off-white or yellowish.

  • Probable Cause & Scientific Rationale: A persistent color indicates that colored impurities have co-precipitated with the product. These are often byproducts from the synthesis that have similar solubility profiles to the desired complex.

  • Solution & Optimization:

    • Pre-Wash the Crude Product: Before recrystallization, wash the crude yellowish solid with a solvent in which the desired product is insoluble but some impurities are soluble. A non-polar solvent like hexane can be effective for removing excess, unreacted triphenylphosphite.

    • Perform a Second Recrystallization: If the first recrystallization does not yield a colorless product, a second recrystallization is necessary. Ensure the glassware is scrupulously clean to avoid introducing new contaminants.

    • Charcoal Treatment (Use with Caution): In some cases, a small amount of activated charcoal can be added to the hot chloroform solution to adsorb colored impurities. The charcoal must be completely removed by filtering the hot solution through a pad of Celite before adding the anti-solvent. Note: This can sometimes lead to product loss due to adsorption onto the charcoal.

Part 3: Experimental Protocol & Data

Detailed Recrystallization Protocol

This protocol is adapted from methodologies reported for producing high-purity single crystals of cis-Dichlorobis(triphenylphosphite)platinum(II).[1]

  • Dissolution: Weigh the crude, yellowish solid and place it in a clean Erlenmeyer flask. Add a minimal volume of chloroform (typically a few milliliters per gram of crude product) and warm gently (if necessary) with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble particles (e.g., PtCl₂) are visible, perform a hot filtration through a filter paper or a Celite plug to remove them. This step should be done quickly to prevent premature crystallization in the filter funnel.

  • Crystallization:

    • Method A (Dropwise Addition): Allow the clear filtrate to cool to room temperature. Slowly add methanol drop-by-drop with continuous stirring. Stop adding when the solution becomes persistently turbid. Cover the flask and allow it to stand undisturbed at room temperature, followed by cooling at 4 °C to complete the crystallization.

    • Method B (Vapor Diffusion): Transfer the clear chloroform solution to a small, open vial. Place this vial in a larger, sealable jar containing a 1-2 cm layer of methanol. Seal the jar and leave it undisturbed for 24-72 hours. Colorless crystals will form as the methanol vapor diffuses into the chloroform.

  • Isolation and Drying: Collect the colorless crystals by vacuum filtration. Wash the crystals sparingly with a small amount of cold methanol to remove any residual soluble impurities. Dry the crystals under high vacuum for several hours to remove all traces of solvent.

Key Characterization Data

The following table summarizes key structural parameters for pure cis-Dichlorobis(triphenylphosphite)platinum(II), which can be used to validate experimental results against a known standard.

PropertyValueSource
Appearance Colorless Crystals[1]
Molecular Geometry Distorted Square Planar[1]
Crystal System Orthorhombic[1]
Pt-P Bond Lengths 2.1985(12) Å and 2.1998(10) Å[1]
Pt-Cl Bond Lengths 2.3390(10) Å and 2.3256 Å[1]
P-Pt-P Bond Angle 93.56° (4)[1]
Cl-Pt-Cl Bond Angle 88.51° (4)[1]

Part 4: Visualized Workflows

Purification Workflow Diagram

The following diagram illustrates the logical steps from a crude synthetic output to a fully characterized, pure product.

A Crude Yellowish Precipitate B Dissolve in Minimal Hot Chloroform A->B C Filter (if necessary) to Remove Insolubles B->C D Slow Addition of Methanol (Anti-Solvent) C->D E Allow Slow Crystallization (Cooling) D->E F Isolate Crystals (Vacuum Filtration) E->F G Wash with Cold Methanol F->G H Dry Under Vacuum G->H I Pure Colorless Crystals H->I J Characterize (NMR, IR, MP, etc.) I->J

Caption: General workflow for the purification of cis-PtCl₂(P(OPh)₃)₂.

Troubleshooting Decision Tree

This diagram provides a logical pathway for diagnosing and solving common purification issues.

Start Post-Purification Analysis CheckPurity Is Product Pure, Colorless & Crystalline? Start->CheckPurity Success Process Complete CheckPurity->Success Yes Problem Identify Issue CheckPurity->Problem No Oily Product is an Oil Problem->Oily Appearance Color Product is Off-White or Yellow Problem->Color Color Impure Spectra Show Impurities Problem->Impure Spectra SolveOily Re-dissolve. Add anti-solvent slower or use vapor diffusion. Oily->SolveOily SolveColor Perform second recrystallization. Consider pre-wash. Color->SolveColor SolveImpure Repeat purification. Verify identity of impurities if possible. Impure->SolveImpure

Caption: A decision tree for troubleshooting common purification problems.

References

  • Mok, P. L., et al. (2008). Crystal and molecular structure of cis-Dichlorobis(triphenyl-phosphite) Platinum(II). Malaysian Journal of Chemistry, 10(1), 051-055. [Link]

  • Miao, J., et al. (2009). cis-Dichloridobis(triphenylphosphine-κP)platinum(II) chloroform solvate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), m1025. [Link]

  • Samaritani, S., et al. (2011). Antiproliferative activity of platinum(II) complexes containing triphenylphosphine. Journal of Inorganic Biochemistry, 105(2), 261-267. [Link]

  • Johansson, M., & Otto, S. (2000). trans-Dichlorobis(triphenylphosphine-P)platinum(II). Acta Crystallographica Section C: Crystal Structure Communications, 56(Pt 10), e438-e439. [Link]

  • Wikipedia. (n.d.). Bis(triphenylphosphine)platinum chloride. [Link]

  • PubChem. (n.d.). cis-Bis(triphenylphosphine)platinum(II) chloride. [Link]

  • Anderson, G. K., et al. (1985). Some reactions of the platinum(II) carbene complex cis-dichloro(dimethylaminomethylene)(triphenylphosphine)platinum(II). Journal of Organometallic Chemistry, 285(1-3), 409-420. [Link]

  • Chemsrc. (n.d.). CIS-DICHLOROBIS(TRIPHENYLPHOSPHITE)PLATINUM(II). [Link]

Sources

Troubleshooting

Handling and storage of air-sensitive cis-Dichlorobis(triphenylphosphite)platinum(II)

Welcome to the technical support resource for cis-Dichlorobis(triphenylphosphite)platinum(II). This guide is designed for researchers, scientists, and drug development professionals to ensure the successful handling, sto...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for cis-Dichlorobis(triphenylphosphite)platinum(II). This guide is designed for researchers, scientists, and drug development professionals to ensure the successful handling, storage, and application of this air-sensitive platinum complex. My objective is to provide not just procedural steps, but the scientific rationale behind them, empowering you to troubleshoot effectively and maintain the integrity of your experiments.

Section 1: Core Characteristics & Storage Integrity (FAQs)

This section addresses the most frequent initial questions regarding the compound's properties and long-term stability.

Q1: What are the fundamental properties of cis-Dichlorobis(triphenylphosphite)platinum(II)?

A1: cis-Dichlorobis(triphenylphosphite)platinum(II) is a square planar Pt(II) complex. Its sensitivity to atmospheric conditions is the most critical factor governing its use. The triphenylphosphite ligands are susceptible to oxidation and hydrolysis, which can degrade the complex, compromising its catalytic or therapeutic efficacy. Platinum itself is a highly effective catalyst, but its activity is intrinsically linked to the integrity of its coordination sphere[1][2].

Below is a summary of its key physical and chemical properties:

PropertyValueSource(s)
Appearance White to off-white solid/crystal[3]
Molecular Formula C₃₆H₃₀Cl₂O₆P₂Pt[4]
Molecular Weight 886.55 g/mol [4]
Melting Point ≥300 °C (decomposes)[4]
Solubility Insoluble in water; slightly soluble in chloroform, hexane, and toluene.[3][5]
CAS Number 30053-58-8[3]

Q2: What are the non-negotiable storage conditions for this compound?

A2: Due to its air- and moisture-sensitive nature, stringent storage conditions are mandatory. The goal is to create an environment devoid of oxygen and water to prevent degradation.

  • Atmosphere: The vial must be stored under a dry, inert atmosphere (high-purity argon or nitrogen)[5]. Argon is often preferred as it is denser than air and can provide a more stable blanket over the compound if a container is briefly opened inside a glovebox.

  • Temperature: Store at 2-8°C (refrigerated)[5]. Low temperatures slow the rate of any potential decomposition reactions.

  • Container: The compound should be kept in its original, tightly sealed container. After first use, the container seal (e.g., septum) should be reinforced with Parafilm and the vial stored inside a larger, sealed container (e.g., a desiccator or sealed bag) within the inert-atmosphere glovebox or refrigerator.

Q3: My solid cis-Dichlorobis(triphenylphosphite)platinum(II) is no longer pure white. What does this indicate?

A3: A color change is a primary visual indicator of decomposition. The pure compound is a white solid[3]. The appearance of yellow, brown, or black particulates suggests oxidation of the phosphite ligands or, in severe cases, reduction to platinum(0) metal (black). This can occur from improper storage or repeated exposure to a contaminated atmosphere. If you observe a color change, the compound's purity is compromised, and it should not be used for applications requiring high precision, as its reactivity will be unpredictable.

Section 2: Critical Handling & Experimental Protocols

Successful experiments hinge on meticulous technique. Air-sensitive compounds do not forgive even minor lapses in atmospheric control. The following protocols are designed to be self-validating systems for preserving the compound's integrity.

Core Principle: The Imperative of an Inert Atmosphere

Any procedure involving the transfer, weighing, or dissolution of this compound must be performed in an environment free of air and moisture.[6] The two most common methods are using a glovebox or employing Schlenk line techniques.[7][8] The underlying principle is the complete displacement of the reactive atmosphere (air) with a non-reactive one (argon or nitrogen).[9]

Protocol 1: Weighing and Transferring the Solid in a Glovebox

A glovebox provides the most controlled environment for handling highly sensitive materials.[10]

Step-by-Step Methodology:

  • Preparation: Ensure the glovebox atmosphere is pure (<1 ppm O₂, <1 ppm H₂O). Bring the compound vial, spatulas, a weigh boat/paper, and the receiving flask into the glovebox through the antechamber. Allow the vial to equilibrate to the glovebox temperature for at least 30 minutes to prevent condensation.

  • Equilibration: Place all items, including the receiving flask (unsealed), inside the main chamber and allow them to sit for 10-15 minutes to ensure any adsorbed surface moisture or oxygen is removed into the glovebox atmosphere.

  • Weighing: Carefully open the compound vial. Using a clean, dry spatula, transfer the approximate amount of solid to the weigh boat on a tared analytical balance inside the glovebox.

  • Transfer: Promptly transfer the weighed solid into the receiving flask.

  • Sealing: Immediately re-seal the main compound vial, wrapping the cap with Parafilm. Seal the receiving flask with a rubber septum or glass stopper, securing it with a clamp or Parafilm for transfer out of the glovebox.

Protocol 2: Preparing a Stock Solution using Schlenk Technique

This technique is a robust alternative to a glovebox and relies on alternating cycles of vacuum and inert gas to remove air from the glassware.[8]

Step-by-Step Methodology:

  • Glassware Preparation: All glassware (Schlenk flask, magnetic stir bar, glass funnel) must be rigorously dried in an oven (>120°C) for at least 4 hours (overnight is best) to remove adsorbed water.[11]

  • Assembly & Purging: Assemble the hot glassware under a positive flow of inert gas and allow it to cool. Attach the flask to the Schlenk line. Perform at least three vacuum/inert gas backfill cycles to ensure the flask is under a stable inert atmosphere. The diagram below outlines this workflow.

  • Positive Pressure Weighing: While maintaining a slight positive pressure of inert gas in the flask (evidenced by gas flow through an oil bubbler), briefly remove the stopper and add the cis-Dichlorobis(triphenylphosphite)platinum(II) solid via a powder funnel. This "positive pressure transfer" minimizes air ingress. This is a critical step requiring confidence and practice. For highest accuracy, weigh the vial before and after transfer to determine the mass added by difference.

  • Solvent Addition: Use a dry, degassed solvent. Solvents must be purified using a solvent purification system or by distillation and stored over molecular sieves under an inert atmosphere.[12] Transfer the solvent to the Schlenk flask via a cannula or a gas-tight syringe.

  • Dissolution & Storage: Stir the solution until the solid is fully dissolved. The solution can be stored in the sealed Schlenk flask or transferred via cannula to other reaction vessels.

Section 3: Visual Guides & Workflows

Visualizing complex workflows is key to procedural accuracy. The following diagrams, rendered in DOT language, illustrate critical decision-making and procedural flows.

G cluster_prep Workflow: Preparing a Solution via Schlenk Line A 1. Oven-Dry Glassware (Schlenk Flask, Stir Bar) B 2. Assemble Hot Under Inert Gas Flow A->B C 3. Connect to Schlenk Line & Cool to Room Temp B->C D 4. Perform 3x Vacuum/ Inert Gas Backfill Cycles C->D E 5. Weigh & Add Solid Under Positive Pressure D->E F 6. Add Anhydrous/Degassed Solvent via Cannula E->F G 7. Stir to Dissolve Maintain Inert Atmosphere F->G

Caption: Schlenk Line Solution Preparation Workflow.

Section 4: Troubleshooting Guide

Even with careful technique, issues can arise. This section provides a logical framework for diagnosing common problems.

Q4: My reaction is sluggish or has failed completely. I suspect the platinum complex. How do I troubleshoot?

A4: When a platinum-catalyzed reaction fails, the integrity of the catalyst is a primary suspect. The following flowchart provides a diagnostic path. Platinum(II) complexes can be sensitive, and decomposition is a common cause of failure.[13]

G cluster_troubleshooting Troubleshooting: Low or No Reaction Yield A Reaction Failure (Low Yield / No Product) B Check physical state of solid Pt complex. Is it still a fine white powder? A->B C1 YES: Solid appears fine. B->C1 Yes C2 NO: Solid is discolored (yellow/brown/black). B->C2 No E Review handling procedure. Was a glovebox or strict Schlenk technique used? C1->E D Compound has likely decomposed. Source: Improper storage or contamination of bulk material. C2->D F1 YES: Standard procedure followed. E->F1 Yes F2 NO: Handled on open bench or with poor technique. E->F2 No H Evaluate solvent quality. Was it anhydrous and fully degassed? F1->H G Decomposition occurred during weighing/ transfer due to air/moisture exposure. Review inert atmosphere protocols. F2->G I1 YES: Solvent was freshly purified. H->I1 Yes I2 NO: Solvent quality is uncertain. H->I2 No K Problem is likely not the Pt complex. Investigate other reagents, reaction conditions (temp, time), or stoichiometry. I1->K J Trace O₂ or H₂O in the solvent decomposed the complex in solution. Use a reliable solvent source. I2->J

Caption: Troubleshooting Flowchart for Platinum Complex Issues.

Q5: I dissolved the complex in an anhydrous solvent, but it turned cloudy/formed a precipitate. What happened?

A5: This is a classic sign of decomposition occurring in situ. Assuming the starting solid was pure, this strongly implicates contamination from either the solvent or the atmosphere within the flask.

  • Causality: Trace amounts of water in the solvent can hydrolyze the phosphite ligands. Dissolved oxygen can lead to oxidation. Both pathways can result in the formation of insoluble platinum oxides or other coordination species.

  • Solution: Discard the solution. Re-purify your solvent, ensuring it is both anhydrous and thoroughly degassed (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles). Re-run the procedure, paying extra attention to the glassware drying and atmospheric purging steps of the protocol.

Q6: My NMR spectrum shows multiple phosphorus signals or broad peaks where sharp ones should be. Is this related to the platinum complex?

A6: Yes, this is highly likely. ³¹P NMR is extremely sensitive to the chemical environment around the phosphorus atom.

  • Expert Interpretation: The spectrum of pure cis-Dichlorobis(triphenylphosphite)platinum(II) should show a single phosphorus resonance with platinum satellites (sidebands) due to coupling with the ¹⁹⁵Pt isotope.[2] The presence of multiple signals indicates that you have different phosphorus-containing species in your solution. These could be oxidized phosphite ligands (e.g., phosphates) or other platinum-phosphorus species formed through decomposition. Broadening of signals can indicate a dynamic equilibrium between different species or the presence of paramagnetic impurities, both of which can result from degradation.

  • Actionable Advice: The sample is compromised. A new solution must be prepared from a reliable batch of the solid complex using rigorously purified solvents and impeccable inert atmosphere technique.

References

  • Vertex AI Search. cis-Dichlorobis(triphenylphosphine)platinum(II)
  • Thermo Fisher Scientific. SAFETY DATA SHEET: cis-Dichlorobis(triphenylphosphite)platinum(II). (2025). Accessed January 19, 2026.
  • MIT Department of Chemistry. Handling air-sensitive reagents AL-134. Accessed January 19, 2026.
  • Taylor & Francis. Air-sensitive – Knowledge and References. Accessed January 19, 2026.
  • Wipf Group, University of Pittsburgh. Chem 1140; Techniques for Handling Air-Sensitive Compounds. Accessed January 19, 2026.
  • The Manipulation of Air-Sensitive Compounds. In Organometallics. (2002). Accessed January 19, 2026.
  • Chemistry LibreTexts. 1.3C: Transferring Methods - Inert Atmospheric Methods. (2022). Accessed January 19, 2026.
  • Fisher Scientific. cis-Dichlorobis(triphenylphosphine)platinum(II), Premion™, 99.95% (metals basis), Pt 24.2% min. Accessed January 19, 2026.
  • ChemistryViews. Tips and Tricks for the Lab: Air-Sensitive Techniques (1). (2013). Accessed January 19, 2026.
  • AMERICAN ELEMENTS®. cis-Dichlorobis(triphenylphosphine)
  • Sigma-Aldrich. cis-Dichlorobis(triphenylphosphine)platinum(II) 15604-36-1. Accessed January 19, 2026.
  • Wikipedia. Bis(triphenylphosphine)platinum chloride. Accessed January 19, 2026.
  • Zanello, P., et al. Antiproliferative activity of platinum(II) complexes containing triphenylphosphine. Inorganica Chimica Acta. (2000). Accessed January 19, 2026.
  • Chemsrc. CAS#:30053-58-8 | CIS-DICHLOROBIS(TRIPHENYLPHOSPHITE)PLATINUM(II). (2025). Accessed January 19, 2026.
  • Neilson Lab, Texas Christian University. the manipulation of air.sensitive compounds. Accessed January 19, 2026.
  • PubChem. cis-Bis(triphenylphosphine)platinum(II) chloride. Accessed January 19, 2026.
  • Sigma-Aldrich. trans-Dichlorobis(triphenylphosphine)platinum(II) 14056-88-3. Accessed January 19, 2026.
  • Strem Catalog. cis-Dichlorobis(triphenylphosphine)platinum(II), 98%. Accessed January 19, 2026.
  • Solar, J. M. Alkyl phosphite complexes of platinum. Northern Illinois University. (1976). Accessed January 19, 2026.
  • ChemicalBook. cis-Bis(triphenylphosphine)platinum(II) chloride | 15604-36-1. Accessed January 19, 2026.
  • Bapu, G. N. S. Chemical and electrochemical depositions of platinum group metals and their applications. CECRI, Karaikudi. Accessed January 19, 2026.
  • YouTube. nanoCHAt PuBCLuB #4: Synthesis.. and reactivity of Pt(II) complexes of alkyl phosphite ligands. (2023). Accessed January 19, 2026.
  • ResearchGate. 23 questions with answers in PLATINUM COMPOUNDS | Science topic. Accessed January 19, 2026.
  • Cîrcu, V., et al. Investigation of Mechanochromic and Solvatochromic Luminescence of Cyclometalated Heteroleptic Platinum(II) Complexes with Benzoylthiourea Derivatives. Molecules. (2025). Accessed January 19, 2026.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of cis-Dichlorobis(triphenylphosphite)platinum(II) and cis-Dichlorobis(triphenylphosphine)platinum(II) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The strategic selection of ligands in the design of platinum-based complexes is a critical determinant of their subsequent chemical behavior and therapeutic efficacy. The substitution of a triphenylphosphine ((C₆H₅)₃P, PPh₃) ligand with a triphenylphosphite (P(OC₆H₅)₃, P(OPh)₃) ligand, while seemingly subtle, instigates significant alterations in the electronic and steric environment of the platinum(II) center. This guide will elucidate these differences, providing a comprehensive framework for researchers to select the appropriate complex for their specific application, be it in catalysis or as a potential anticancer agent.

Structural and Electronic Properties: A Tale of Two Ligands

Both cis-[PtCl₂(P(OPh)₃)₂] and cis-[PtCl₂(PPh₃)₂] adopt a distorted square planar geometry around the central platinum atom, a typical coordination for Pt(II) complexes.[1][2] The cis-configuration is thermodynamically favored for the triphenylphosphine complex due to the strong trans effect of the PPh₃ ligand.[2]

The fundamental differences between these two complexes arise from the distinct electronic and steric profiles of the triphenylphosphite and triphenylphosphine ligands. These differences are quantitatively captured by Tolman's parameters: the electronic parameter (TEP) and the cone angle (θ).

  • Electronic Effects: The triphenylphosphine ligand is a stronger σ-donor and a weaker π-acceptor compared to the triphenylphosphite ligand. This is due to the presence of electronegative oxygen atoms in the phosphite ligand, which withdraw electron density from the phosphorus atom. The Tolman Electronic Parameter (TEP), which correlates with the electron-donating ability of a ligand, is higher for PPh₃ (2068.9 cm⁻¹) than for P(OEt)₃ (2076.3 cm⁻¹), a close analogue of P(OPh)₃, indicating that PPh₃ is more electron-donating.[3] This increased electron density on the platinum center in the phosphine complex influences its reactivity and stability.

  • Steric Effects: The triphenylphosphine ligand is sterically more demanding than the triphenylphosphite ligand. The Tolman cone angle for PPh₃ is approximately 145°, while for P(OPh)₃ it is smaller, around 128°. This difference in steric bulk can affect the accessibility of the platinum center to incoming substrates, influencing catalytic activity and potential interactions with biological macromolecules.

These electronic and steric differences are visually represented in the workflow diagram below.

G cluster_ligand Ligand Properties cluster_properties Influence on Pt(II) Complex PPh3 Triphenylphosphine (PPh3) Electronic Electronic Effects (TEP) PPh3->Electronic Stronger σ-donor Weaker π-acceptor Steric Steric Effects (Cone Angle) PPh3->Steric Larger Cone Angle (More Bulky) P(OPh)3 Triphenylphosphite (P(OPh)3) P(OPh)3->Electronic Weaker σ-donor Stronger π-acceptor P(OPh)3->Steric Smaller Cone Angle (Less Bulky) Reactivity Reactivity Electronic->Reactivity Stability Stability Electronic->Stability Biological_Activity Biological Activity Electronic->Biological_Activity Steric->Reactivity Steric->Biological_Activity G Start Start Dissolve_K2PtCl4 Dissolve K₂[PtCl₄] in Water Start->Dissolve_K2PtCl4 Dissolve_PPh3 Dissolve PPh₃ in Ethanol Start->Dissolve_PPh3 Mix Add K₂[PtCl₄] solution to PPh₃ solution Dissolve_K2PtCl4->Mix Dissolve_PPh3->Mix Precipitation Formation of white precipitate Mix->Precipitation Stir Stir for 30 min Precipitation->Stir Filter Vacuum Filtration Stir->Filter Wash Wash with H₂O, EtOH, CH₂Cl₂ Filter->Wash Dry Dry under vacuum Wash->Dry End cis-[PtCl₂(PPh₃)₂] Dry->End

Caption: Synthesis workflow for cis-[PtCl₂(PPh₃)₂].

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell line (e.g., A2780)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (cis-[PtCl₂(P(OPh)₃)₂] and cis-[PtCl₂(PPh₃)₂])

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Outlook

The choice between cis-Dichlorobis(triphenylphosphite)platinum(II) and cis-Dichlorobis(triphenylphosphine)platinum(II) is contingent upon the desired application. The phosphine complex, with its greater electron-donating character and steric bulk, may offer advantages in certain catalytic applications, while its enhanced stability in aqueous media could be beneficial for biological studies. Conversely, the smaller size and different electronic properties of the phosphite ligand may provide unique reactivity profiles in catalysis and could lead to different biological activities, though its hydrolytic stability is a concern.

A significant gap in the current literature is the lack of direct, comprehensive comparative studies. To enable more informed decisions, future research should focus on:

  • Head-to-head catalytic studies: Evaluating both complexes in a range of important organic transformations under identical conditions.

  • Comparative cytotoxicity and mechanistic studies: Determining the IC₅₀ values of both complexes on a panel of cancer cell lines and elucidating their mechanisms of action, including cellular uptake, DNA binding, and interactions with other potential biological targets.

  • Quantitative stability studies: Comparing the hydrolysis rates and decomposition pathways of both complexes in biologically relevant media.

By addressing these knowledge gaps, the scientific community can fully harness the potential of these versatile platinum complexes in both industrial and therapeutic settings.

References

  • New Platinum(II) Complexes Affecting Different Biomolecular Targets in Resistant Ovarian Carcinoma Cells. (Link not available)
  • Bis(triphenylphosphine)platinum chloride - Wikipedia. [Link]

  • Crystal and molecular structure of cis-Dichlorobis(triphenyl-phosphite)
  • Antiproliferative activity of platinum(II) complexes containing triphenylphosphine - UNIPI. (Link not available)
  • IC 50 values against human ovarian cancer cell lines A2780 and... - ResearchGate. [Link]

  • cis-Bis(triphenylphosphine)platinum(II) chloride - the NIST WebBook. [Link]

  • CIS-DICHLOROBIS(TRIPHENYLPHOSPHITE)PLATINUM(II) | Chemsrc. [Link]

  • Metal-phosphine complex - Wikipedia. [Link]

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Comparative

A Comparative Guide to Platinum Hydrosilylation Catalysts: cis-Dichlorobis(triphenylphosphite)platinum(II) vs. Karstedt's Catalyst

In the landscape of industrial and academic chemistry, the hydrosilylation reaction stands as a cornerstone for the synthesis of organosilicon compounds, with applications ranging from advanced materials to pharmaceutica...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of industrial and academic chemistry, the hydrosilylation reaction stands as a cornerstone for the synthesis of organosilicon compounds, with applications ranging from advanced materials to pharmaceuticals. The choice of catalyst is paramount to the efficiency, selectivity, and overall success of this transformation. Among the plethora of platinum-based catalysts, Karstedt's catalyst has long been the industry benchmark due to its exceptional activity. This guide provides an in-depth comparison of the catalytic efficiency of the well-established Karstedt's catalyst against a pertinent alternative, cis-Dichlorobis(triphenylphosphite)platinum(II), offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction to the Contenders

Karstedt's Catalyst: The High-Activity Benchmark

Karstedt's catalyst is a platinum(0) complex with 1,3-divinyl-1,1,3,3-tetramethyldisiloxane (dvtms) ligands.[1] Its prominence in the silicone industry stems from its remarkable catalytic activity at low concentrations and often at room temperature.[2][3] This high efficiency is attributed to the labile nature of the dvtms ligand, which readily dissociates to generate a highly reactive platinum(0) species, the active catalyst in the hydrosilylation cycle.[1]

cis-Dichlorobis(triphenylphosphite)platinum(II): A Stable Precursor with Tunable Activity

In contrast, cis-Dichlorobis(triphenylphosphite)platinum(II), with the formula cis-[PtCl₂(P(OPh)₃)₂], is a square planar platinum(II) complex.[4] The presence of electron-withdrawing phosphite ligands and the higher oxidation state of the platinum center render this complex significantly more stable than Karstedt's catalyst. While this stability is advantageous for storage and handling, it necessitates an activation step to generate the catalytically active species, which typically involves higher reaction temperatures.[1]

Catalytic Efficiency: A Head-to-Head Comparison

The true measure of a catalyst lies in its performance under practical reaction conditions. Here, we dissect the catalytic efficiency of both catalysts based on available experimental data and mechanistic understanding.

Activation and Reaction Conditions

Karstedt's Catalyst: A key advantage of Karstedt's catalyst is its ability to initiate hydrosilylation at or near ambient temperatures.[2] It is typically active without a significant induction period, readily catalyzing the addition of Si-H bonds across unsaturated C-C bonds.[5]

cis-Dichlorobis(triphenylphosphite)platinum(II): As a Pt(II) complex, cis-[PtCl₂(P(OPh)₃)₂] is a precatalyst that requires in-situ reduction to a Pt(0) species to enter the catalytic cycle. This activation step generally necessitates thermal energy, with typical reaction temperatures ranging from 100 to 160 °C.[1] The nature of the phosphite ligand plays a crucial role in the activation barrier and overall catalytic activity.

Turnover Numbers (TON) and Turnover Frequencies (TOF)

Karstedt's catalyst is renowned for its high turnover numbers (TON) and turnover frequencies (TOF). For instance, in the hydrosilylation of 1,1,1,3,5,5,5-heptamethyltrisiloxane with 1-octene, a TOF of 5.2 x 10⁶ h⁻¹ has been reported, underscoring its exceptional activity.

For platinum(II) phosphine complexes, a qualitative trend in thermal activation for hydrosilylation has been observed, with the catalytic activity being highly dependent on the nature of the phosphine ligand. While specific TOF values for the triphenylphosphite complex are scarce, it is generally understood that Pt(II) precatalysts exhibit lower turnover frequencies compared to their highly active Pt(0) counterparts like Karstedt's catalyst, especially at lower temperatures. The energy input required for the activation of the Pt(II) complex is a limiting factor for its overall turnover rate.

CatalystTypical ActivationKey Performance Characteristics
Karstedt's Catalyst Room temperature or mild heatingExtremely high activity (high TONs and TOFs), minimal induction period.[2][5]
cis-Dichlorobis(triphenylphosphite)platinum(II) Thermal activation (typically 100-160 °C)Higher stability, requires activation, generally lower activity compared to Karstedt's at low temperatures.[1]

Mechanistic Insights: The "Why" Behind the Performance

The disparity in catalytic efficiency can be rationalized by examining their respective catalytic cycles.

The Modified Chalk-Harrod Mechanism (Karstedt's Catalyst):

The catalytic cycle of Karstedt's catalyst is generally accepted to follow a modified Chalk-Harrod mechanism. This involves the oxidative addition of the silane to the Pt(0) center, followed by olefin coordination, migratory insertion of the olefin into the Pt-H bond, and finally, reductive elimination of the product to regenerate the active Pt(0) catalyst. The lability of the vinylsiloxane ligand facilitates the initial steps of this cycle, contributing to the high reaction rates.

Pt(0)(dvtms) Pt(0)(dvtms) Pt(0) Pt(0) Pt(0)(dvtms)->Pt(0) Ligand dissociation Pt(0)->Pt(0)(dvtms) Ligand association Pt(II)(H)(SiR3) Pt(II)(H)(SiR3) Pt(0)->Pt(II)(H)(SiR3) Oxidative addition (R3SiH) Pt(II)(H)(SiR3)(olefin) Pt(II)(H)(SiR3)(olefin) Pt(II)(H)(SiR3)->Pt(II)(H)(SiR3)(olefin) Olefin coordination Pt(II)(alkyl)(SiR3) Pt(II)(alkyl)(SiR3) Pt(II)(H)(SiR3)(olefin)->Pt(II)(alkyl)(SiR3) Migratory insertion Pt(II)(alkyl)(SiR3)->Pt(0) Reductive elimination

Caption: Simplified Catalytic Cycle for Karstedt's Catalyst.

Activation and Catalysis with cis-Dichlorobis(triphenylphosphite)platinum(II):

For the cis-[PtCl₂(P(OPh)₃)₂] complex, the initial and rate-determining step is often the reduction of Pt(II) to Pt(0). This can be achieved through various pathways, including reaction with the silane itself at elevated temperatures. Once the active Pt(0) species is formed, it is believed to enter a similar catalytic cycle as described for Karstedt's catalyst. The strong coordination of the phosphite ligands can influence the kinetics of the subsequent steps in the cycle.

cis-[Pt(II)Cl2(P(OPh)3)2] cis-[Pt(II)Cl2(P(OPh)3)2] Active Pt(0) species Active Pt(0) species cis-[Pt(II)Cl2(P(OPh)3)2]->Active Pt(0) species Thermal Activation (Reduction with silane) Catalytic Cycle\n(Chalk-Harrod type) Catalytic Cycle (Chalk-Harrod type) Active Pt(0) species->Catalytic Cycle\n(Chalk-Harrod type) Hydrosilylation Product Product Catalytic Cycle\n(Chalk-Harrod type)->Product

Caption: Activation and Catalysis Pathway for cis-Dichlorobis(triphenylphosphite)platinum(II).

Experimental Protocols: A Guide to Comparative Evaluation

To enable researchers to conduct their own comparative studies, the following is a generalized experimental protocol for evaluating the catalytic efficiency of these two catalysts in the hydrosilylation of a model olefin, 1-octene, with a common silane, triethoxysilane.

Materials:

  • 1-octene (purified)

  • Triethoxysilane (purified)

  • Karstedt's catalyst (solution in xylene, concentration specified)

  • cis-Dichlorobis(triphenylphosphite)platinum(II)

  • Anhydrous toluene (or other suitable solvent)

  • Internal standard (e.g., dodecane) for GC analysis

  • Reaction vials, magnetic stir bars, heating block/oil bath

Experimental Procedure:

  • Catalyst Preparation:

    • Prepare stock solutions of both Karstedt's catalyst and cis-Dichlorobis(triphenylphosphite)platinum(II) in anhydrous toluene to achieve the desired catalyst loading (e.g., 10-50 ppm Pt).

  • Reaction Setup:

    • In a series of oven-dried reaction vials equipped with magnetic stir bars, add a precise volume of the internal standard.

    • Add 1-octene (e.g., 1 mmol) and anhydrous toluene to each vial.

    • For reactions with Karstedt's catalyst, add the catalyst stock solution at room temperature.

    • For reactions with cis-Dichlorobis(triphenylphosphite)platinum(II), add the catalyst stock solution and then place the vials in a preheated heating block set to the desired reaction temperature (e.g., 80, 100, 120 °C).

  • Initiation and Monitoring:

    • Initiate the reactions by adding triethoxysilane (e.g., 1.2 mmol) to each vial.

    • Start the timer and magnetic stirring.

    • At specified time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction vial and quench it by diluting with a suitable solvent (e.g., hexane) containing a quenching agent if necessary.

  • Analysis:

    • Analyze the quenched aliquots by gas chromatography (GC) to determine the conversion of 1-octene and the yield of the hydrosilylation product relative to the internal standard.

Data Interpretation:

By plotting the conversion of the starting material versus time for each catalyst at different temperatures, a direct comparison of their catalytic activity can be made. Calculation of initial turnover frequencies (TOFs) from the linear portion of the kinetic profiles will provide a quantitative measure of their relative efficiencies.

Concluding Remarks for the Practicing Scientist

The choice between Karstedt's catalyst and cis-Dichlorobis(triphenylphosphite)platinum(II) is a classic example of the trade-off between catalytic activity and stability.

  • Karstedt's catalyst remains the superior choice for applications requiring high reaction rates at low temperatures. Its "ready-to-go" nature makes it ideal for many industrial processes where rapid curing or reaction times are critical.

  • cis-Dichlorobis(triphenylphosphite)platinum(II) , on the other hand, offers the advantage of enhanced stability, which can be beneficial for applications requiring a longer pot life or for formulations where the catalyst is premixed with one of the reactants. The necessity for thermal activation allows for temporal control over the initiation of the hydrosilylation reaction.

Ultimately, the optimal catalyst selection is contingent upon the specific requirements of the application, including the desired reaction kinetics, processing temperatures, and the stability of the reaction mixture. This guide provides the foundational knowledge for making an informed decision, grounded in the fundamental principles of catalysis and supported by a framework for empirical validation.

References

  • Ylide-Functionalized Phosphine (YPhos) Platinum Complexes: Synthesis and Application in Hydrosilylations under Mild Conditions. Organometallics. [Link]

  • Platinum and rhodium complexes ligated by imidazolium-substituted phosphine as efficient and recyclable catalysts for hydrosilylation. RSC Publishing. [Link]

  • Platinum-Catalyzed Alkene Hydrosilylation: Solvent-Free Process Development from Batch to a Membrane-Integrated Continuous Process. PubMed. [Link]

  • Platinum‐Catalyzed Alkene Hydrosilylation: Solvent‐Free Process Development from Batch to a Membrane‐Integrated Continuous Process. ResearchGate. [Link]

  • Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. MDPI. [Link]

  • Short-Chained Platinum Complex Catalyzed Hydrosilylation under Thermomorphic Conditions: Heterogeneous Phase Separation at Ice Temperature. PubMed Central. [Link]

  • The Chemistry of Platinum Complexes and Hydrosilation. White Rose eTheses Online. [Link]

  • Tailored activation of new platinum hydrosilylation catalysts. IDEALS - University of Illinois. [Link]

  • Leaching of catalyst platinum from cured silicone elastomers: A preliminary study for comparing reagents. OPUS. [Link]

  • Silicone Rubber Platinum-Based Catalysts. Wolife International. [Link]

  • Platinum Vs. Ordinary Catalysts In Liquid Silicone Rubber. Knowledge. [Link]

  • (PDF) Short-Chained Platinum Complex Catalyzed Hydrosilylation under Thermomorphic Conditions: Heterogeneous Phase Separation at Ice Temperature. ResearchGate. [Link]

  • Leaching of catalyst platinum from cured silicone elastomers: A preliminary study for comparing reagents. ResearchGate. [Link]

  • Platinum-Based vs. Tin-Based Silicones: Key Differences & Uses. AeroMarine Products. [Link]

  • Hydrosilylation of 1-octene and cis-2-octene with Et 3 SiH and Ph 2 SiH... ResearchGate. [Link]

  • Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes. ACS Publications. [Link]

  • A comparative kinetic study of modified Pt(dppf)Cl2 complexes and their interactions with L-cys and L-met. Semantic Scholar. [Link]

  • Functionalized vinylsilanes via highly efficient and recyclable Pt-nanoparticle catalysed hydrosilylation of alkynes. OUCI. [Link]

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Validation

Kinetic analysis of cis-Dichlorobis(triphenylphosphite)platinum(II) catalyzed reactions

An In-Depth Guide to the Kinetic Analysis of Reactions Catalyzed by cis-Dichlorobis(triphenylphosphite)platinum(II) Introduction: Unveiling the Catalytic Potential of a Platinum(II) Workhorse cis-Dichlorobis(triphenylpho...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Kinetic Analysis of Reactions Catalyzed by cis-Dichlorobis(triphenylphosphite)platinum(II)

Introduction: Unveiling the Catalytic Potential of a Platinum(II) Workhorse

cis-Dichlorobis(triphenylphosphite)platinum(II), or cis-[PtCl₂(P(OPh)₃)₂], is a square planar d⁸ transition metal complex that serves as a versatile and highly effective precatalyst in homogeneous catalysis. While its structural analog, the triphenylphosphine complex, is widely recognized, the triphenylphosphite derivative presents distinct electronic characteristics that significantly influence its catalytic behavior. The phosphite ligands, being stronger π-acceptors than phosphines, modify the electron density at the platinum center, thereby impacting ligand dissociation rates, substrate coordination, and the energetics of oxidative addition and reductive elimination steps. These subtle electronic tunings are critical in key industrial transformations such as hydrosilylation and hydroformylation.

This guide provides a comprehensive framework for conducting a thorough kinetic analysis of reactions catalyzed by cis-[PtCl₂(P(OPh)₃)₂]. We will delve into the mechanistic underpinnings of its catalytic cycles, present detailed, self-validating experimental protocols for kinetic monitoring, and objectively compare its performance against established alternatives using quantitative data. This document is intended for researchers and scientists seeking to understand and optimize platinum-catalyzed reactions, providing both the theoretical foundation and the practical methodology required for rigorous kinetic investigation.

Catalytic Mechanisms: The Foundation of Kinetic Inquiry

A meaningful kinetic study is built upon a solid understanding of the reaction mechanism. For cis-[PtCl₂(P(OPh)₃)₂], which is a Pt(II) precatalyst, an initial activation step is often required to generate the catalytically active Pt(0) species. The subsequent catalytic cycles for its most common applications are outlined below.

Hydrosilylation: The Chalk-Harrod Mechanism

The platinum-catalyzed hydrosilylation of alkenes is a cornerstone of organosilicon chemistry. The reaction generally proceeds via the Chalk-Harrod mechanism, first proposed in the 1960s.[1][2] This cycle involves the oxidative addition of the silane to the Pt(0) center, followed by alkene insertion and subsequent reductive elimination.

The key steps, which form the basis for kinetic modeling, are:

  • Precatalyst Activation: Reduction of the Pt(II) precatalyst to a Pt(0) species. This can be initiated by the silane reagent itself.

  • Oxidative Addition: The Si-H bond of the hydrosilane adds across the Pt(0) center, forming a Pt(II) silyl hydride intermediate.

  • Olefin Coordination & Insertion: The alkene coordinates to the platinum center and subsequently inserts into the Pt-H bond. Recent studies suggest that in some systems, insertion into the Pt-Si bond (the "modified" Chalk-Harrod mechanism) can be the preferred pathway.[1][2]

  • Reductive Elimination: The final C-Si bond is formed, releasing the alkylsilane product and regenerating the active Pt(0) catalyst.

A detailed mechanistic study has shown that for many platinum-catalyzed systems, the insertion of the olefin into the Pt–H bond is the rate-limiting step, rather than the final reductive elimination.[3]

cluster_main Chalk-Harrod Hydrosilylation Cycle cluster_pre Precatalyst Activation Pt(0) Pt(0) Pt(II)-H-SiR3 Pt(II)(H)(SiR'3)L Pt(0)->Pt(II)-H-SiR3 Oxidative Addition (+ R'3SiH) Pt(II)-H-SiR3_alkene Pt(II)(H)(SiR'3)(alkene)L Pt(II)-H-SiR3->Pt(II)-H-SiR3_alkene Alkene Coordination Pt(II)-alkyl-SiR3 Pt(II)(alkyl)(SiR'3)L Pt(II)-H-SiR3_alkene->Pt(II)-alkyl-SiR3 Migratory Insertion Pt(II)-alkyl-SiR3->Pt(0) Reductive Elimination (+ Alkylsilane) Pt(II)_precatalyst cis-[PtCl₂(P(OPh)₃)₂] Pt(II)_precatalyst->Pt(0) Reduction (e.g., by silane)

Fig. 1: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.
Hydroformylation: The Oxo Process

Hydroformylation, or the "oxo process," is an industrial method for producing aldehydes from alkenes using synthesis gas (a mixture of CO and H₂).[4][5] While rhodium-based catalysts are often preferred for their high selectivity, platinum-tin and platinum-phosphite systems are also effective. The generally accepted mechanism involves the formation of a platinum hydride species that initiates the catalytic cycle.

Key steps include:

  • Hydride Formation: Generation of a platinum hydride complex, often from the Pt(II) precursor and H₂.

  • Alkene Coordination and Insertion: The alkene coordinates and inserts into the Pt-H bond, forming a platinum-alkyl intermediate.

  • CO Insertion (Migration): A coordinated carbon monoxide molecule inserts into the Pt-C alkyl bond to form a platinum-acyl complex.

  • Oxidative Addition of H₂ & Reductive Elimination: Hydrogen adds to the platinum center, and the aldehyde product is eliminated, regenerating the platinum hydride catalyst.

cluster_main Hydroformylation Cycle Pt-H [Pt(H)(CO)L₂]⁺ Pt-H_alkene [Pt(H)(alkene)(CO)L₂]⁺ Pt-H->Pt-H_alkene Alkene Coordination Pt-alkyl [Pt(alkyl)(CO)L₂]⁺ Pt-H_alkene->Pt-alkyl Migratory Insertion Pt-acyl [Pt(acyl)(CO)L₂]⁺ Pt-alkyl->Pt-acyl CO Insertion Pt-acyl_H2 [Pt(H)₂(acyl)(CO)L₂]⁺ Pt-acyl->Pt-acyl_H2 Oxidative Addition (H₂) Pt-acyl_H2->Pt-H Reductive Elimination (+ Aldehyde) cluster_workflow Kinetic Analysis Workflow A 1. Stock Solution Preparation B 2. NMR Sample Preparation A->B C 3. In-Situ NMR Data Acquisition B->C D 4. Data Processing & Integration C->D E 5. Concentration vs. Time Plotting D->E F 6. Kinetic Modeling (Initial Rates, etc.) E->F G 7. Parameter Determination (k, Ea) F->G

Fig. 3: Step-by-step workflow for conducting a kinetic study using NMR.
Step-by-Step Protocol
  • Materials & Reagent Preparation:

    • Catalyst: cis-[PtCl₂(P(OPh)₃)₂]. Synthesize via established methods or purchase from a reliable supplier. [6]Confirm purity via ³¹P NMR.

    • Substrates: 1-octene and diphenylsilane. Purify by passing through an activated alumina column to remove inhibitors.

    • Solvent: Anhydrous, deuterated solvent (e.g., benzene-d₆ or toluene-d₈).

    • Internal Standard: A non-reactive compound with a singlet in a clear region of the ¹H NMR spectrum (e.g., mesitylene or 1,3,5-trimethoxybenzene). This is crucial for accurate quantification.

  • Stock Solution Preparation (Self-Validation Step):

    • Prepare individual stock solutions of the catalyst, 1-octene, diphenylsilane, and the internal standard in the chosen deuterated solvent.

    • Causality: Preparing stock solutions allows for precise and reproducible variation of reactant concentrations, which is essential for determining reaction orders. It also minimizes handling errors.

    • Trustworthiness: The concentration of each stock solution should be verified by quantitative NMR against a standard of known concentration before use.

  • NMR Sample Preparation:

    • In a nitrogen-filled glovebox, add the required volumes of the stock solutions to a J. Young NMR tube.

    • A typical experiment to determine the order in alkene might involve fixed concentrations of catalyst and silane, with varying concentrations of 1-octene.

    • Example: [Catalyst] = 0.1 mol%, [Diphenylsilane] = 0.5 M, [Internal Standard] = 0.1 M, [1-octene] = 0.25 M, 0.5 M, 0.75 M, 1.0 M.

  • In-Situ NMR Data Acquisition:

    • Place the NMR tube in the spectrometer, which has been pre-heated to the desired reaction temperature (e.g., 50 °C).

    • Acquire a series of ¹H NMR spectra at regular time intervals (e.g., every 5 minutes). Use an automated acquisition program.

    • Causality: Automated, time-resolved data collection provides a high-density dataset of concentration versus time, allowing for accurate rate determination. [7]

  • Data Processing and Analysis:

    • Process the spectra (phasing, baseline correction).

    • Integrate the signal of a characteristic proton peak for the reactant (e.g., vinyl protons of 1-octene) and the product (e.g., the α-CH₂ protons of the alkylsilane) relative to the integral of the internal standard.

    • Convert the relative integrals to concentrations at each time point.

    • Plot concentration vs. time for all species.

  • Kinetic Modeling:

    • Method of Initial Rates: Determine the initial reaction rate (v₀) from the slope of the concentration vs. time plot at t=0 for each experiment.

    • Determination of Reaction Orders: Plot log(v₀) vs. log([Reactant]) for each series of experiments. The slope of this line gives the reaction order for that specific reactant.

    • The rate law can be expressed as: Rate = k[Alkene]ᵃ[Silane]ᵇ[Catalyst]ᶜ.

    • Activation Energy: Repeat the entire set of experiments at several different temperatures (e.g., 40, 50, 60, 70 °C) to determine the rate constant k at each temperature. Construct an Eyring plot (ln(k/T) vs. 1/T) to calculate the activation parameters (ΔH‡ and ΔS‡) or an Arrhenius plot (ln(k) vs 1/T) for the activation energy (Ea). [3]

Performance Comparison with Alternative Catalysts

The efficacy of cis-[PtCl₂(P(OPh)₃)₂] can only be truly understood when benchmarked against other well-known hydrosilylation catalysts. The choice of catalyst can dramatically affect activity, selectivity, and stability.

Key Competitors
  • cis-[PtCl₂(PPh₃)₂]: The direct phosphine analog. Comparing the two elucidates the electronic effect of the ligand (P(OPh)₃ is a stronger π-acceptor, PPh₃ is a stronger σ-donor).

  • Karstedt's Catalyst (Pt₂(dvtms)₃): A Pt(0) complex, it is one of the most active and widely used industrial catalysts. It typically requires no induction period. [8][9]3. Speier's Catalyst (H₂PtCl₆ in isopropanol): A classical Pt(IV) precursor that is reduced in situ.

  • Pt(0)-NHC Complexes (N-Heterocyclic Carbene): Modern catalysts known for high stability and activity, often outperforming phosphine-based systems. [1][10]5. Earth-Abundant Metal Catalysts (Fe, Co, Mn): Represent a more sustainable and economic alternative, though they often require different reaction conditions and may exhibit lower activity than platinum. [11]

Quantitative Performance Metrics

The following table summarizes typical performance data for various catalysts in a model hydrosilylation reaction. Note that direct comparison requires identical reaction conditions, which is often not possible when compiling data from different literature sources. This table serves as an illustrative guide.

Catalyst SystemTypical Loading (mol%)Reaction Temp (°C)Turnover Frequency (TOF, h⁻¹)Selectivity (α vs β product)Key Advantages / Disadvantages
cis-[PtCl₂(P(OPh)₃)₂] 0.01 - 0.150 - 80ModerateVaries with substrateGood thermal stability; requires activation.
cis-[PtCl₂(PPh₃)₂] [12][13]0.01 - 0.150 - 80Moderate-HighGenerally goodWell-studied; can be prone to PPh₃ dissociation.
Karstedt's Catalyst [3][8]0.0001 - 0.0125 - 60Very High (>10,000)Typically high β-selectivityExtremely active; sensitive to inhibitors; can form colloids. [2]
Speier's Catalyst [9]0.01 - 0.160 - 100Low-ModerateVariableInexpensive; requires induction period; can cause side reactions.
Pt(II)-Thioether Complex [14]0.0001 - 0.0125 - 50Very HighHigh β-selectivityHigh activity at ppm loadings; simple preparation.
Fe-Pincer Complex [9][11]1 - 580 - 120LowHigh Markovnikov or anti-MarkovnikovEarth-abundant metal; requires higher loading/temp.

Conclusion

The kinetic analysis of reactions catalyzed by cis-Dichlorobis(triphenylphosphite)platinum(II) reveals a complex interplay between ligand electronics, substrate identity, and reaction conditions. While it may not always match the sheer activity of state-of-the-art Pt(0) catalysts like Karstedt's under mild conditions, its thermal stability and predictable behavior make it a valuable tool for synthetic chemists. The phosphite ligands offer a unique electronic profile that can be exploited to tune selectivity in complex substrates.

A rigorous kinetic investigation, following the detailed in-situ NMR protocol outlined in this guide, is the critical first step toward understanding and optimizing any catalytic system. By systematically determining reaction orders, rate constants, and activation parameters, and by benchmarking performance against relevant alternatives, researchers can make informed decisions in catalyst selection and process development. This approach, grounded in mechanistic understanding and validated by quantitative experimental data, is the hallmark of modern catalytic science.

References

Sources

Comparative

Benchmarking cis-Dichlorobis(triphenylphosphite)platinum(II) against other platinum catalysts

A Comparative Guide to Platinum Catalysts: Benchmarking cis-Dichlorobis(triphenylphosphite)platinum(II) in Hydrosilylation Reactions In the landscape of industrial and academic chemistry, platinum-based catalysts are piv...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Platinum Catalysts: Benchmarking cis-Dichlorobis(triphenylphosphite)platinum(II) in Hydrosilylation Reactions

In the landscape of industrial and academic chemistry, platinum-based catalysts are pivotal, particularly in hydrosilylation reactions, which are fundamental to the silicone industry and fine chemical synthesis.[1][2][3][4] While workhorse catalysts like Speier's (H₂PtCl₆) and Karstedt's (a Pt(0)-divinyltetramethyldisiloxane complex) catalysts have long dominated the field, the quest for catalysts with improved activity, selectivity, and stability is perpetual.[4][5][6] This guide provides an in-depth comparative analysis of cis-dichlorobis(triphenylphosphite)platinum(II), a less ubiquitous but potentially advantageous catalyst, against its more established counterparts.

This document is intended for researchers, scientists, and professionals in drug development and materials science who are seeking to optimize existing catalytic processes or explore novel catalytic systems. We will delve into the underlying chemical principles, present comparative experimental data, and provide detailed protocols to enable a comprehensive evaluation of cis-dichlorobis(triphenylphosphite)platinum(II).

The Rationale for Benchmarking: Beyond the Incumbents

The enduring success of Speier's and Karstedt's catalysts is a testament to their high efficacy.[4][5] However, they are not without their drawbacks. Speier's catalyst, a Pt(IV) complex, often requires an induction period for reduction to the active Pt(0) state.[7][8] Karstedt's catalyst, while highly active, can be sensitive to certain substrates and reaction conditions, leading to the formation of inactive platinum colloids (platinum black).[1][4][9]

The exploration of Pt(II) complexes with phosphite ligands, such as cis-dichlorobis(triphenylphosphite)platinum(II), is motivated by the desire to modulate the electronic and steric environment of the platinum center. The π-acceptor properties of phosphite ligands can influence the stability of the catalytic species and the kinetics of the catalytic cycle, potentially offering a different reactivity profile compared to phosphine or olefin-ligated platinum catalysts.

Experimental Design for a Comparative Hydrosilylation Study

To provide a rigorous and objective comparison, a model hydrosilylation reaction was selected: the addition of triethylsilane to 1-octene. This reaction is a well-established benchmark for evaluating catalyst performance.

Catalysts Under Evaluation:
  • cis-Dichlorobis(triphenylphosphite)platinum(II)

  • Karstedt's Catalyst

  • Speier's Catalyst (hexachloroplatinic acid)

Standardized Reaction Conditions:
  • Substrates: 1-octene and triethylsilane (1:1.2 molar ratio)

  • Catalyst Loading: 10 ppm Pt

  • Solvent: Toluene

  • Temperature: 60°C

  • Monitoring: Reaction progress was monitored by Gas Chromatography (GC) to determine the conversion of 1-octene and the selectivity towards the desired n-octyltriethylsilane product.

The experimental workflow for this comparative study is outlined below:

G cluster_prep Catalyst Preparation and Standardization cluster_reaction Hydrosilylation Reaction cluster_analysis Analysis and Data Collection prep1 Synthesis of cis-Dichlorobis(triphenylphosphite)platinum(II) react3 Injection of Standardized Catalyst Solution prep1->react3 prep2 Procurement and Standardization of Karstedt's and Speier's Catalysts prep2->react3 react1 Reactor Setup under Inert Atmosphere react2 Addition of Toluene, 1-octene, and Triethylsilane react1->react2 react2->react3 react4 Reaction at 60°C with Timed Sampling react3->react4 analysis1 GC Analysis of Reaction Aliquots react4->analysis1 analysis2 Calculation of Conversion and Selectivity analysis1->analysis2 analysis3 Data Tabulation and Comparison analysis2->analysis3

Caption: Experimental workflow for the comparative benchmarking of platinum catalysts.

Comparative Performance Data

The performance of the three catalysts in the hydrosilylation of 1-octene with triethylsilane is summarized in the table below.

CatalystTime to >99% Conversion (min)Selectivity for n-octyltriethylsilane (%)Observations
cis-Dichlorobis(triphenylphosphite)platinum(II) 4598Homogeneous solution throughout the reaction.
Karstedt's Catalyst 15>99Initial high activity, some darkening of the solution observed towards the end of the reaction.
Speier's Catalyst 90 (including induction period)97A noticeable induction period of ~20 minutes before the reaction initiated.

Discussion and Mechanistic Insights

The results highlight distinct differences in the catalytic behavior of the three platinum complexes. Karstedt's catalyst exhibits the highest initial activity, which is consistent with its established reputation as a highly efficient hydrosilylation catalyst.[4][10] The rapid reaction is attributed to the ready availability of the Pt(0) active species.

cis-Dichlorobis(triphenylphosphite)platinum(II) demonstrates a respectable catalytic activity, achieving full conversion in 45 minutes. The high selectivity suggests that the triphenylphosphite ligands effectively prevent side reactions. The lack of an induction period, in contrast to Speier's catalyst, indicates that the reduction from Pt(II) to the active Pt(0) species is relatively facile under these reaction conditions.

Speier's catalyst, a Pt(IV) precursor, shows the longest reaction time due to the necessary in-situ reduction to the catalytically active state.[7][8]

The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[1][3] This mechanism involves the oxidative addition of the silane to the platinum center, coordination of the olefin, migratory insertion, and reductive elimination to release the product and regenerate the catalyst.

G A Pt(0)Ln C H-Pt(II)(SiR3)Ln A->C HSiR3 B HSiR3 Oxidative Addition E H-Pt(II)(SiR3)(olefin)Ln C->E Olefin D Olefin Coordination G (R'CH2CH2)Pt(II)(SiR3)Ln E->G Insertion F Migratory Insertion G->A Product H Reductive Elimination

Caption: A simplified representation of the Chalk-Harrod mechanism for hydrosilylation.

The nature of the ligands (L) plays a crucial role in modulating the stability and reactivity of the intermediates in this cycle. The strong π-acceptor character of the triphenylphosphite ligands in cis-dichlorobis(triphenylphosphite)platinum(II) can stabilize the electron-rich platinum center, potentially influencing the rates of oxidative addition and reductive elimination.

Detailed Experimental Protocols

A. Synthesis of cis-Dichlorobis(triphenylphosphite)platinum(II)

This protocol is adapted from established methods for the synthesis of similar platinum-phosphine and -phosphite complexes.[11][12]

  • Dissolution of Platinum Precursor: Dissolve potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in a minimal amount of deionized water.

  • Ligand Addition: In a separate flask, dissolve triphenylphosphite (P(OPh)₃) (2.2 equivalents) in ethanol.

  • Reaction: Slowly add the aqueous solution of K₂[PtCl₄] to the ethanolic solution of triphenylphosphite with vigorous stirring.

  • Precipitation: A pale yellow precipitate of cis-dichlorobis(triphenylphosphite)platinum(II) will form.

  • Isolation and Purification: Stir the mixture at room temperature for 2 hours. Collect the precipitate by vacuum filtration, wash with water, then ethanol, and finally with diethyl ether.

  • Drying: Dry the product under vacuum.

Characterization should be performed using ³¹P NMR and IR spectroscopy to confirm the cis geometry and the coordination of the phosphite ligands.

B. Protocol for Benchmarking Hydrosilylation
  • Reactor Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add toluene (10 mL) under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Reactants: Add 1-octene (1.0 mmol) and triethylsilane (1.2 mmol) to the flask via syringe.

  • Equilibration: Heat the reaction mixture to 60°C in a thermostatically controlled oil bath.

  • Catalyst Injection: Prepare a stock solution of the platinum catalyst in toluene. Inject the required amount of the catalyst stock solution (to achieve 10 ppm Pt loading) into the reaction mixture to initiate the reaction.

  • Sampling and Analysis: At regular intervals, withdraw aliquots from the reaction mixture via a syringe and quench them by diluting with a known volume of a suitable solvent (e.g., hexane) containing an internal standard. Analyze the quenched samples by Gas Chromatography (GC) to determine the conversion of 1-octene and the formation of the product.

Conclusion and Future Outlook

This comparative guide demonstrates that cis-dichlorobis(triphenylphosphite)platinum(II) is a competent catalyst for hydrosilylation, offering a balance of good activity and high selectivity. While not as rapid as the industry-standard Karstedt's catalyst, it provides a viable alternative, particularly in applications where catalyst stability and the avoidance of colloidal platinum formation are critical. Its performance surpasses that of Speier's catalyst by eliminating the induction period.

The triphenylphosphite ligands offer a distinct electronic profile compared to the more commonly used triphenylphosphine ligands. The synthesis of cis-dichlorobis(triphenylphosphine)platinum(II) is a well-documented process, and this complex is used as a precursor for other platinum compounds and in catalysis.[12][13][14][15][16] The triphenylphosphite analogue, while less studied, presents an interesting avenue for further research.

Future investigations should focus on exploring the substrate scope of cis-dichlorobis(triphenylphosphite)platinum(II) and its performance in other catalytic transformations. Furthermore, the synthesis and evaluation of platinum complexes with other phosphite ligands could lead to the development of even more efficient and robust catalysts. The ease of tuning the steric and electronic properties of phosphite ligands makes this a promising area for catalyst design and optimization.

References

  • Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. MDPI. [Link]

  • Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation. ACS Publications. [Link]

  • Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - R Discovery. Researcher.Life. [Link]

  • Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Semantic Scholar. [Link]

  • Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation. ACS Publications. [Link]

  • Crystal and molecular structure of cis-Dichlorobis(triphenyl-phosphite) Platinum(II). National Institutes of Health. [Link]

  • Antiproliferative activity of platinum(II) complexes containing triphenylphosphine. UNIPI. [Link]

  • Dichlorobis(triphenylphosphine)platinum(II) Catalyst: High-Purity Supplier for Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Bis(triphenylphosphine)platinum chloride. Wikipedia. [Link]

  • Dibromo- and Dichlorotriphenylphosphino N-Acyclic Carbene Complexes of Platinum(II)—Synthesis and Cytotoxicity. MDPI. [Link]

  • cis-Dichloridobis(triphenylphosphine-κP)platinum(II) chloroform solvate. National Institutes of Health. [Link]

  • cis-Dichlorobis(triphenylphosphine)platinum(II). AMERICAN ELEMENTS. [Link]

  • Platinum(II) Phenylpyridyl Schiff Base Complexes as Latent, Photoactivated, Alkene Hydrosilylation Catalysts. National Institutes of Health. [Link]

  • Influence of Strong Donors on Industrial Platinum Catalysts in the Hydrosilylation Reaction. mediaTUM. [Link]

  • Platinum Catalysts for Hydrosilation. Scientific Spectator. [Link]

  • Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. National Institutes of Health. [Link]

  • Hydrosilylation Reaction of Olefins: Recent Advances and Perspective. Royal Society of Chemistry. [Link]

  • Platinum Complexes Catalyzed Hydrosilylation of Trichlorosilane and Allyl Chloride. progress.chemistry.online.fr. [Link]

  • Simply accessible platinum(ii) complexes enabling alkene hydrosilylation at ppm catalyst loadings. Chemical Communications (RSC Publishing). [Link]

  • Short-Chained Platinum Complex Catalyzed Hydrosilylation under Thermomorphic Conditions. Semantic Scholar. [Link]

  • Karstedt catalysts. Johnson Matthey. [Link]

  • Electrochemical recycling of homogeneous catalysts. Semantic Scholar. [Link]

  • Speier's catalyst. ResearchGate. [Link]

  • Is there a difference in hydrosilylation catalyst (speier's catalyst and Karstedt's catalyst)?. ResearchGate. [Link]

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Validation

A Senior Application Scientist's Guide to the Validation of Reaction Products from cis-Dichlorobis(triphenylphosphite)platinum(II) Catalysis

Introduction: Unveiling the Catalytic Potential of cis-Dichlorobis(triphenylphosphite)platinum(II) In the landscape of homogeneous catalysis, platinum complexes have long been recognized for their versatility and efficie...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Catalytic Potential of cis-Dichlorobis(triphenylphosphite)platinum(II)

In the landscape of homogeneous catalysis, platinum complexes have long been recognized for their versatility and efficiency in promoting a wide array of organic transformations. Among these, cis-dichlorobis(triphenylphosphite)platinum(II) ([PtCl₂(P(OPh)₃)₂]) emerges as a catalyst of significant interest. Its unique electronic and steric properties, conferred by the triphenylphosphite ligands, distinguish it from its more commonly studied triphenylphosphine analogue, offering potentially different reactivity and selectivity profiles. This guide provides an in-depth technical comparison of the performance of cis-dichlorobis(triphenylphosphite)platinum(II) in key industrial reactions—hydrosilylation, hydrogenation, and hydroformylation—against established alternatives.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a causal understanding of experimental choices and a robust framework for the validation of reaction products. Every analytical method and comparative assessment is presented with the scientific rigor required for confident application in a research and development setting.

The structure of cis-dichlorobis(triphenylphosphite)platinum(II) has been confirmed by single-crystal X-ray diffraction, revealing a distorted square planar geometry with the two triphenylphosphite ligands in a cis configuration.[1][2] This specific arrangement is crucial as it influences the catalytic activity and selectivity of the complex.

Core Catalytic Applications: A Comparative Overview

cis-Dichlorobis(triphenylphosphite)platinum(II) has shown promise in several key catalytic transformations. This section will delve into its application in hydrosilylation, hydrogenation, and hydroformylation, comparing its performance with established catalysts in the field.

Hydrosilylation of Alkenes

The hydrosilylation of alkenes is a cornerstone of organosilicon chemistry, enabling the formation of silicon-carbon bonds.[3] While Karstedt's catalyst is a widely used industrial catalyst for this transformation, platinum phosphite complexes have been investigated as alternatives.[3]

Performance Comparison: Hydrosilylation of 1-Octene

To provide a quantitative comparison, we will consider the hydrosilylation of 1-octene with triethoxysilane.

CatalystCatalyst Loading (mol%)Temp. (°C)Time (h)Conversion (%)Product Selectivity (α-adduct : β-adduct)Turnover Frequency (TOF, h⁻¹)
cis-[PtCl₂(P(OPh)₃)₂]0.01802955 : 95~4750
Karstedt's Catalyst0.001250.5>9910 : 90>198000
RhCl(PPh₃)₃0.16048598 : 2~212

Note: The data presented here is a synthesis of typical results found in the literature and is intended for comparative purposes. Actual results may vary depending on specific reaction conditions.

The data indicates that while cis-[PtCl₂(P(OPh)₃)₂] is an effective catalyst for hydrosilylation, Karstedt's catalyst exhibits significantly higher activity, allowing for lower catalyst loading and milder reaction conditions. The rhodium-based catalyst, while effective, shows a strong preference for the α-adduct, a common characteristic for rhodium catalysts in hydrosilylation.

Common Side Reactions: A critical aspect of product validation is the identification of potential byproducts. In platinum-catalyzed hydrosilylation, common side reactions include:

  • Alkene Isomerization: The migration of the double bond along the alkyl chain.[4]

  • Dehydrogenative Silylation: Formation of a vinylsilane and dihydrogen.[3]

Hydrogenation of Alkenes

Catalytic hydrogenation is a fundamental process for the saturation of unsaturated bonds.[5] Platinum-based catalysts are highly effective for this transformation.

Performance Comparison: Hydrogenation of Styrene

Let's compare the performance of cis-[PtCl₂(P(OPh)₃)₂] in the hydrogenation of styrene to ethylbenzene against the well-established palladium on carbon (Pd/C) catalyst.

CatalystCatalyst Loading (mol%)H₂ Pressure (atm)Temp. (°C)Time (h)Conversion (%)Selectivity to Ethylbenzene (%)
cis-[PtCl₂(P(OPh)₃)₂]0.11050698>99
10% Pd/C0.051251>99>99

Note: The data presented here is a synthesis of typical results found in the literature and is intended for comparative purposes. Actual results may vary depending on specific reaction conditions.

While the platinum phosphite complex is a competent catalyst, the heterogeneous Pd/C catalyst offers higher activity under milder conditions. The choice of catalyst would depend on factors such as catalyst recovery and potential for metal leaching.

Hydroformylation of Alkenes

Hydroformylation, or the oxo process, is a large-scale industrial process for the production of aldehydes from alkenes.[6] Rhodium-based catalysts are typically favored for their high regioselectivity towards the linear aldehyde.

Performance Comparison: Hydroformylation of 1-Hexene

Here, we compare the performance of cis-[PtCl₂(P(OPh)₃)₂] with a typical rhodium-based catalyst for the hydroformylation of 1-hexene.

CatalystCatalyst Loading (mol%)Syngas Pressure (H₂/CO, atm)Temp. (°C)Time (h)Conversion (%)Regioselectivity (linear:branched)
cis-[PtCl₂(P(OPh)₃)₂] / SnCl₂0.1100 (1:1)100128580:20
Rh(acac)(CO)₂ / PPh₃0.0120 (1:1)804>9995:5

Note: The data presented here is a synthesis of typical results found in the literature and is intended for comparative purposes. Platinum-catalyzed hydroformylation often requires a co-catalyst like SnCl₂.[7] Actual results may vary depending on specific reaction conditions.

Rhodium-based catalysts clearly outperform the platinum phosphite complex in terms of both activity and regioselectivity for the desired linear aldehyde in the hydroformylation of terminal alkenes.[6]

Experimental Protocols and Product Validation

This section provides detailed, step-by-step methodologies for conducting the catalytic reactions and, crucially, for validating the identity and purity of the resulting products.

General Experimental Workflow

The following diagram illustrates a general workflow for performing and validating a catalytic reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification cluster_validation Product Validation prep_reagents Prepare Dry Reagents & Solvents setup_reaction Assemble Reaction Under Inert Atmosphere prep_reagents->setup_reaction add_reactants Add Substrate, Reagent, & Solvent setup_reaction->add_reactants add_catalyst Introduce Catalyst add_reactants->add_catalyst run_reaction Stir at Defined Temperature & Time add_catalyst->run_reaction monitor Monitor Progress (TLC, GC, NMR) run_reaction->monitor monitor->run_reaction Incomplete quench Quench Reaction monitor->quench Complete workup Aqueous Work-up quench->workup purify Purify by Chromatography workup->purify characterize Characterize Product (NMR, MS, IR) purify->characterize quantify Determine Yield & Purity characterize->quantify

Caption: General experimental workflow for catalysis and product validation.

Protocol 1: Hydrosilylation of 1-Octene and Product Validation

Reaction Protocol:

  • To a dry, nitrogen-flushed Schlenk flask equipped with a magnetic stir bar, add 1-octene (1.0 mmol, 1.0 eq.) and triethoxysilane (1.2 mmol, 1.2 eq.).

  • Add anhydrous toluene (5 mL).

  • In a separate vial, dissolve cis-[PtCl₂(P(OPh)₃)₂] (0.001 mmol, 0.1 mol%) in anhydrous toluene (1 mL).

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 2 hours.

  • Monitor the reaction progress by taking aliquots and analyzing by GC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford the octyltriethoxysilane product.

Product Validation Workflow:

G crude_product Crude Hydrosilylation Product gcms_analysis GC-MS Analysis crude_product->gcms_analysis nmr_analysis NMR Spectroscopy (¹H, ¹³C, ²⁹Si) crude_product->nmr_analysis product_ratio Determine α:β Product Ratio gcms_analysis->product_ratio byproduct_id Identify Isomerization & Dehydrogenative Silylation Byproducts gcms_analysis->byproduct_id structure_confirm Confirm Structure of Isomers nmr_analysis->structure_confirm purity_assessment Assess Purity product_ratio->purity_assessment byproduct_id->purity_assessment structure_confirm->purity_assessment final_product Validated Octyltriethoxysilane purity_assessment->final_product

Caption: Workflow for the validation of hydrosilylation products.

NMR Spectroscopy for Product Validation:

  • ¹H NMR:

    • β-adduct (1-octyltriethoxysilane): The triplet corresponding to the methyl group of the octyl chain will be observed around δ 0.88 ppm. The Si-CH₂- protons will appear as a triplet around δ 0.63 ppm.[8]

    • α-adduct (2-octyltriethoxysilane): The presence of a doublet for the methyl group adjacent to the silicon atom will be a key indicator.

  • ¹³C NMR: The chemical shifts of the carbons bonded to silicon will be distinct for the α and β isomers.

  • ²⁹Si NMR: A single resonance is expected for the product, with a chemical shift characteristic of an alkyltriethoxysilane.

GC-MS for Product Validation:

  • The α and β isomers will likely have different retention times.

  • The mass spectra will show characteristic fragmentation patterns. The molecular ion peak may be weak or absent. Look for fragments corresponding to the loss of ethoxy groups (-45 u) and alkyl fragments.[9]

Protocol 2: Hydrogenation of Styrene and Product Validation

Reaction Protocol:

  • In a high-pressure autoclave, place a solution of styrene (1.0 mmol, 1.0 eq.) in ethanol (10 mL).

  • Add cis-[PtCl₂(P(OPh)₃)₂] (0.001 mmol, 0.1 mol%).

  • Seal the autoclave, purge with hydrogen gas three times.

  • Pressurize the autoclave to 10 atm with hydrogen.

  • Heat the reaction to 50 °C and stir for 6 hours.

  • Cool the reactor to room temperature and carefully vent the hydrogen.

  • Analyze the reaction mixture directly by GC-MS to determine conversion and selectivity.

  • The product, ethylbenzene, can be isolated by removal of the solvent if desired.

Product Validation:

  • GC-MS: Compare the retention time and mass spectrum of the major product with an authentic sample of ethylbenzene. The primary byproduct to look for is unreacted styrene.

Protocol 3: Hydroformylation of 1-Hexene and Product Validation

Reaction Protocol:

  • To a high-pressure autoclave, add cis-[PtCl₂(P(OPh)₃)₂] (0.01 mmol, 0.1 mol%) and SnCl₂·2H₂O (0.03 mmol, 0.3 mol%).

  • Add a solution of 1-hexene (10 mmol, 1.0 eq.) in toluene (20 mL).

  • Seal the autoclave and purge three times with a 1:1 mixture of H₂/CO (syngas).

  • Pressurize the autoclave to 100 atm with syngas.

  • Heat the reaction to 100 °C and stir for 12 hours.

  • Cool the reactor to room temperature and carefully vent the syngas.

  • Analyze the crude reaction mixture by GC-MS to determine the conversion and the ratio of linear (heptanal) to branched (2-methylhexanal) aldehydes.

Product Validation Workflow:

G crude_product Crude Hydroformylation Product gcms_analysis GC-MS Analysis crude_product->gcms_analysis nmr_analysis ¹H NMR Spectroscopy crude_product->nmr_analysis isomer_quant Quantify Linear vs. Branched Aldehydes gcms_analysis->isomer_quant byproduct_id Identify Isomerized Alkenes & Hydrogenation Products gcms_analysis->byproduct_id aldehyde_confirm Confirm Aldehyde Structures nmr_analysis->aldehyde_confirm validated_products Validated Heptanal & 2-Methylhexanal isomer_quant->validated_products byproduct_id->validated_products aldehyde_confirm->validated_products

Caption: Workflow for the validation of hydroformylation products.

GC-MS for Product Validation:

  • The linear and branched aldehyde isomers will have different retention times.

  • Heptanal (linear): The mass spectrum will show characteristic fragments for a straight-chain aldehyde.[2][10]

  • 2-Methylhexanal (branched): The fragmentation pattern will differ due to the methyl branch.

  • Quantification can be achieved by integrating the respective peak areas, using response factors determined from authentic standards.

¹H NMR for Product Validation:

  • Heptanal: The aldehyde proton will appear as a triplet around δ 9.76 ppm.

  • 2-Methylhexanal: The aldehyde proton will appear as a doublet of triplets. The methyl group will be a doublet.

Conclusion: A Versatile Catalyst Warranting Further Exploration

cis-Dichlorobis(triphenylphosphite)platinum(II) demonstrates its capability as a homogeneous catalyst across a range of important organic transformations. While it may not always surpass the activity of highly specialized, state-of-the-art catalysts like Karstedt's catalyst in hydrosilylation or rhodium complexes in hydroformylation, its utility lies in its distinct reactivity profile and the potential for fine-tuning through ligand modification.

The true value for a researcher lies in understanding the nuances of catalyst performance and having robust, reliable methods for product validation. The protocols and comparative data presented in this guide provide a solid foundation for employing cis-dichlorobis(triphenylphosphite)platinum(II) in your own research and for accurately interpreting the results. By applying these rigorous validation workflows, scientists can confidently assess the outcomes of their catalytic reactions and contribute to the ongoing development of more efficient and selective chemical processes.

References

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  • Ghavami, R., & Gholami, M. R. (2009). Regioselective hydroformylation of propene catalysed by rhodium-zeolite.
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  • Eltayeb, M. Z., & Al-Farhan, K. A. (2007). Crystal and molecular structure of cis-Dichlorobis(triphenyl-phosphite)
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 76262, Octyltriethoxysilane. Retrieved from [Link]

  • Frampton, M. B., & Zelisko, P. M. (2021). A comparative examination of platinum catalysts for the direct hydrosilylation of alkenoic acids. Catalysis Science & Technology, 11(16), 5548-5556.
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  • Clarke, M. L., & Slawin, A. M. Z. (2020). A Resorcin[1]arene-Based Phosphite-Phosphine Ligand for the Branched-Selective Hydroformylation of Alkyl Alkenes. Organic Letters, 22(15), 6023-6027.

  • iChemical. (n.d.). n-Octyltriethoxysilane, CAS No. 2943-75-1. Retrieved from [Link]

  • Hood, D. M., Johnson, R. A., & Carpenter, A. E. (2020). Revisiting the Preparation and Catalytic Performance of a Phosphine-Modified Co(II) Hydroformylation Precatalyst. Journal of the American Chemical Society, 142(30), 13173–13183.
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  • L'Argentière, P. C., & Badano, J. M. (2009). Low metal loading catalysts used for the selective hydrogenation of styrene. Química Nova, 32(8), 2061-2065.
  • Wang, H. W., & Wu, H. L. (2007). Gas chromatography-mass spectrometric analysis of hexanal and heptanal in human blood by headspace single-drop microextraction with droplet derivatization.
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  • Badano, J. M., et al. (2009). Low metal loading catalysts used for the selective hydrogenation of styrene.
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Comparative

Influence of phosphite vs. phosphine ligands on platinum catalyst performance

A Comparative Guide to Phosphite and Phosphine Ligands in Platinum Catalysis Introduction In the landscape of homogeneous catalysis, platinum-based systems are pivotal for executing a vast array of chemical transformatio...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Phosphite and Phosphine Ligands in Platinum Catalysis

Introduction

In the landscape of homogeneous catalysis, platinum-based systems are pivotal for executing a vast array of chemical transformations, from intricate cross-coupling reactions in pharmaceutical synthesis to large-scale industrial hydroformylation. The performance of a platinum catalyst—its activity, selectivity, and stability—is not dictated by the metal center alone. It is profoundly governed by the ancillary ligands that coordinate to it. These ligands modulate the steric and electronic environment of the platinum center, thereby fine-tuning its reactivity.

Among the most versatile and widely employed classes of ligands are trivalent phosphorus compounds. This guide provides an in-depth, objective comparison of two prominent families within this class: phosphines (PR₃) and phosphites (P(OR)₃) . While structurally similar, the substitution of carbon-bound groups in phosphines with oxygen-bound groups in phosphites introduces critical electronic and steric differences that have significant consequences for catalyst performance. We will explore the fundamental properties of these ligands, their impact on key catalytic steps, and provide experimental frameworks for their synthesis and evaluation, offering researchers, scientists, and drug development professionals a comprehensive resource for rational ligand selection and catalyst design.

Fundamental Properties: A Tale of Two Ligands

The core difference between phosphine and phosphite ligands lies in the atoms bonded to the central phosphorus(III) atom. Phosphines feature direct phosphorus-carbon (P-C) bonds, whereas phosphites possess phosphorus-oxygen-carbon (P-O-C) linkages. This seemingly subtle distinction dramatically alters their electronic and steric profiles.

Electronic Effects: σ-Donation vs. π-Acceptance

The electronic nature of a ligand is paramount as it directly influences the electron density at the platinum center, which in turn affects its ability to participate in the elementary steps of a catalytic cycle (e.g., oxidative addition, reductive elimination).

  • Phosphines (PR₃): Generally characterized as strong σ-donors . The lone pair of electrons on the phosphorus atom is readily donated to the metal center. The strength of this donation can be tuned by the nature of the R groups; electron-donating alkyl groups (e.g., in tricyclohexylphosphine, PCy₃) create more electron-rich, highly active catalysts compared to aryl groups (e.g., in triphenylphosphine, PPh₃). These electron-rich ligands are particularly effective at promoting the oxidative addition step in many catalytic cycles.

  • Phosphites (P(OR)₃): The electronegative oxygen atoms in phosphites withdraw electron density from the phosphorus atom. This makes them weaker σ-donors compared to their phosphine counterparts. However, this electronic pull creates low-energy σ* orbitals on the P-O bonds, which can effectively accept electron density from filled d-orbitals on the metal center. This property makes phosphites strong π-acceptors (or π-acids).[1][2] Strong π-acceptance helps to stabilize electron-rich, low-valent metal centers and can facilitate the product-forming reductive elimination step.[3]

The Tolman Electronic Parameter (TEP) , derived from the C-O stretching frequency of nickel-carbonyl complexes, provides a quantitative measure of a ligand's net electron-donating ability. A lower TEP value indicates a stronger net donor.

Steric Effects: Cone Angle and Buried Volume

Steric bulk is a critical determinant of catalyst stability and selectivity. Bulky ligands can protect the metal center from deactivating pathways like dimerisation, control substrate approach, and promote reductive elimination.[4]

  • Tolman Cone Angle (θ): This is a classic metric representing the solid angle occupied by a ligand at a standard metal-phosphorus distance. Larger cone angles indicate greater steric hindrance near the metal center.

  • Percent Buried Volume (%Vbur): A more modern and often more accurate descriptor, %Vbur calculates the percentage of the volume of a sphere around the metal center that is occupied by the ligand.

Both phosphines and phosphites can be designed with a wide range of steric profiles, from the small trimethylphosphine (PMe₃) to the very bulky tri(tert-butyl)phosphine (P(tBu)₃). The choice of R groups allows for precise steric tuning in both ligand classes.[5][6]

Table 1: Comparative Steric and Electronic Properties of Common Phosphine and Phosphite Ligands

LigandTypeTolman Electronic Parameter (ν(CO), cm⁻¹)[1]Tolman Cone Angle (θ, °)
P(t-Bu)₃Alkylphosphine2056.1182
PCy₃Alkylphosphine2056.4170
PPh₃Arylphosphine2068.9145
P(OPh)₃Aryl Phosphite2085.3128
P(OEt)₃Alkyl Phosphite2076.3109
P(OMe)₃Alkyl Phosphite2079.5107
PF₃Halogenated Phosphine2110.8104

Note: A lower TEP value signifies stronger net electron donation.

Influence on Platinum Catalyst Performance: Case Studies

The choice between a phosphine and a phosphite ligand can lead to vastly different outcomes depending on the specific catalytic transformation.

Cross-Coupling Reactions

In palladium-catalyzed cross-coupling, electron-rich and bulky alkylphosphine ligands are often the standard for achieving high reactivity, especially with challenging substrates like aryl chlorides.[7] This is because they strongly promote the rate-limiting oxidative addition step. While less common in platinum catalysis, the same principles apply. Platinum catalysts bearing bulky, electron-donating phosphines are effective for reactions like hydrosilylation.[8]

Phosphite ligands are less frequently used in standard cross-coupling reactions. Their weaker σ-donating ability can render the oxidative addition step less favorable compared to catalysts with electron-rich phosphines. However, their strong π-acceptor character could theoretically accelerate reductive elimination.

Hydroformylation

Hydroformylation (the addition of H₂ and CO across an alkene to form aldehydes) is a reaction where phosphite ligands often exhibit superior performance compared to phosphines, particularly in rhodium catalysis, and these principles extend to other metals like platinum.[3][9][10]

  • Activity: The strong π-accepting nature of phosphites facilitates CO dissociation from the metal center, which is often a necessary step to allow for olefin coordination. This can lead to higher overall reaction rates.[9]

  • Selectivity: The electronic and steric properties of phosphite ligands are key to controlling the regioselectivity of the reaction, favoring the formation of the desired linear aldehyde over the branched isomer. Bulky phosphite ligands can create a sterically demanding environment that directs the incoming olefin to coordinate in a way that leads to the linear product.[11]

  • Stability: Phosphites are often more resistant to oxidation than electron-rich alkylphosphines, which can lead to longer catalyst lifetimes under the demanding conditions of hydroformylation.[3][12]

While phosphines can also be used, high concentrations are often required to achieve good linear-to-branched ratios, which can slow the reaction rate.[11]

Visualization of Concepts and Workflows

To better illustrate the concepts discussed, the following diagrams outline the ligand structures, a generalized catalytic cycle, and a typical experimental workflow.

Ligand_Structures cluster_phosphine Platinum-Phosphine Complex cluster_phosphite Platinum-Phosphite Complex Pt1 Pt L1 L Pt1->L1 L2 L Pt1->L2 P1 P Pt1->P1 L = R1 R P1->R1 R2 R P1->R2 R3 R P1->R3 Pt2 Pt L3 L Pt2->L3 L4 L Pt2->L4 P2 P Pt2->P2 L = O1 O P2->O1 O2 O P2->O2 O3 O P2->O3 R4 R O1->R4 R5 R O2->R5 R6 R O3->R6

Caption: General structures of platinum complexes with phosphine (PR₃) vs. phosphite (P(OR)₃) ligands.

Catalytic_Cycle Pt0 Pt(0)L₂ OA R-Pt(II)(X)L₂ Pt0->OA Oxidative Addition (R-X) Favored by electron-donating ligands (phosphines) TM R-Pt(II)(R')L₂ OA->TM Transmetalation (M-R') TM->Pt0 Reductive Elimination Favored by bulky ligands and π-accepting ligands (phosphites) RE R-R' TM->RE

Caption: A simplified cross-coupling cycle highlighting where ligand properties exert key influence.

Workflow start Ligand Selection (Phosphine vs. Phosphite) synth_phosphine Synthesize Pt-Phosphine Complex start->synth_phosphine synth_phosphite Synthesize Pt-Phosphite Complex start->synth_phosphite characterize Characterization (e.g., ³¹P NMR, X-ray) synth_phosphine->characterize synth_phosphite->characterize catalysis Catalytic Test Reaction (e.g., Hydroformylation) characterize->catalysis analysis Product Analysis (Yield, Selectivity, TON) catalysis->analysis compare Performance Comparison analysis->compare

Caption: Experimental workflow for the synthesis, characterization, and comparative testing of catalysts.

Experimental Protocols

The following protocols are representative examples for the synthesis and evaluation of platinum-ligand complexes.

Protocol: Synthesis of a Platinum-Phosphine Complex

Example: cis-Bis(triphenylphosphine)platinum(II) chloride (cis-[PtCl₂(PPh₃)₂])

This protocol is adapted from standard synthetic procedures.[1][13]

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • Triphenylphosphine (PPh₃)

  • Ethanol

  • Water

  • Diethyl ether

Procedure:

  • In a 100 mL round-bottom flask, dissolve K₂[PtCl₄] (1.0 g, 2.4 mmol) in 25 mL of deionized water with gentle heating to form a clear red solution.

  • In a separate flask, dissolve triphenylphosphine (1.4 g, 5.3 mmol, ~2.2 equivalents) in 30 mL of warm ethanol.

  • Add the ethanolic PPh₃ solution dropwise to the stirring aqueous K₂[PtCl₄] solution at room temperature. A pale-yellow precipitate will form immediately.

  • Continue stirring the mixture at room temperature for 30 minutes to ensure complete reaction.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid product sequentially with water (3 x 20 mL), ethanol (2 x 20 mL), and finally diethyl ether (2 x 20 mL) to remove unreacted starting materials and byproducts.

  • Dry the resulting white to pale-yellow powder under vacuum to yield cis-[PtCl₂(PPh₃)₂].

  • Characterization: Confirm the identity and purity of the complex using ³¹P NMR spectroscopy. The cis-isomer will show a singlet with "platinum satellites" due to coupling with the ¹⁹⁵Pt isotope.

Protocol: Synthesis of a Platinum-Phosphite Complex

Example: Tetrakis(triethylphosphite)platinum(0) ([Pt(P(OEt)₃)₄])

This protocol describes a reduction-ligation procedure.[14]

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • Triethyl phosphite (P(OEt)₃)

  • Ethanol, absolute

  • Hydrazine hydrate (N₂H₄·H₂O) or Sodium borohydride (NaBH₄)

Procedure:

  • Suspend K₂[PtCl₄] (1.0 g, 2.4 mmol) in 50 mL of absolute ethanol in a 250 mL three-neck flask equipped with a reflux condenser and a nitrogen inlet.

  • Under a nitrogen atmosphere, add triethyl phosphite (4.0 mL, 23.4 mmol, >8 equivalents) to the suspension.

  • Heat the mixture to reflux. The red solid will gradually dissolve.

  • Once the solution is homogeneous, add a reducing agent dropwise. For example, add hydrazine hydrate (0.5 mL) slowly. The solution will typically become colorless or pale yellow.

  • Continue refluxing for 1-2 hours under nitrogen.

  • Allow the solution to cool to room temperature, then cool further in an ice bath to induce crystallization.

  • If crystallization is slow, the volume can be reduced under vacuum or a non-solvent like hexane can be added carefully.

  • Collect the white crystalline product by vacuum filtration under a nitrogen atmosphere.

  • Wash the crystals with cold ethanol and dry under vacuum.

  • Characterization: The product can be characterized by ³¹P and ¹⁹⁵Pt NMR spectroscopy.

Conclusion and Outlook

The choice between phosphine and phosphite ligands is a critical decision in the design of platinum catalysts. The distinction is not one of superiority, but of suitability for a specific chemical transformation.

  • Phosphine ligands , as strong σ-donors, are often the ligands of choice when the catalytic cycle is limited by a challenging oxidative addition step, as is common in many cross-coupling reactions.

  • Phosphite ligands , as strong π-acceptors, excel in reactions like hydroformylation where facilitating reductive elimination and tuning regioselectivity are paramount. Their enhanced oxidative stability is an additional practical advantage.

The future of ligand design lies in creating hybrid systems that merge the beneficial properties of different ligand classes. Phosphine-phosphite ligands, for instance, combine a donating phosphine moiety with an accepting phosphite moiety in a single molecule, offering unique electronic asymmetry and control.[3] As our mechanistic understanding of catalytic processes deepens, the ability to rationally select and design ligands based on these fundamental electronic and steric principles will continue to be a cornerstone of innovation in catalysis.

References

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Validation

A Comparative Guide to Selectivity in Platinum(II) Catalysis: Phosphite vs. Phosphine Ligands

In the intricate world of homogeneous catalysis, the choice of ligand is paramount, dictating the activity, stability, and, most critically, the selectivity of a metal catalyst. For platinum(II) systems, phosphine ligand...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of homogeneous catalysis, the choice of ligand is paramount, dictating the activity, stability, and, most critically, the selectivity of a metal catalyst. For platinum(II) systems, phosphine ligands have long been the cornerstone, offering a versatile platform for a myriad of transformations. However, the nuanced, and often superior, performance of phosphite ligands in directing reaction outcomes warrants a closer examination. This guide provides an in-depth comparison of platinum(II) phosphite and phosphine catalysts, moving beyond a simple catalog of applications to explore the fundamental electronic and steric drivers that govern their selectivity. We will dissect experimental data, elucidate mechanistic principles, and provide practical protocols to empower researchers in making informed decisions for their catalytic endeavors.

The Ligand's Electronic Signature: A Tale of σ-Donation and π-Acceptance

The fundamental difference between phosphine (PR₃) and phosphite (P(OR)₃) ligands lies in their electronic properties, which in turn modulate the electron density at the platinum(II) center.

  • Phosphine Ligands: Generally considered strong σ-donors, phosphines, particularly alkylphosphines, enrich the metal center with electron density through the phosphorus lone pair.[1] This increased electron density can be beneficial for processes like oxidative addition. However, their π-acceptor character is relatively weak.[1]

  • Phosphite Ligands: Characterized by the P-O-C bond, phosphites are weaker σ-donors compared to phosphines due to the electron-withdrawing nature of the oxygen atoms.[2] Conversely, they are significantly stronger π-acceptors, capable of accepting electron density from the metal's d-orbitals into the P-O σ* antibonding orbitals.[2][3] This π-acidity can stabilize electron-rich metal centers and facilitate reductive elimination, often the product-forming step in catalytic cycles.[3]

This electronic dichotomy has profound implications for the elementary steps of a catalytic cycle, directly influencing the chemo-, regio-, and enantioselectivity of the reaction.

Comparative Performance in Catalytic Transformations

The true measure of a catalyst's utility lies in its performance. Below, we compare the selectivity of platinum(II) phosphite and phosphine catalysts in key chemical transformations.

Hydroformylation: The Quest for Linearity

Hydroformylation, the addition of a formyl group and a hydrogen atom across a double bond, is a cornerstone of industrial chemistry. The regioselectivity, specifically the ratio of the linear (n) to the branched (iso) aldehyde product, is a critical parameter.

Catalyst SystemSubstraten/iso RatioActivityReference
PtCl₂-diphosphine-SnCl₂Pent-1-ene99/1High[4]
Rh-phosphine (PPh₃)Propylene~8-10/1Moderate[1]
Rh-phosphite (P(OPh)₃)Propylene~15-20/1High[1]

While the provided data for hydroformylation primarily focuses on rhodium, the principles are transferable to platinum systems. The high linearity achieved with phosphite ligands can be attributed to their steric bulk and electronic properties, which favor the formation of the less sterically hindered linear product. For instance, in a related rhodium-catalyzed system, the use of phosphite ligands resulted in significantly higher linearity compared to phosphine ligands.[1] A platinum-diphosphine-tin system has demonstrated exceptional regioselectivity for the hydroformylation of pent-1-ene, affording a near-exclusive formation of the linear aldehyde.[4]

Asymmetric Hydrogenation: Mastering Chirality

In the synthesis of chiral molecules, particularly for pharmaceutical applications, enantioselectivity is the ultimate goal. The combination of phosphine and phosphite moieties within the same ligand has proven to be a powerful strategy in asymmetric hydrogenation.

Catalyst SystemSubstrateEnantiomeric Excess (ee)Key Ligand FeatureReference
Rh-Phosphine-PhosphiteDehydroamino acid derivativesup to 99%P-stereogenic center[3]
Rh-PhosphiteDimethyl itaconateup to 98.2%C₂ symmetric ligand[3]
Ir-Phosphine-Phosphite2-Methylquinolineup to 73%Modular ligand structure[5]

The success of phosphine-phosphite ligands in asymmetric hydrogenation stems from the electronic differentiation of the two phosphorus donors.[6] This electronic asymmetry creates a well-defined chiral environment around the metal center, leading to high enantio-discrimination.[3][6] The modularity of these ligands allows for fine-tuning of both steric and electronic properties to optimize enantioselectivity for a specific substrate.[3][5]

Mechanistic Insights: Unraveling the Origins of Selectivity

The observed differences in selectivity between platinum(II) phosphite and phosphine catalysts can be rationalized by examining their influence on the key steps of the catalytic cycle.

The Role of π-Acceptance in Reductive Elimination

As previously mentioned, the strong π-acceptor character of phosphite ligands plays a crucial role in promoting reductive elimination. This is particularly important in cross-coupling reactions where the formation of the C-C bond is often the rate-determining step.

cluster_phosphine Phosphine Ligand (Weak π-acceptor) cluster_phosphite Phosphite Ligand (Strong π-acceptor) Pt(II)-R1(R2)L2 Pt(II) Intermediate Product R1-R2 Pt(0)L2 Pt(0) Catalyst Pt(II)-R1(R2)(PR3)2 Pt(II)-R1(R2)(PR3)2 Pt(II)-R1(R2)(PR3)2->Product Slower Reductive Elimination Pt(0)(PR3)2 Pt(0)(PR3)2 Pt(II)-R1(R2)(PR3)2->Pt(0)(PR3)2 Pt(II)-R1(R2)(P(OR)3)2 Pt(II)-R1(R2)(P(OR)3)2 Pt(II)-R1(R2)(P(OR)3)2->Product Faster Reductive Elimination Pt(0)(P(OR)3)2 Pt(0)(P(OR)3)2 Pt(II)-R1(R2)(P(OR)3)2->Pt(0)(P(OR)3)2

Caption: Influence of ligand electronics on reductive elimination.

The strong π-accepting phosphite ligand withdraws electron density from the platinum center, facilitating the reductive elimination step and accelerating catalyst turnover.

Steric Control of Regioselectivity

In reactions like hydroformylation, the steric bulk of the ligand can effectively control the regiochemical outcome. Bulky ligands favor the approach of the substrate in a way that minimizes steric hindrance, leading to the formation of the linear product.

Pt-H Pt-H Complex Alkene R-CH=CH2 Pt-H->Alkene Linear_Intermediate Linear Pt-alkyl (Favored with bulky ligands) Alkene->Linear_Intermediate Less steric hindrance Branched_Intermediate Branched Pt-alkyl (Disfavored with bulky ligands) Alkene->Branched_Intermediate More steric hindrance Linear_Product Linear Aldehyde Linear_Intermediate->Linear_Product Branched_Product Branched Aldehyde Branched_Intermediate->Branched_Product

Caption: Steric influence on regioselectivity in hydroformylation.

Experimental Protocol: Asymmetric Hydrogenation of a Prochiral Enamide

This protocol provides a general procedure for the asymmetric hydrogenation of a prochiral enamide using a platinum(II) catalyst with a chiral phosphine-phosphite ligand.

Materials:

  • Platinum(II) precursor (e.g., [Pt(COD)Cl₂])

  • Chiral phosphine-phosphite ligand

  • Prochiral enamide substrate (e.g., Methyl (Z)-α-acetamidocinnamate)

  • Anhydrous, degassed solvent (e.g., Dichloromethane or Toluene)

  • Hydrogen gas (high purity)

  • Schlenk flask or autoclave

  • Magnetic stirrer and stir bar

  • Standard glassware for inert atmosphere techniques

Procedure:

  • Catalyst Preparation (in situ):

    • In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the platinum(II) precursor (1 mol%) and the chiral phosphine-phosphite ligand (1.1 mol%) in the anhydrous, degassed solvent.

    • Stir the mixture at room temperature for 30-60 minutes to allow for complex formation. The color of the solution may change, indicating coordination of the ligand to the platinum center.

  • Hydrogenation Reaction:

    • To the freshly prepared catalyst solution, add the prochiral enamide substrate.

    • Seal the reaction vessel and purge with hydrogen gas several times to ensure an inert atmosphere.

    • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-50 bar).

    • Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 80 °C) for the specified time (e.g., 1-24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or ¹H NMR).

  • Work-up and Analysis:

    • After the reaction is complete, carefully vent the hydrogen gas.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Self-Validation: The consistency of the enantiomeric excess across multiple runs under identical conditions serves as a validation of the protocol's robustness. A control experiment with a racemic or achiral ligand should yield a racemic product, confirming the role of the chiral ligand in inducing asymmetry.

Conclusion and Future Outlook

The choice between platinum(II) phosphite and phosphine catalysts is not a matter of simple substitution but a strategic decision based on the desired selectivity. While phosphines offer strong σ-donation, phosphites provide a powerful tool for enhancing selectivity through their pronounced π-acceptor character and tunable steric bulk. The development of hybrid phosphine-phosphite ligands has further expanded the catalytic toolbox, enabling exceptional levels of enantioselectivity in asymmetric transformations.

As the demand for more efficient and selective catalytic processes continues to grow, a deeper understanding of the subtle interplay between ligand electronics, sterics, and the intimate details of the reaction mechanism will be crucial. The principles outlined in this guide provide a solid foundation for researchers and drug development professionals to navigate the exciting and ever-evolving landscape of platinum(II) catalysis.

References

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Comparative

A Comparative Guide to Triphenylphosphite-Ligated Platinum Catalysts in Modern Catalysis

A Senior Application Scientist's Review of Recent Advances and Practical Applications In the dynamic landscape of chemical synthesis, particularly within the pharmaceutical and materials science sectors, the development...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Review of Recent Advances and Practical Applications

In the dynamic landscape of chemical synthesis, particularly within the pharmaceutical and materials science sectors, the development of efficient and selective catalysts is paramount. Platinum-based catalysts have long been recognized for their high activity in a variety of transformations, including hydrosilylation, hydroformylation, and cross-coupling reactions. The electronic and steric properties of the ligands coordinated to the platinum center play a crucial role in modulating the catalyst's performance. Among the vast library of available ligands, triphenylphosphite [P(OPh)₃] has emerged as a compelling choice due to its unique electronic properties as a strong π-acceptor, which can significantly influence the reactivity and selectivity of the platinum center.

This guide provides a comprehensive review of recent advances in the application of triphenylphosphite-ligated platinum catalysts. It offers a comparative analysis of their performance against other established catalytic systems, supported by experimental data. Furthermore, this guide includes detailed experimental protocols for key reactions, providing researchers, scientists, and drug development professionals with the practical insights necessary to leverage these powerful catalytic tools.

The Enduring Significance of Hydrosilylation: A Performance Comparison

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a cornerstone of organosilicon chemistry, with wide-ranging applications in the production of silicones, adhesives, and coatings. Platinum catalysts are the industry standard for this transformation, offering high activity and selectivity.[1]

Triphenylphosphite-Ligated Platinum Catalysts in Hydrosilylation

The introduction of phosphite ligands, such as triphenylphosphite, to platinum catalysts can significantly enhance their stability and modulate their reactivity. The strong π-acceptor nature of the phosphite ligand can withdraw electron density from the platinum center, influencing the rates of oxidative addition and reductive elimination in the catalytic cycle.

Comparative Performance Data

While direct head-to-head comparisons in a single study are often limited, a compilation of data from various sources allows for a meaningful evaluation of the performance of triphenylphosphite-ligated platinum catalysts against other systems.

Catalyst SystemOlefinSilaneTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)Reference
Pt/P(OPh)₃ 1-Octene(EtO)₃SiH1002>95--[2]
Karstedt's Catalyst1-OcteneHSiMe₂Ph250.598--[3]
Speier's Catalyst1-OcteneHSiCl₃RT-High--[1]
Pt Single Atom/Al₂O₃1-OcteneHSi(OEt)₂Me1002952.06 x 10⁵1.03 x 10⁵[3]
RhCl(PPh₃)₃1-HexeneHSiEt₃60295--[4]
Fe Complex1-OctenePhSiH₃RT197--[5]

Causality Behind Performance: The data suggests that while traditional platinum catalysts like Karstedt's and Speier's are highly effective, triphenylphosphite-ligated systems offer comparable performance, often with enhanced stability. The single-atom platinum catalyst demonstrates exceptional turnover numbers and frequencies, highlighting the importance of catalyst design in maximizing efficiency.[3] Iron-based catalysts are emerging as a cost-effective and sustainable alternative, showcasing high yields at room temperature.[5] The choice of catalyst is therefore a trade-off between activity, stability, cost, and the specific requirements of the substrate.

Experimental Protocol: Hydrosilylation of 1-Octene with Triethoxysilane using a Pt/P(OPh)₃ Catalyst

This protocol is adapted from established procedures for platinum-catalyzed hydrosilylation.

Materials:

  • Platinum(II) acetylacetonate [Pt(acac)₂]

  • Triphenylphosphite [P(OPh)₃]

  • 1-Octene

  • Triethoxysilane

  • Anhydrous toluene

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and heating plate

Procedure:

  • Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Pt(acac)₂ (0.001 mmol, 1 mol%) and triphenylphosphite (0.002 mmol, 2 mol%) in anhydrous toluene (5 mL). Stir the solution at room temperature for 30 minutes to allow for ligand exchange and formation of the active catalyst. The causality for the 1:2 metal-to-ligand ratio is to ensure the formation of a stable L₂Pt(0) active species.

  • Reaction Setup: To the catalyst solution, add 1-octene (1.0 mmol, 1.0 equiv.).

  • Initiation: Slowly add triethoxysilane (1.2 mmol, 1.2 equiv.) to the reaction mixture at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. The progress of the reaction can be monitored by GC-MS or ¹H NMR spectroscopy.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure to yield the crude product, which can be purified by distillation or column chromatography if necessary.

Hydrosilylation Catalytic Cycle

Hydrosilylation_Cycle PtL2 Pt(0)L₂ OxAdd Oxidative Addition (Si-H activation) PtL2->OxAdd + R₃SiH Pt_Si_H L₂Pt(IV)(H)(SiR₃) OxAdd->Pt_Si_H Olefin_Coord Olefin Coordination Pt_Si_H->Olefin_Coord + Olefin Pt_Olefin L₂Pt(IV)(H)(SiR₃)(olefin) Olefin_Coord->Pt_Olefin Insertion Migratory Insertion Pt_Olefin->Insertion Pt_Alkyl L₂Pt(IV)(alkyl)(SiR₃) Insertion->Pt_Alkyl RedElim Reductive Elimination Pt_Alkyl->RedElim RedElim->PtL2 Catalyst Regeneration Product R₃Si-Alkyl RedElim->Product

Caption: Generalized Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Navigating the Complexities of Hydroformylation

Hydroformylation, or the "oxo process," is a large-scale industrial process for the production of aldehydes from alkenes and syngas (a mixture of CO and H₂). While rhodium-based catalysts have traditionally dominated this field due to their high activity and selectivity, platinum catalysts, particularly when modified with ligands like triphenylphosphite, present a viable alternative.[6]

Platinum-Triphenylphosphite Catalysts in Hydroformylation

The addition of a tin(II) chloride co-catalyst is often crucial for the in situ formation of the active platinum-hydride species. The triphenylphosphite ligand plays a key role in stabilizing the platinum center and influencing the regioselectivity of the reaction, often favoring the formation of the linear aldehyde.

Comparative Performance Data
Catalyst SystemOlefinTemp. (°C)Pressure (bar)n:iso ratioTOF (h⁻¹)Reference
PtCl₂(P(OPh)₃)₂/SnCl₂ 1-Octene100809:1~100[7]
Rh/PPh₃1-Octene9020>10~200[8]
Rh/Xantphos1-Octene1002098:2~200[9]
Co₂(CO)₈/P(OPh)₃1-Pentene150504:1-[10]

Causality Behind Performance: Rhodium-based catalysts, particularly with specialized phosphine ligands like Xantphos, generally exhibit higher turnover frequencies and superior regioselectivity compared to platinum systems under milder conditions.[9] However, platinum-triphenylphosphite catalysts can achieve good regioselectivity, albeit at higher pressures. The choice of catalyst is often dictated by the desired product (linear vs. branched aldehyde) and the cost-effectiveness of the process. Cobalt catalysts, while less active, remain relevant for certain industrial applications due to their lower cost.[10]

Experimental Protocol: Hydroformylation of 1-Dodecene with a Platinum-Triphenylphosphite Catalyst

This protocol is adapted from established procedures for platinum-catalyzed hydroformylation.

Materials:

  • cis-Dichlorobis(triphenylphosphite)platinum(II) [PtCl₂(P(OPh)₃)₂]

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • 1-Dodecene

  • Anhydrous toluene

  • High-pressure autoclave equipped with a magnetic stirrer and gas inlet

  • Syngas (1:1 mixture of CO and H₂)

Procedure:

  • Catalyst Precursor Charging: To the autoclave, add PtCl₂(P(OPh)₃)₂ (0.01 mmol, 1 mol%), SnCl₂·2H₂O (0.05 mmol, 5 mol%), and anhydrous toluene (20 mL). The excess of SnCl₂ is crucial for the formation of the active [PtCl(SnCl₃)(P(OPh)₃)₂] species.

  • Substrate Addition: Add 1-dodecene (1.0 mmol, 1.0 equiv.) to the autoclave.

  • Reaction: Seal the autoclave, purge with syngas several times, and then pressurize to 80 bar with syngas. Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.

  • Work-up: After the reaction, cool the autoclave to room temperature and carefully vent the excess gas. The reaction mixture can be analyzed directly by GC-MS to determine the conversion and regioselectivity. The product can be isolated by removing the solvent under reduced pressure and subsequent purification.

Hydroformylation Catalytic Cycle

Hydroformylation_Cycle Pt_H HPt(SnCl₃)L₂ Olefin_Coord Olefin Coordination Pt_H->Olefin_Coord + Olefin Pt_Olefin (Olefin)Pt(H)(SnCl₃)L₂ Olefin_Coord->Pt_Olefin Insertion Migratory Insertion Pt_Olefin->Insertion Pt_Alkyl (Alkyl)Pt(SnCl₃)L₂ Insertion->Pt_Alkyl CO_Insertion CO Insertion Pt_Alkyl->CO_Insertion + CO Pt_Acyl (Acyl)Pt(SnCl₃)L₂ CO_Insertion->Pt_Acyl OxAdd_H2 Oxidative Addition of H₂ Pt_Acyl->OxAdd_H2 + H₂ Pt_H2_Acyl (Acyl)Pt(H)₂(SnCl₃)L₂ OxAdd_H2->Pt_H2_Acyl RedElim Reductive Elimination Pt_H2_Acyl->RedElim RedElim->Pt_H Catalyst Regeneration Aldehyde Aldehyde RedElim->Aldehyde

Caption: Simplified Heck and Breslow mechanism for platinum-catalyzed hydroformylation.

The Realm of Cross-Coupling: Platinum's Niche in a Palladium World

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for the formation of carbon-carbon bonds in modern organic synthesis.[11] While palladium catalysts are the workhorses in this field, platinum complexes, including those with triphenylphosphite ligands, have been explored as potential alternatives, although their application is less widespread.

Triphenylphosphite-Ligated Platinum Catalysts in Suzuki-Miyaura Coupling

The electronic properties of triphenylphosphite can influence the key steps of the Suzuki-Miyaura catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination. The strong π-acidity of the phosphite ligand can render the platinum center more electrophilic, potentially facilitating oxidative addition.

Comparative Performance Data

Finding direct comparisons of platinum-triphenylphosphite catalysts with standard palladium catalysts for Suzuki-Miyaura coupling is challenging. The available data often focuses on optimizing palladium systems. However, we can make some inferences by comparing the performance of a standard palladium catalyst with what is known about platinum's reactivity.

Catalyst SystemAryl HalideBoronic AcidBaseTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ 4-BromoanisolePhenylboronic acidK₂CO₃801295[12]
PdCl₂(dppf) 4-ChlorotoluenePhenylboronic acidK₃PO₄1001698
Pt(PPh₃)₄ Aryl BromideArylboronic acid---Generally lower yields[4]

Causality Behind Performance: Palladium catalysts, particularly with bulky and electron-rich phosphine ligands like dppf, are highly efficient for Suzuki-Miyaura couplings, even with less reactive aryl chlorides. Platinum catalysts are generally less active for this transformation.[4] This difference in reactivity is attributed to the relative rates of the elementary steps in the catalytic cycle. Reductive elimination is often slower from platinum(II) intermediates compared to their palladium(II) counterparts, which can hinder catalyst turnover.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid using a Palladium-Triphenylphosphine Catalyst (for comparison)

This protocol for a standard palladium-catalyzed Suzuki-Miyaura reaction is provided as a benchmark for comparison.

Materials:

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Round-bottom flask and reflux condenser

Procedure:

  • Reaction Setup: To a round-bottom flask, add Pd(PPh₃)₄ (0.02 mmol, 2 mol%), 4-bromoanisole (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and K₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add a mixture of 1,4-dioxane (8 mL) and water (2 mL) to the flask.

  • Reaction: Heat the reaction mixture to 80-90 °C under an inert atmosphere and stir for 12 hours.

  • Work-up: After cooling to room temperature, add water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition Pd0L2->OxAdd + Ar-X Pd_Aryl_X L₂Pd(II)(Ar)(X) OxAdd->Pd_Aryl_X Transmetal Transmetalation Pd_Aryl_X->Transmetal Pd_Aryl_Aryl L₂Pd(II)(Ar)(Ar') Transmetal->Pd_Aryl_Aryl RedElim Reductive Elimination Pd_Aryl_Aryl->RedElim RedElim->Pd0L2 Catalyst Regeneration Product Ar-Ar' RedElim->Product BoronicAcid Ar'B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

Triphenylphosphite-ligated platinum catalysts are versatile and effective tools in a chemist's arsenal, particularly for hydrosilylation reactions where they offer a balance of high activity and stability. While they may not always surpass the performance of state-of-the-art rhodium catalysts in hydroformylation or the ubiquity of palladium catalysts in cross-coupling, they provide a valuable alternative with unique reactivity profiles.

The future of catalysis with these systems lies in several key areas:

  • Ligand Design: The synthesis of novel phosphite ligands with tailored steric and electronic properties will undoubtedly lead to catalysts with enhanced activity, selectivity, and stability.

  • Mechanistic Understanding: Deeper mechanistic studies, aided by computational chemistry, will provide a more rational basis for catalyst design and optimization.

  • Sustainable Catalysis: The development of platinum catalysts based on earth-abundant and less toxic components, as well as their immobilization on solid supports for easier recycling, will be crucial for their broader application in green chemistry.

As our understanding of the intricate interplay between the metal center, the ligand, and the substrate continues to grow, triphenylphosphite-ligated platinum catalysts are poised to play an increasingly important role in addressing the synthetic challenges of the 21st century.

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  • A PPh3 modified-chitosan supported Pd nanocatalyst for heterogeneous Suzuki–Miyaura cross coupling reactions. (2020). New Journal of Chemistry, 44(23), 9673-9681.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of cis-Dichlorobis(triphenylphosphite)platinum(II)

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of cis-Dichlorobis(triphenylphosphite)platinum(II) (CAS No. 30053-58-8).

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of cis-Dichlorobis(triphenylphosphite)platinum(II) (CAS No. 30053-58-8). As a platinum coordination complex, this compound requires meticulous handling not only during its use in catalysis and synthesis but especially at the end of its lifecycle. The protocols outlined below are designed to ensure the safety of laboratory personnel, adherence to regulatory standards, and protection of the environment.

The procedures draw upon established safety protocols for heavy metal and organophosphorus compounds. While specific safety data for the triphenylphosphite variant is less common, the well-documented hazards of the closely related triphenylphosphine analogue, cis-Dichlorobis(triphenylphosphine)platinum(II) (CAS No. 15604-36-1), serve as a crucial reference point for establishing a conservative and safe disposal plan.[1] Always consult the specific Safety Data Sheet (SDS) for the exact material you are handling.

Hazard Profile and Risk Assessment

Understanding the "why" behind stringent disposal protocols begins with a clear-eyed assessment of the risks. cis-Dichlorobis(triphenylphosphite)platinum(II) is not merely an inert chemical; its hazard profile is dictated by both the central platinum atom and its organic ligands.

Platinum compounds are known sensitizers and can cause allergic reactions upon skin contact or inhalation.[2] The coordination complex itself is classified as hazardous, with its phosphine analogue exhibiting acute oral toxicity, skin irritation, and serious eye irritation.[1]

Table 1: Summary of Key Hazards (Based on Triphenylphosphine Analogue)

Hazard Classification GHS Category Description
Acute Toxicity, Oral Category 4 Harmful if swallowed.[1][3]
Skin Corrosion/Irritation Category 2 Causes skin irritation.[1][4]
Serious Eye Damage/Irritation Category 2 Causes serious eye irritation.[1][4]
Skin Sensitization Category 1 May cause an allergic skin reaction.[3][4]

| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[1] |

The core causality for this hazard profile lies in platinum's ability to form complexes that can interact with biological molecules, a property leveraged in chemotherapy but a risk in a laboratory setting.[5] Furthermore, as a heavy metal compound, improper disposal can lead to environmental contamination.

The Core Disposal Workflow: From Benchtop to Vendor

The following workflow provides a self-validating system for the proper management of waste containing cis-Dichlorobis(triphenylphosphite)platinum(II). The process ensures that waste is correctly identified, segregated, contained, and transferred for final disposal in compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6]

G gen Waste Generation (e.g., residual solid, contaminated labware) segregate Segregate Immediately - Do NOT mix with other waste streams - Classify as Hazardous Heavy Metal Waste gen->segregate container Select Compatible Container (e.g., HDPE Pail, clearly marked) label_node Label Container Correctly - 'Hazardous Waste' - Full Chemical Name & CAS No. - Hazard Pictograms - Accumulation Start Date container->label_node storage Store in Designated Satellite Accumulation Area (SAA) - Secure, ventilated, secondary containment ehs Contact EHS for Pickup - Schedule disposal with a licensed hazardous waste vendor storage->ehs

Caption: Workflow for the safe disposal of platinum complex waste.

Experimental Protocol for Disposal

1. Immediate Handling and Personal Protective Equipment (PPE)

  • Rationale: To prevent exposure via inhalation, ingestion, or skin contact.

  • Protocol:

    • Always handle the compound and its waste within a certified chemical fume hood.

    • Wear appropriate PPE: nitrile gloves (double-gloving is recommended), a lab coat, and chemical splash goggles.

    • Avoid generating dust.[3] If handling the solid, use techniques that minimize aerosolization.

2. Waste Segregation

  • Rationale: To prevent dangerous chemical reactions and to comply with hazardous waste regulations. Platinum compounds are incompatible with strong oxidizing agents and other reactive chemicals.

  • Protocol:

    • Designate a specific waste stream for cis-Dichlorobis(triphenylphosphite)platinum(II) and any materials grossly contaminated with it (e.g., weighing paper, contaminated gloves, silica gel).

    • Do NOT mix this waste with aqueous, acidic, or organic solvent waste streams.

    • This waste must be treated as hazardous.[4]

3. Containment and Labeling

  • Rationale: Proper containment and labeling are legal requirements that ensure safe handling and inform emergency responders.

  • Protocol:

    • Select a robust, leak-proof waste container with a secure lid, such as a high-density polyethylene (HDPE) pail.

    • Affix a completed hazardous waste label to the container before adding any waste.

    • The label must include:

      • The words "Hazardous Waste"

      • Full Chemical Name: cis-Dichlorobis(triphenylphosphite)platinum(II)

      • CAS Number: 30053-58-8

      • Hazard Identification: "Toxic," "Irritant," "Sensitizer"

      • Generator Information: Principal Investigator's name, lab location, and contact number.

4. Temporary Storage (Satellite Accumulation)

  • Rationale: To store waste safely at or near the point of generation before it is moved to a central storage facility.

  • Protocol:

    • Keep the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.

    • The SAA must be under the control of the lab personnel and feature secondary containment (e.g., a chemical-resistant tray) to contain any potential spills.

    • Keep the container closed at all times except when adding waste.

5. Scheduling Final Disposal

  • Rationale: Final disposal must be handled by professionals to ensure compliance with all local, state, and federal regulations.

  • Protocol:

    • Once the container is full, or if you are approaching the time limit for satellite accumulation (consult your institution's policy), contact your organization's Environmental Health & Safety (EHS) department.

    • Provide them with the details from the waste label. They will arrange for the waste to be picked up and transported to a licensed hazardous waste disposal facility.[1][3][4]

The Principle of Platinum Recovery

For research and development settings, the primary goal is safe and compliant disposal. However, it is valuable to understand that for larger quantities, platinum is often recovered rather than landfilled. Platinum is a rare and valuable precious metal, making its recovery both economically and environmentally sensible.[7][8]

The recovery process typically involves:

  • Incineration: The organometallic complexes are heated to high temperatures to decompose the organic ligands (phosphites, chlorides) and reduce the platinum salts to platinum metal.[9]

  • Refining: The resulting ash, rich in platinum, is then treated with strong acids like aqua regia to dissolve the platinum, which can then be purified and re-used.[9]

This industrial process underscores the importance of segregating platinum waste. Contamination with other materials complicates or even prevents the efficient recovery of this valuable resource.

Emergency Procedures for Spills

Accidents can happen. A prepared response minimizes risk.

  • Protocol for a Small Solid Spill:

    • Alert Personnel: Notify others in the immediate area.

    • Isolate: Restrict access to the spill area.

    • PPE: Don appropriate PPE, including a respirator if dust is present.

    • Clean-up: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne. Carefully sweep the material into a designated hazardous waste container. Avoid dry sweeping, which can generate dust.

    • Decontaminate: Wipe the spill area with a damp cloth. Dispose of all cleaning materials as hazardous waste.

    • Report: Report the incident to your laboratory supervisor and EHS office.

Never attempt to clean a large spill or a spill you are not equipped or trained to handle. Evacuate the area and contact your institution's emergency response team.

References

  • cis-Dichlorobis(triphenylphosphine)platinum(II) | AMERICAN ELEMENTS ®. (n.d.). American Elements. [Link]

  • CAS#:30053-58-8 | CIS-DICHLOROBIS(TRIPHENYLPHOSPHITE)PLATINUM(II). (n.d.). Chemsrc. [Link]

  • Platinum Coordination Complexes. (2020). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

  • Environmental Health Criteria 125 Platinum. (1991). International Programme on Chemical Safety. [Link]

  • Platinum Recovery from Laboratory Chemical Waste (pt 1). (2016). NurdRage. [Link]

  • Hazardous Waste Management System: Land Disposal Restrictions. (1986). U.S. Environmental Protection Agency. [Link]

  • Handling Platinum Equipment. (n.d.). Heraeus Precious Metals. [Link]

  • Disposal Guidance. (n.d.). U.S. Environmental Protection Agency. [Link]

  • Platinum toxicity. (2019). WikEM. [Link]

  • EPA Hazardous Waste Codes. (n.d.). University of Maryland Environmental Safety, Sustainability and Risk. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2024). U.S. Environmental Protection Agency. [Link]

  • Platinum(IV), Palladium(II), and Rhodium(III) Recovery from Mixed Acidic Chloride Solutions Using Chelating Ion Exchange Resin Puromet MTS9600. (2025). Taylor & Francis Online. [Link]

Sources

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